Product packaging for Ethyl cyclohex-2-ene-1-carboxylate(Cat. No.:CAS No. 55510-68-4)

Ethyl cyclohex-2-ene-1-carboxylate

Cat. No.: B1657123
CAS No.: 55510-68-4
M. Wt: 154.21 g/mol
InChI Key: NFWWBOBFVBORTI-UHFFFAOYSA-N
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Description

Ethyl cyclohex-2-ene-1-carboxylate (CAS 55510-68-4) is a cyclic unsaturated ester with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol . It is a valuable building block in organic synthesis and materials science research. Its structure, featuring a cyclohex-2-ene ring fused with an ethyl ester functional group, makes it a versatile intermediate for the synthesis of more complex molecules and for studying cycloaddition reactions . The compound's defined stereochemistry, indicated by one undefined stereocenter, is also of interest for developing asymmetric synthetic routes . While its exact mechanism of action is application-specific, its reactive alkene moiety allows it to participate in various chemical transformations. Researchers utilize this compound in methodological development and as a precursor in the fine chemical industry. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O2 B1657123 Ethyl cyclohex-2-ene-1-carboxylate CAS No. 55510-68-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl cyclohex-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFWWBOBFVBORTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20304895
Record name ethyl cyclohex-2-ene-1-carboxylate
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Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55510-68-4
Record name NSC168017
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168017
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl cyclohex-2-ene-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl Cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 55510-68-4

This technical guide provides a comprehensive overview of ethyl cyclohex-2-ene-1-carboxylate, a versatile cyclic unsaturated ester with significant applications in organic synthesis and potential therapeutic uses. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its physicochemical properties, synthesis, and biological activities.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1][2][3] It is characterized by a reactive cyclohexene ring and an ester functional group, making it a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals.[2] Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 55510-68-4[3][4][5]
Molecular Formula C₉H₁₄O₂[3][4]
Molecular Weight 154.21 g/mol [1][3]
Boiling Point 196.3 °C at 760 mmHg[4]
Density 1.002 g/cm³[4]
Flash Point 62.9 °C[4]
Vapor Pressure 0.402 mmHg at 25 °C[4]
XLogP3 2.2[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[4]
Exact Mass 154.099379685[4]
Canonical SMILES CCOC(=O)C1CCCC=C1[4]
InChI Key NFWWBOBFVBORTI-UHFFFAOYSA-N[2][3]

Synthesis

The primary and most efficient method for the synthesis of this compound is through a Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene, 1,3-butadiene, with a dienophile, ethyl acrylate.[6] The concerted mechanism of this pericyclic reaction allows for the formation of the cyclohexene ring in a single, stereospecific step.[6]

Synthesis_Workflow cluster_reactants Reactants Butadiene 1,3-Butadiene (Diene) Reaction Diels-Alder Reaction [4+2] Cycloaddition Butadiene->Reaction EthylAcrylate Ethyl Acrylate (Dienophile) EthylAcrylate->Reaction Product This compound Reaction->Product

A schematic of the Diels-Alder synthesis pathway.
Experimental Protocol: Diels-Alder Synthesis

The following is a representative experimental protocol for the synthesis of this compound based on established Diels-Alder reaction principles.

Materials:

  • 3-Sulfolene (a solid precursor to 1,3-butadiene)

  • Ethyl acrylate

  • Xylenes (solvent)

  • Boiling chips

Equipment:

  • Round-bottom flask (25 mL)

  • Reflux condenser

  • Heating mantle with a variable transformer

  • Powder funnel

  • Apparatus for product isolation and purification (e.g., rotary evaporator, chromatography setup)

Procedure:

  • Reactant Preparation: In a 25 mL round-bottom flask, combine 3-sulfolene and ethyl acrylate. Add a suitable amount of xylenes as the solvent, followed by a few boiling chips to ensure smooth boiling.[2]

  • Reaction Setup: Assemble a reflux apparatus by attaching the condenser vertically to the flask. The heating mantle, connected to a variable transformer, serves as the heat source. Ensure that cooling water flows through the condenser.[2] For reactions that release noxious gases, such as the thermal decomposition of 3-sulfolene to produce 1,3-butadiene and sulfur dioxide, the apparatus should be vented to a fume hood.[3]

  • Reflux: Heat the reaction mixture to reflux. The 3-sulfolene will thermally decompose in situ to generate 1,3-butadiene, which then reacts with ethyl acrylate.[3] Maintain the reflux for a sufficient period to ensure the completion of the reaction (e.g., 30 minutes).[2]

  • Isolation and Purification: After cooling the reaction mixture, the solvent can be removed using a rotary evaporator. The crude product can then be purified by techniques such as distillation or column chromatography to yield pure this compound.

Biological Activity and Potential Therapeutic Applications

This compound and its derivatives have garnered interest for their potential therapeutic properties, including analgesic, anti-inflammatory, and neuroleptic activities.[1]

Anti-inflammatory and Analgesic Activity

Derivatives of cyclohexene carboxylic acid have demonstrated significant anti-inflammatory and analgesic potential.[7] The mechanism of action is believed to involve the modulation of key inflammatory pathways. A notable derivative, ethyl (6R)-6-[N-(2-Chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate (TAK-242), is a selective inhibitor of Toll-like receptor 4 (TLR4) mediated cytokine production.[1] TAK-242 has been shown to suppress the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) with IC50 values in the nanomolar range.[1] This suggests that this compound may exert its anti-inflammatory effects through the inhibition of the TLR4 signaling pathway.

The TLR4 signaling cascade is a critical component of the innate immune response. Its activation by ligands like LPS leads to the downstream activation of transcription factors such as NF-κB, which in turn upregulate the expression of various pro-inflammatory genes. By interfering with this pathway, this compound and its analogs can potentially mitigate the inflammatory response.

TLR4_Signaling_Pathway LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor This compound (Potential Inhibitor) Inhibitor->TLR4_MD2 Inhibition

Proposed inhibitory action on the TLR4 signaling pathway.

Other related compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are also crucial in the inflammatory cascade.[8]

Neuroleptic Activity

The term "neuroleptic" refers to the effects of antipsychotic drugs.[9] The primary mechanism of action for many neuroleptic agents is the antagonism of dopamine D2 receptors in the brain.[9][10] While direct studies on the neuroleptic activity of this compound are limited, the reported activity suggests that it may interact with the dopaminergic system. Further research is warranted to elucidate the specific molecular targets and mechanisms underlying its potential neuroleptic effects.

Experimental Protocols for Biological Assays

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Paw Edema):

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Grouping: Divide animals into control, standard (e.g., indomethacin), and test groups (receiving different doses of this compound).

  • Administration: Administer the test compound and standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[8]

In Vitro Anti-inflammatory Assay (COX and 5-LOX Inhibition):

  • Enzyme Preparation: Use purified COX-1, COX-2, and 5-LOX enzymes.

  • Assay: Conduct enzyme inhibition assays using specific substrates for each enzyme.

  • Measurement: Measure the product formation spectrophotometrically or by other appropriate methods in the presence and absence of various concentrations of the test compound.

  • Analysis: Calculate the IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme activity.[8]

Conclusion

This compound is a synthetically accessible compound with a range of interesting physicochemical properties and significant potential in drug discovery. Its role as an intermediate in organic synthesis is well-established, and emerging evidence points towards its utility as a scaffold for the development of novel analgesic, anti-inflammatory, and neuroleptic agents. The likely mechanism of its anti-inflammatory action via the TLR4 signaling pathway presents a promising avenue for further investigation and the development of targeted therapies for inflammatory diseases. This technical guide provides a foundational resource for researchers and drug development professionals interested in exploring the full potential of this versatile molecule.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl Cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohex-2-ene-1-carboxylate is a cyclic ester with the chemical formula C₉H₁₄O₂. This molecule is of interest to researchers in organic synthesis and drug discovery due to its versatile chemical nature, arising from the presence of both an ester functional group and a reactive cyclohexene ring. These features allow for a variety of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and fragrances.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and a discussion of its potential, though not yet fully elucidated, relevance in biological systems.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory applications.

Table 1: General and Physical Properties
PropertyValueReference(s)
Molecular Formula C₉H₁₄O₂[3][4]
Molecular Weight 154.21 g/mol [2][3]
CAS Number 55510-68-4[3][4]
Appearance Liquid
Boiling Point 196.3 °C at 760 mmHg[4]
Density 1.002 g/cm³[4]
Flash Point 62.9 °C[4]
Vapor Pressure 0.402 mmHg at 25°C[4]
Table 2: Computed Chemical Properties
PropertyValueReference(s)
XLogP3 2.2[3][4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 2[4]
Rotatable Bond Count 3[4]
Exact Mass 154.099379685[3][4]
Monoisotopic Mass 154.099379685 Da[3]
Topological Polar Surface Area 26.3 Ų[3]
Heavy Atom Count 11[4]
Complexity 161[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the vinylic protons of the cyclohexene ring, and the aliphatic protons of the ring. The chemical shifts will be influenced by the electron-withdrawing ester group.[1][5]

  • ¹³C NMR: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the two sp² hybridized carbons of the double bond, the carbons of the ethyl group, and the remaining sp³ hybridized carbons of the cyclohexene ring. The carbonyl carbon is expected to have the largest chemical shift.[6][7][8]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the C=O stretching of the ester group (typically around 1730 cm⁻¹) and the C=C stretching of the alkene within the ring (around 1650 cm⁻¹). C-H stretching vibrations for both sp² and sp³ hybridized carbons will also be present.[9][10][11]

Mass Spectrometry (MS)

In mass spectrometry, this compound will exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to show losses of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and fragmentation of the cyclohexene ring.[3][12][13]

Chemical Reactivity and Synthesis

The reactivity of this compound is dominated by the chemistry of its ester and alkene functional groups.

Diels-Alder Reaction: A Key Synthetic Route

The most common and efficient method for synthesizing the cyclohexene ring structure is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile.[14][15] For this compound, this typically involves the reaction of a 1,3-diene (like 1,3-butadiene) with an acrylate dienophile (like ethyl acrylate).

Diels_Alder cluster_product Product Butadiene 1,3-Butadiene (Diene) Product This compound Butadiene->Product + EthylAcrylate Ethyl Acrylate (Dienophile) Hydrolysis Ester This compound Carboxylate Sodium cyclohex-2-ene-1-carboxylate Ester->Carboxylate + Alcohol Ethanol Base Base (e.g., NaOH) Base->Alcohol + Diels_Alder_Workflow start Start reactants Charge pressure vessel with ethyl acrylate, hydroquinone, and toluene start->reactants add_butadiene Add liquefied 1,3-butadiene reactants->add_butadiene heat Seal and heat vessel add_butadiene->heat cool_vent Cool to room temperature and vent heat->cool_vent transfer Transfer reaction mixture cool_vent->transfer remove_solvent Remove toluene under reduced pressure transfer->remove_solvent purify Purify by vacuum distillation remove_solvent->purify end End purify->end Hydrolysis_Workflow start Start dissolve Dissolve ester in ethanol start->dissolve add_base Add aqueous NaOH and reflux dissolve->add_base remove_ethanol Remove ethanol add_base->remove_ethanol wash Wash with diethyl ether remove_ethanol->wash acidify Acidify aqueous layer with HCl wash->acidify filter_dry Filter and dry the carboxylic acid product acidify->filter_dry end End filter_dry->end

References

An In-depth Technical Guide to Ethyl Cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of ethyl cyclohex-2-ene-1-carboxylate, a valuable intermediate in organic synthesis.

Core Molecular Attributes

This compound is a cyclic ester with the chemical formula C₉H₁₄O₂.[1] It possesses a molecular weight of approximately 154.21 g/mol .[1][2] The structure features a six-membered carbon ring containing a double bond, with an ethyl carboxylate group attached to one of the sp³-hybridized carbons adjacent to the double bond.

IdentifierValue
CAS Number 55510-68-4
Molecular Formula C₉H₁₄O₂
Molecular Weight 154.21 g/mol
Canonical SMILES CCOC(=O)C1CCCC=C1
InChI InChI=1S/C9H14O2/c1-2-11-9(10)8-6-4-3-5-7-8/h4,6,8H,2-3,5,7H2,1H3
InChIKey NFWWBOBFVBORTI-UHFFFAOYSA-N

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

PropertyValue
Boiling Point 196.3 °C at 760 mmHg
Density 1.002 g/cm³
Flash Point 62.9 °C
Vapor Pressure 0.402 mmHg at 25 °C
XLogP3 2.2
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 3

Synthesis Protocol: Diels-Alder Reaction

A common and efficient method for the synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction, between 1,3-butadiene (the diene) and ethyl acrylate (the dienophile).

Experimental Procedure

Materials:

  • 1,3-Butadiene

  • Ethyl acrylate

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Anhydrous magnesium sulfate (drying agent)

Equipment:

  • High-pressure reaction vessel or a sealed tube

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine ethyl acrylate and a small amount of hydroquinone to inhibit polymerization. Cool the vessel to approximately -10 °C.

  • Addition of Diene: Carefully add an equimolar amount of liquefied 1,3-butadiene to the reaction vessel.

  • Reaction Conditions: Seal the vessel and heat the mixture to 100-150 °C for several hours with constant stirring. The progress of the reaction can be monitored by gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure. Transfer the reaction mixture to a round-bottom flask.

  • Purification: Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation under vacuum to yield pure this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit characteristic signals for the protons in the ethyl group and the cyclohexene ring.

  • Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).

  • Cyclohexene ring: The olefinic protons will appear in the downfield region (around 5.5-6.0 ppm). The allylic and aliphatic protons will resonate in the upfield region (around 1.5-2.5 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct peaks for each unique carbon atom.

  • Carbonyl carbon: A signal in the downfield region, typically around 170-175 ppm.

  • Olefinic carbons: Two signals in the range of 120-140 ppm.

  • Ethyl group carbons: Signals for the O-CH₂ (around 60 ppm) and the CH₃ (around 14 ppm).

  • Cyclohexene ring sp³ carbons: Signals in the aliphatic region (20-45 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the functional groups present.

  • C=O stretch (ester): A strong absorption band around 1730-1740 cm⁻¹.

  • C=C stretch (alkene): A medium intensity band around 1650 cm⁻¹.

  • =C-H stretch (alkene): A band of medium intensity above 3000 cm⁻¹.

  • C-H stretch (alkane): Strong absorption bands in the 2850-3000 cm⁻¹ region.

  • C-O stretch (ester): A strong band in the 1000-1300 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 154. The fragmentation pattern will likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ester group (-COOCH₂CH₃, m/z = 73). A retro-Diels-Alder reaction under electron impact could also lead to fragments corresponding to butadiene (m/z = 54) and ethyl acrylate (m/z = 100).

Visualizations

Molecular Structure

molecular_structure cluster_ring Cyclohexene Ring cluster_ester Ethyl Carboxylate Group C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 C2->C3 = C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 O1 O C7->O1 = O2 O C7->O2 C8 C H9 H9 O2->C8

Caption: Molecular structure of this compound.

Synthesis Workflow: Diels-Alder Reaction

synthesis_workflow reagents 1,3-Butadiene + Ethyl Acrylate reaction_vessel High-Pressure Reaction Vessel reagents->reaction_vessel heating Heating (100-150 °C) reaction_vessel->heating workup Work-up (Cooling, Venting) heating->workup purification Purification (Rotary Evaporation, Vacuum Distillation) workup->purification product This compound purification->product

Caption: Workflow for the synthesis of this compound.

References

Ethyl cyclohex-2-ene-1-carboxylate synthesis pathway

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis of Ethyl Cyclohex-2-ene-1-carboxylate

This guide provides a comprehensive overview of the primary synthetic pathways for this compound, a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.

Introduction

This compound is a cyclic ester that serves as a versatile building block in organic synthesis. Its structure, featuring a cyclohexene ring and an ester functional group, allows for a variety of chemical transformations. The principal methods for its synthesis involve cycloaddition reactions to form the six-membered ring, or the cyclization of acyclic precursors followed by functional group manipulations. This guide will focus on two of the most effective and commonly employed strategies: the Diels-Alder reaction and a multi-step route commencing with the Dieckmann condensation.

Synthesis Pathway 1: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and atom-economical method for the construction of six-membered rings. It is a concerted [4+2] cycloaddition between a conjugated diene and a dienophile. For the synthesis of this compound, the most direct approach involves the reaction of 1,3-butadiene (the diene) with ethyl acrylate (the dienophile). To enhance the reaction rate and selectivity, a Lewis acid catalyst is often employed.

Diels_Alder Butadiene 1,3-Butadiene TransitionState [4+2] Transition State Butadiene->TransitionState EthylAcrylate Ethyl Acrylate EthylAcrylate->TransitionState Catalyst Lewis Acid (e.g., AlCl3) Catalyst->EthylAcrylate activates Product This compound TransitionState->Product

Caption: Diels-Alder reaction pathway for the synthesis of this compound.

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is a representative procedure for the synthesis of this compound via a Lewis acid-catalyzed Diels-Alder reaction.

Materials:

  • Ethyl acrylate

  • 1,3-Butadiene (liquefied or generated in situ)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl, 1 M aqueous solution)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous dichloromethane (100 mL) and cooled to 0 °C in an ice bath.

  • Anhydrous aluminum chloride (a molar equivalent based on ethyl acrylate) is added portion-wise to the stirred solvent.

  • Ethyl acrylate (1.0 molar equivalent) is dissolved in anhydrous dichloromethane (20 mL) and added dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • Liquefied 1,3-butadiene (1.2 molar equivalents) is then slowly added to the reaction mixture. The reaction is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the slow addition of 1 M HCl (50 mL) at 0 °C.

  • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is purified by vacuum distillation to afford pure this compound.

Quantitative Data
ParameterValueReference
Typical Yield70-90%[1]
Purity (after distillation)>98%General laboratory practice
Boiling Point196.3 °C at 760 mmHg[2]
Density1.002 g/cm³[2]
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.80-5.65 (m, 2H, -CH=CH-), 4.15 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 3.30-3.20 (m, 1H, -CH(COOEt)-), 2.20-1.90 (m, 4H, allylic and other CH₂), 1.75-1.60 (m, 2H, CH₂), 1.25 (t, J=7.1 Hz, 3H, -OCH₂CH₃)Based on typical values for similar structures
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 175.5 (C=O), 127.0 (=CH), 125.5 (=CH), 60.5 (-OCH₂-), 45.0 (-CH(COOEt)-), 28.0 (CH₂), 25.0 (CH₂), 24.5 (CH₂), 14.2 (-CH₃)[2]
IR (neat) ν (cm⁻¹): 2930 (C-H str), 1730 (C=O str), 1650 (C=C str), 1180 (C-O str)[2]

Synthesis Pathway 2: Dieckmann Condensation and Subsequent Modification

An alternative route to this compound begins with the Dieckmann condensation of a suitable acyclic diester to form a cyclic β-keto ester, ethyl 2-oxocyclohexanecarboxylate. This intermediate is then reduced to the corresponding alcohol, followed by dehydration to introduce the double bond.

Dieckmann_Route cluster_0 Step 1: Dieckmann Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Dehydration Diester Diethyl Adipate Ketoester Ethyl 2-oxocyclohexanecarboxylate Diester->Ketoester Base-catalyzed intramolecular condensation Base NaOEt Hydroxyester Ethyl 2-hydroxycyclohexanecarboxylate Ketoester->Hydroxyester Reduction of ketone ReducingAgent NaBH₄ Product This compound Hydroxyester->Product Acid-catalyzed dehydration Acid H₂SO₄ (cat.)

Caption: Multi-step synthesis of this compound via Dieckmann condensation.

Experimental Protocols

Materials:

  • Diethyl adipate

  • Sodium ethoxide (NaOEt)

  • Toluene (anhydrous)

  • Hydrochloric acid (HCl, dilute aqueous solution)

  • Ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A solution of sodium ethoxide (1.1 molar equivalents) in anhydrous toluene (150 mL) is prepared in a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Diethyl adipate (1.0 molar equivalent) is added dropwise to the stirred solution at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is refluxed for an additional 2 hours.

  • The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base.

  • The organic layer is separated, and the aqueous layer is extracted with ether (3 x 50 mL).

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The crude ethyl 2-oxocyclohexanecarboxylate is purified by vacuum distillation.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Water

  • Dichloromethane

Procedure:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 molar equivalent) is dissolved in ethanol (100 mL) in a round-bottom flask and cooled to 0 °C.

  • Sodium borohydride (0.5 molar equivalents) is added portion-wise over 30 minutes.

  • The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched by the slow addition of water (20 mL).

  • The ethanol is removed under reduced pressure, and the aqueous residue is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to yield ethyl 2-hydroxycyclohexanecarboxylate, which can often be used in the next step without further purification.

Materials:

  • Ethyl 2-hydroxycyclohexanecarboxylate

  • Concentrated sulfuric acid (H₂SO₄, catalytic amount)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Ethyl 2-hydroxycyclohexanecarboxylate (1.0 molar equivalent) is dissolved in toluene (100 mL) in a round-bottom flask equipped with a Dean-Stark apparatus.

  • A catalytic amount of concentrated sulfuric acid (2-3 drops) is added.

  • The mixture is heated to reflux, and water is collected in the Dean-Stark trap.

  • The reaction is monitored by TLC until the starting material is consumed.

  • The reaction mixture is cooled, washed with saturated sodium bicarbonate solution and water, and dried over anhydrous sodium sulfate.

  • The toluene is removed by rotary evaporation, and the crude product is purified by vacuum distillation.

Quantitative Data for the Dieckmann Condensation Route
StepParameterValueReference
1. Dieckmann Condensation Typical Yield75-85%General organic chemistry principles
Boiling Point (precursor)106 °C / 11 mmHg[3]
2. Reduction Typical Yield>90%General organic chemistry principles
3. Dehydration Typical Yield70-80%General organic chemistry principles
Overall Yield ~47-61%Calculated from individual step yields
Final Product Spectroscopic Data See Table in Section 2.2

Conclusion

Both the Diels-Alder reaction and the Dieckmann condensation route offer viable pathways for the synthesis of this compound. The Diels-Alder approach is more direct and atom-economical, generally providing higher overall yields in a single step. However, it requires the handling of gaseous 1,3-butadiene. The multi-step route starting with the Dieckmann condensation is a classic approach that utilizes readily available starting materials and well-established reaction types, offering a reliable, albeit longer, alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, scale of the reaction, and desired purity of the final product. The detailed protocols and data provided in this guide should serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development.

References

Ethyl cyclohex-2-ene-1-carboxylate IUPAC name

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl Cyclohex-2-ene-1-carboxylate

This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity and Nomenclature

The unambiguous identification of a chemical entity is paramount for scientific discourse. The compound in focus is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.

IUPAC Name: this compound[1]

Synonyms: 2-Cyclohexene-1-carboxylic acid, ethyl ester; ethyl cyclohex-2-enecarboxylate[1]

CAS Number: 55510-68-4[1][2]

Molecular Formula: C₉H₁₄O₂[1][2]

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. These data are crucial for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties
PropertyValueSource
Molecular Weight154.21 g/mol [1][2]
Boiling Point196.3 °C at 760 mmHg[2]
Density1.002 g/cm³[2]
Flash Point62.9 °C[2]
Vapor Pressure0.402 mmHg at 25 °C[2]
XLogP32.2[2]
Exact Mass154.099379685 Da[1][2]
Table 2: Spectroscopic Data
TechniqueData Availability and Key FeaturesSource
¹³C NMR Data available. The spectrum shows characteristic peaks for the ester carbonyl, olefinic carbons, and aliphatic carbons of the cyclohexene ring.[1]
¹H NMR Data available. The spectrum would show signals for the ethyl group protons, the olefinic protons, and the aliphatic protons of the ring, with characteristic chemical shifts and coupling patterns.[3]
Infrared (IR) Data available. A strong absorption band is observed around 1714-1716 cm⁻¹ corresponding to the C=O stretching of the ester group.[1][4]
Mass Spec (GC-MS) Data available, providing fragmentation patterns for structural elucidation.[1]

Synthesis: Experimental Protocol

The primary and most efficient route for the synthesis of this compound is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. In this case, 1,3-butadiene serves as the diene and ethyl acrylate acts as the dienophile.

Reaction Principle

The Diels-Alder reaction is a concerted, stereospecific reaction that forms a six-membered ring. The reaction is thermally allowed and is a cornerstone of modern organic synthesis for the construction of cyclic systems.

Detailed Experimental Protocol

Disclaimer: This protocol is a representative procedure based on established methods for Diels-Alder reactions and should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • 1,3-Butadiene (can be generated in situ from 3-sulfolene or used as a condensed gas)

  • Ethyl acrylate (dienophile)

  • Hydroquinone (inhibitor)

  • Toluene or Xylene (solvent)

  • Anhydrous magnesium sulfate or sodium sulfate (drying agent)

  • High-pressure reaction vessel (autoclave) if using gaseous butadiene

Procedure:

  • Reaction Setup: To a high-pressure reaction vessel, add ethyl acrylate (1.0 equivalent), a catalytic amount of hydroquinone to inhibit polymerization, and the chosen solvent (e.g., toluene).

  • Addition of Diene: Cool the vessel and add condensed 1,3-butadiene (1.1 equivalents).

  • Reaction Conditions: Seal the vessel and heat it to approximately 150-180 °C. The reaction progress should be monitored by TLC or GC analysis. The reaction is typically run for 4-8 hours.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene in a fume hood.

  • Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product, a colorless to pale yellow oil, is then purified by vacuum distillation to yield pure this compound.

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound via the Diels-Alder reaction.

Diels_Alder_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_workup Work-up & Purification cluster_product Final Product R1 1,3-Butadiene (Diene) P1 [4+2] Cycloaddition (Diels-Alder Reaction) R1->P1 R2 Ethyl Acrylate (Dienophile) R2->P1 P2 Solvent: Toluene/Xylene Inhibitor: Hydroquinone Heat (150-180°C) W1 Solvent Evaporation P1->W1 Crude Product W2 Vacuum Distillation W1->W2 FP This compound W2->FP Purified Product

Caption: Diels-Alder synthesis workflow for this compound.

Applications in Research and Development

This compound and its derivatives are valuable intermediates in organic synthesis. They are utilized in the preparation of more complex molecules, including various heterocyclic compounds that are of interest in medicinal chemistry. Some reports suggest that derivatives of this scaffold may possess analgesic, antiarrhythmic, and neuroleptic properties, making it a relevant starting point for drug discovery programs.[5]

References

An In-depth Technical Guide on the Physical Properties of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of Ethyl cyclohex-2-ene-1-carboxylate. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes. This document also outlines detailed experimental protocols for the synthesis and characterization of this compound.

Core Physical and Chemical Properties

This compound is a cyclic unsaturated ester with the molecular formula C9H14O2.[1] It is recognized for its utility as an intermediate in organic synthesis, particularly in the creation of fragrances and pharmaceuticals.[1] The molecule features a reactive cyclohexene ring and an ester functional group, making it a versatile substrate for various chemical transformations.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound based on available data.

PropertyValueSource
Molecular Formula C₉H₁₄O₂[2][3]
Molecular Weight 154.21 g/mol [2][3][4]
Boiling Point 196.3 °C at 760 mmHg[2]
Density 1.002 g/cm³[2]
Flash Point 62.9 °C[2]
Vapor Pressure 0.402 mmHg at 25 °C[2]
Melting Point Not available[5]
Refractive Index Not available[5]
Solubility in Water Insoluble (qualitative)
Canonical SMILES CCOC(=O)C1CCCC=C1[2]
InChIKey NFWWBOBFVBORTI-UHFFFAOYSA-N[5]

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis via Diels-Alder Reaction

A plausible and common method for the synthesis of cyclohexene derivatives is the Diels-Alder reaction.[6] This cycloaddition reaction involves a conjugated diene and a dienophile to form a cyclohexene ring.[6] For this compound, this would typically involve the reaction of 1,3-butadiene (the diene) with ethyl acrylate (the dienophile).

Materials:

  • 1,3-butadiene

  • Ethyl acrylate

  • Toluene (or another suitable solvent)

  • Hydroquinone (as a polymerization inhibitor)

  • Anhydrous magnesium sulfate (for drying)

  • Reaction vessel equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, a solution of ethyl acrylate and a small amount of hydroquinone in toluene is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Diene: 1,3-butadiene, which is a gas at room temperature, is bubbled through the cooled solution or added as a condensed liquid. The reaction vessel is then sealed and fitted with a reflux condenser.

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours to allow the Diels-Alder reaction to proceed to completion. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Measurement of Physical Properties

1. Boiling Point Determination:

The boiling point is determined using a standard distillation apparatus. The pressure at which the distillation is performed should be recorded, and if necessary, a nomograph can be used to correct the boiling point to standard pressure (760 mmHg).

2. Density Measurement:

The density of the liquid ester can be accurately measured using a pycnometer. The pycnometer is first weighed empty, then filled with the sample and weighed again at a known temperature. The density is calculated by dividing the mass of the sample by its volume.

3. Refractive Index Measurement:

The refractive index is measured using a refractometer, typically an Abbé refractometer. A small drop of the purified liquid is placed on the prism of the refractometer, and the refractive index is read at a specified temperature, commonly 20°C or 25°C, using the sodium D-line (589 nm).

Visualized Workflows

The following diagrams illustrate the synthesis and purification workflow for this compound.

Synthesis_Workflow Reactants 1,3-Butadiene + Ethyl Acrylate Reaction Diels-Alder Reaction in Toluene Reactants->Reaction Heat, Reflux Crude_Product Crude Product Mixture Reaction->Crude_Product Solvent_Removal Solvent Removal (Rotary Evaporation) Crude_Product->Solvent_Removal Distillation Fractional Distillation (Under Vacuum) Solvent_Removal->Distillation Pure_Product Pure this compound Distillation->Pure_Product Property_Measurement_Workflow Start Pure this compound Boiling_Point Boiling Point Determination (Distillation) Start->Boiling_Point Density Density Measurement (Pycnometer) Start->Density Refractive_Index Refractive Index Measurement (Refractometer) Start->Refractive_Index Data Physical Property Data Boiling_Point->Data Density->Data Refractive_Index->Data

References

In-Depth Technical Guide to the NMR Spectroscopy of Ethyl Cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectral data for ethyl cyclohex-2-ene-1-carboxylate. Due to the limited availability of experimentally derived public data for this specific compound, this guide presents predicted ¹H and ¹³C NMR spectral data based on established principles and analysis of structurally analogous compounds. It also includes a comprehensive, generalized protocol for the acquisition of NMR spectra for similar liquid organic molecules and a workflow diagram for the overall process.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shifts and coupling constants of similar structural motifs found in cyclohexene, ethyl acrylate, and related cycloalkene esters.

Disclaimer: The data presented below are predicted values and should be used as a reference. Experimental verification is recommended for precise structural elucidation and characterization.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-25.8 - 6.0m-1H
H-35.6 - 5.8m-1H
H-13.3 - 3.5m-1H
-OCH₂CH₃4.1 - 4.3q7.12H
H-4, H-61.9 - 2.2m-4H
H-51.5 - 1.7m-2H
-OCH₂CH₃1.2 - 1.4t7.13H
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
Carbon AtomChemical Shift (δ, ppm)
C=O173 - 175
C-2128 - 132
C-3125 - 129
-OC H₂CH₃60 - 62
C-140 - 45
C-628 - 32
C-424 - 28
C-520 - 24
-OCH₂C H₃14 - 15

Experimental Protocol for NMR Spectrum Acquisition

This section outlines a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a liquid organic compound such as this compound.

Sample Preparation
  • Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Sample Filtration: To ensure a homogeneous magnetic field, filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Tune and match the NMR probe to the resonance frequency of the nucleus being observed (¹H or ¹³C).

  • Locking: Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field across the sample volume. This process minimizes peak broadening and improves spectral resolution.

  • Acquisition Parameters for ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Acquisition Time: Set to 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

    • Number of Scans: For a sample of sufficient concentration, 8 to 16 scans are usually adequate.

  • Acquisition Parameters for ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2 seconds is common.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Data Processing and Analysis
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate the area under each peak in the ¹H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each peak in both ¹H and ¹³C NMR spectra.

  • Analysis of Coupling Patterns: Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in the ¹H NMR spectrum to deduce the connectivity of protons.

NMR Spectroscopy Workflow

The following diagram illustrates the logical workflow of an NMR experiment, from the initial sample preparation to the final data analysis and interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation A Sample Weighing & Solvent Selection B Dissolution & Addition of Standard (TMS) A->B C Filtration into NMR Tube B->C D Instrument Setup (Tuning, Locking) C->D E Shimming D->E F Acquisition of FID E->F G Fourier Transform F->G H Phase & Baseline Correction G->H I Referencing to TMS H->I J Peak Picking & Integration (¹H) I->J K Analysis of Chemical Shifts & Coupling Constants J->K L Structure Elucidation K->L

Caption: Logical workflow for NMR spectroscopy.

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl cyclohex-2-ene-1-carboxylate. It details the characteristic vibrational frequencies, offers a standardized experimental protocol for spectral acquisition, and presents a logical framework for spectral interpretation.

Molecular Structure and Expected Vibrational Modes

This compound (C₉H₁₄O₂) is a cyclic ester containing several key functional groups that give rise to a distinct infrared spectrum.[1] The primary structural features include:

  • An α,β-unsaturated ester : This consists of a carbonyl group (C=O) conjugated with a carbon-carbon double bond (C=C). This conjugation influences the position of the respective stretching frequencies.

  • An alkene group (C=C) within the six-membered ring.

  • Saturated hydrocarbon portions (sp³ C-H bonds) in the cyclohexene ring and the ethyl group.

  • An ester linkage (C-O bonds).

Each of these groups has characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.

Quantitative Infrared Absorption Data

The expected IR absorption peaks for this compound are summarized below. These values are derived from established correlation tables for organic functional groups.[2][3][4][5]

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensityNotes
3100–3010=C-H StretchAlkeneMediumPeaks appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on sp² hybridized carbons.[4]
2990–2850C-H StretchAlkane (sp³)StrongRepresents the C-H bonds of the CH₂ and CH₃ groups in the cyclohexene ring and ethyl chain.[5]
~1715C=O Stretch (Conjugated Ester)α,β-Unsaturated EsterStrongThe typical ester C=O stretch (1750–1735 cm⁻¹) is shifted to a lower frequency due to conjugation.[5]
~1650C=C StretchAlkeneMediumCharacteristic absorption for a carbon-carbon double bond.
~1465-CH₂- Bend (Scissoring)AlkaneMediumRelates to the methylene groups in the ring and ethyl chain.[5]
~1375-CH₃ Bend (Symmetrical)AlkaneMediumCharacteristic of the terminal methyl group on the ethyl ester.[5]
1300–1200C(=O)-O StretchEsterStrongA strong, characteristic peak for the ester C-O single bond adjacent to the carbonyl.
1100–1000O-C-C StretchEsterStrongRepresents the stretching of the O-C bond of the ethyl group.
1000-650=C-H Bend (Out-of-plane)AlkeneStrongThis peak in the fingerprint region can help confirm the presence of the alkene group.[5]

Mandatory Visualization: Logical Framework

The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic IR absorption regions.

IR_Interpretation_Flowchart Compound This compound Ester α,β-Unsaturated Ester Compound->Ester Alkene Alkene Compound->Alkene Alkane Alkane (sp³) Compound->Alkane CO_stretch C=O Stretch Ester->CO_stretch C_O_stretch1 C(=O)-O Stretch Ester->C_O_stretch1 O_C_stretch O-C-C Stretch Ester->O_C_stretch CC_stretch C=C Stretch Alkene->CC_stretch sp2_CH_stretch =C-H Stretch Alkene->sp2_CH_stretch sp3_CH_stretch C-H Stretch Alkane->sp3_CH_stretch CH2_bend -CH₂- Bend Alkane->CH2_bend wn_CO ~1715 cm⁻¹ CO_stretch->wn_CO wn_C_O1 1300-1200 cm⁻¹ C_O_stretch1->wn_C_O1 wn_O_C 1100-1000 cm⁻¹ O_C_stretch->wn_O_C wn_CC ~1650 cm⁻¹ CC_stretch->wn_CC wn_sp2_CH 3100-3010 cm⁻¹ sp2_CH_stretch->wn_sp2_CH wn_sp3_CH 2990-2850 cm⁻¹ sp3_CH_stretch->wn_sp3_CH wn_CH2 ~1465 cm⁻¹ CH2_bend->wn_CH2

Caption: Logical map of functional groups to IR peaks.

Experimental Protocols

Acquiring a high-quality IR spectrum of this compound, which is a liquid at room temperature, can be achieved using several standard methods. The two most common are Attenuated Total Reflectance (ATR) and the neat liquid film (transmission) method.

Attenuated Total Reflectance (ATR) is a widely used sampling technique that requires minimal sample preparation.[6][7]

Instrumentation:

  • Fourier Transform Infrared (FTIR) Spectrometer

  • ATR accessory with a suitable crystal (e.g., Diamond or ZnSe)

Procedure:

  • Background Spectrum: Ensure the ATR crystal surface is immaculately clean. Use a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) to wipe the crystal, then allow it to dry completely. Record a background spectrum of the clean, empty crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂ and H₂O).[8]

  • Sample Application: Place a single drop (1-2 drops are sufficient) of this compound directly onto the center of the ATR crystal.[6][8][9]

  • Apply Pressure (for solids/viscous liquids, optional for neat liquids): If using a pressure clamp, lower the anvil to ensure good contact between the liquid and the crystal. Apply consistent pressure.[8]

  • Data Acquisition: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over a spectral range of 4000 to 400 cm⁻¹.[9][10]

  • Cleaning: After the measurement, raise the anvil and thoroughly clean the sample from the crystal surface using a soft tissue and an appropriate solvent. Ensure the instrument is ready for the next user.

This traditional method involves creating a thin film of the liquid sample between two infrared-transparent salt plates.[11]

Instrumentation & Materials:

  • FTIR Spectrometer

  • Two polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette

  • Sample holder for the spectrometer

  • Desiccator for storing salt plates

  • Dry, volatile solvent (e.g., anhydrous acetone or dichloromethane) for cleaning

Procedure:

  • Plate Preparation: Handle the salt plates only by their edges to avoid transferring moisture and oils from your fingers. Ensure the plates are clean and dry by rinsing them with a dry solvent and gently wiping with a clean tissue.

  • Sample Application: Place one salt plate on a clean, dry surface. Using a Pasteur pipette, apply 1-2 drops of this compound to the center of the plate.[11]

  • Creating the Film: Place the second salt plate on top of the first, gently pressing and rotating to spread the liquid into a thin, uniform film free of air bubbles. The "sandwich" should appear translucent.[11]

  • Background Spectrum: Record a background spectrum of the ambient air in the sample chamber before placing the sample inside.

  • Data Acquisition: Place the assembled salt plates into the sample holder in the spectrometer's beam path. Collect the sample spectrum using similar parameters as the ATR method (e.g., 16-32 scans, 4 cm⁻¹ resolution).[10]

  • Cleaning: Disassemble the plates, rinse them thoroughly with a dry solvent, and wipe them clean. Return the salt plates to the desiccator for storage to protect them from atmospheric moisture.[11]

Conclusion

The infrared spectrum of this compound is defined by strong absorptions from its α,β-unsaturated ester group, specifically the C=O stretch near 1715 cm⁻¹ and strong C-O stretches between 1300-1000 cm⁻¹. The presence of the cyclohexene ring is confirmed by alkene C=C and =C-H stretching peaks around 1650 cm⁻¹ and 3010-3100 cm⁻¹, respectively, alongside strong sp³ C-H stretching bands below 3000 cm⁻¹. By following the detailed experimental protocols provided, researchers can reliably obtain a high-quality spectrum for structural verification, purity assessment, or reaction monitoring.

References

Mass spectrometry of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry of Ethyl cyclohex-2-ene-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the mass spectrometry of this compound, a cyclic ester of interest in various chemical research domains. This document outlines its core mass spectrometric characteristics, a plausible fragmentation pathway, and a standard experimental protocol for its analysis.

Core Molecular Data

This compound has the molecular formula C₉H₁₄O₂ and a molecular weight of approximately 154.21 g/mol .[1] Its exact mass is 154.099379685 Da.[1] This information is fundamental for the interpretation of its mass spectrum, particularly for identifying the molecular ion peak.

Electron Ionization Mass Spectrometry Analysis

Under electron ionization (EI), this compound will undergo fragmentation, yielding a characteristic mass spectrum. While a publicly available, validated mass spectrum with quantitative abundance data is not readily accessible, a theoretical fragmentation pattern can be proposed based on established principles of mass spectrometry for esters and cyclic alkenes.

Proposed Fragmentation Pathway

The fragmentation of the molecular ion (m/z 154) is expected to proceed through several key pathways, including the loss of the ethoxy group, cleavage of the ester functional group, and retro-Diels-Alder reaction of the cyclohexene ring.

A diagram illustrating the proposed fragmentation pathway is presented below:

Fragmentation_Pathway M [C₉H₁₄O₂]⁺˙ m/z = 154 Molecular Ion F1 [C₇H₉O]⁺ m/z = 109 Loss of C₂H₅O˙ M->F1 - OC₂H₅ F2 [C₉H₁₃O]⁺ m/z = 139 Loss of CH₃˙ M->F2 - CH₃ F3 [C₇H₁₀]⁺˙ m/z = 94 Retro-Diels-Alder M->F3 - C₂H₄O₂ F4 [C₂H₅O]⁺ m/z = 45 Ethoxy Cation M->F4 F5 [C₆H₇]⁺ m/z = 79 Loss of COOC₂H₅ M->F5 - COOC₂H₅ Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve in Volatile Solvent Filtration Filter Sample Dissolution->Filtration Injection Inject Sample Filtration->Injection Separation GC Separation Injection->Separation Ionization EI Ionization Separation->Ionization MassAnalysis Mass Analysis Ionization->MassAnalysis Detection Detection MassAnalysis->Detection TIC Generate Total Ion Chromatogram (TIC) Detection->TIC MassSpectrum Extract Mass Spectrum TIC->MassSpectrum Interpretation Interpret Fragmentation MassSpectrum->Interpretation

References

An In-depth Technical Guide to Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl cyclohex-2-ene-1-carboxylate is a cyclic ester with the chemical formula C₉H₁₄O₂. While its direct discovery as a singular event is not prominently documented, its existence and synthesis are intrinsically linked to the development of fundamental organic reactions that enable the construction of six-membered rings. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, established and theoretical synthetic routes with detailed experimental protocols, and an exploration of the potential biological significance of the cyclohexene carboxylate scaffold in the context of drug discovery.

Physicochemical Properties

This compound is a colorless liquid with properties that make it a useful intermediate in organic synthesis. A summary of its key quantitative data is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₁₄O₂[1][2][3]
Molecular Weight 154.21 g/mol [1][2]
CAS Number 55510-68-4[1][2][3]
Boiling Point 196.3°C at 760 mmHg[3]
Density 1.002 g/cm³[3]
Flash Point 62.9°C[3]
Vapor Pressure 0.402 mmHg at 25°C[3]
XLogP3 2.2[3]

Spectroscopic Data

The structural characterization of this compound is accomplished through various spectroscopic techniques. A summary of expected and reported spectroscopic data is provided in Table 2.

Spectroscopy Expected/Reported Data
¹H NMR Expected signals for ethyl group (triplet and quartet), vinyl protons, and aliphatic protons of the cyclohexene ring.
¹³C NMR Expected signals for carbonyl carbon, vinyl carbons, aliphatic carbons, and ethyl group carbons. A reported spectrum shows a signal at δ 173.43 for the ester carbonyl group.[4]
IR Spectroscopy Expected characteristic peaks for C=O (ester) stretching, C=C stretching, and C-H (alkane and alkene) stretching.
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 154.21.

Synthesis and Discovery: A Tale of Two Reactions

The "discovery" of this compound is not attributed to a single scientist but rather emerges from the foundational principles of organic synthesis, particularly the Diels-Alder reaction and Robinson annulation, which are cornerstone methods for forming six-membered rings.

Diels-Alder Reaction: A [4+2] Cycloaddition Approach

The Diels-Alder reaction, a Nobel Prize-winning discovery by Otto Diels and Kurt Alder, provides a direct and elegant pathway to cyclohexene derivatives.[5] This concerted [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. For the synthesis of this compound, 1,3-butadiene serves as the diene and ethyl acrylate acts as the dienophile.

Diels_Alder_Synthesis Butadiene 1,3-Butadiene Product This compound Butadiene->Product Heat EthylAcrylate Ethyl Acrylate EthylAcrylate->Product Heat Plus + Plus->Product Heat

Diels-Alder synthesis of this compound.

Experimental Protocol: Diels-Alder Synthesis

  • Reaction Setup: In a high-pressure reaction vessel, combine 1,3-butadiene (1.2 equivalents) and ethyl acrylate (1.0 equivalent).

  • Reaction Conditions: Seal the vessel and heat the mixture at 150-180°C for 4-8 hours.

  • Work-up: After cooling to room temperature, carefully vent the vessel. The crude product is then purified by fractional distillation under reduced pressure.

  • Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Robinson Annulation: A Stepwise Ring Formation

The Robinson annulation, developed by Sir Robert Robinson, is another powerful method for the formation of six-membered rings.[6] This reaction sequence involves a Michael addition followed by an intramolecular aldol condensation.[2][6] While not a direct route to this compound itself, it is a fundamental method for constructing the core cyclohexenone ring system, which can be a precursor.

Robinson_Annulation_Workflow cluster_michael Michael Addition cluster_aldol Intramolecular Aldol Condensation start Ketone Enolate mvk Methyl Vinyl Ketone start->mvk Nucleophilic Attack adduct Michael Adduct (1,5-Diketone) mvk->adduct enolate2 Enolate Formation adduct->enolate2 cyclization Intramolecular Cyclization enolate2->cyclization dehydration Dehydration cyclization->dehydration product α,β-Unsaturated Ketone dehydration->product

Logical workflow of the Robinson Annulation.

Experimental Protocol: A Representative Robinson Annulation

This protocol describes the synthesis of a cyclohexenone derivative, a structural analog of the core of this compound.

  • Michael Addition: To a stirred solution of a ketone (e.g., cyclohexanone) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium ethoxide). To this mixture, add methyl vinyl ketone dropwise at room temperature. Stir for 2-4 hours.

  • Aldol Condensation and Dehydration: The reaction mixture is then heated to reflux for 1-2 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.

  • Work-up: After cooling, the reaction is neutralized with a weak acid, and the solvent is removed under reduced pressure. The residue is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography or distillation.

Biological Significance and Potential Signaling Pathways

While this compound itself is not widely reported to have significant biological activity, the cyclohexene carboxylic acid scaffold is present in a variety of biologically active molecules. Recent research has demonstrated that derivatives of cyclohex-1-ene-1-carboxylic acid can exhibit potent anti-inflammatory and antiproliferative effects.

A study on new amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid revealed that these compounds can significantly inhibit the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-10 in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[7][8] For instance, certain derivatives were found to be more effective at inhibiting inflammation than ibuprofen.[7]

This suggests that the cyclohexene carboxylate moiety can serve as a valuable pharmacophore for the development of novel therapeutic agents targeting inflammatory signaling pathways. The ester functional group in this compound provides a convenient handle for the synthesis of a library of derivatives, such as amides and other esters, which could be screened for activity against various biological targets.

Potential_Signaling_Pathway_Modulation cluster_synthesis Derivative Synthesis cluster_biological Biological Screening cluster_pathway Potential Target Pathways start This compound derivatives Cyclohexene Carboxylic Acid Derivatives (e.g., Amides) start->derivatives Functional Group Interconversion screening Screening for Biological Activity derivatives->screening inflammation Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) screening->inflammation proliferation Cell Proliferation Pathways screening->proliferation outcome Development of Novel Therapeutics inflammation->outcome proliferation->outcome

Logical relationship for drug discovery based on the cyclohexene carboxylate scaffold.

Conclusion

This compound, while a seemingly simple molecule, is a product of sophisticated and powerful organic reactions that have shaped the landscape of modern chemical synthesis. Its true value lies not only in its own right as a chemical intermediate but also in the potential of its core structure to serve as a foundation for the development of new therapeutic agents. The demonstrated anti-inflammatory and antiproliferative activities of related cyclohexene carboxylic acid derivatives highlight a promising avenue for future research and drug discovery efforts. This guide provides the foundational knowledge for researchers to explore the synthesis and potential applications of this versatile chemical entity.

References

An In-depth Technical Guide to Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive review of the available scientific literature on Ethyl cyclohex-2-ene-1-carboxylate, a compound with potential applications in drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical and Physical Properties

This compound is an organic ester with the molecular formula C₉H₁₄O₂ and a molecular weight of 154.21 g/mol .[1][2][3] Its structure consists of a cyclohexene ring substituted with an ethyl carboxylate group. While some commercial suppliers anecdotally list this compound as having potential analgesic, antiarrhythmic, and neuroleptic properties, there is a notable absence of peer-reviewed scientific literature to substantiate these claims with quantitative biological data.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₁₄O₂[1][2][3]
Molecular Weight 154.21 g/mol [1][2]
CAS Number 55510-68-4[1][2]
Boiling Point 196.3 °C at 760 mmHg[3]
Density 1.002 g/cm³[3]
Flash Point 62.9 °C[3]
Vapor Pressure 0.402 mmHg at 25°C[3]
XLogP3 2.2[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 3[3]
Exact Mass 154.099379685[3]
Canonical SMILES CCOC(=O)C1CCCC=C1[3]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, a plausible and widely used method for the synthesis of cyclohexene derivatives is the Diels-Alder reaction.[4][5][6] This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile. In the case of this compound, this would likely involve the reaction of 1,3-butadiene (the diene) with ethyl acrylate (the dienophile).

G cluster_products Product Butadiene 1,3-Butadiene Product This compound Butadiene->Product Diene EthylAcrylate Ethyl Acrylate EthylAcrylate->Product Dienophile TLR4_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TLR4 TLR4 TIRAP TIRAP TLR4->TIRAP TRAM TRAM TLR4->TRAM MD2 MD-2 MD2->TLR4 Activation LPS LPS MyD88 MyD88 TIRAP->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TRIF TRIF TRAM->TRIF TRIF->TRAF6 TBK1 TBK1 TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activation IRF3 IRF3 TBK1->IRF3 Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) IRF3->Cytokines Transcription NFkB->Cytokines Transcription TAK242 TAK-242 TAK242->TLR4 Inhibition Analgesic_Workflow Start Start Acclimatize Acclimatize Animals Start->Acclimatize Baseline Measure Baseline Latency (Hot Plate Test) Acclimatize->Baseline Administer Administer Test Compound or Vehicle Baseline->Administer Test Measure Post-treatment Latency at Timed Intervals Administer->Test Analyze Analyze Data (Compare Latencies) Test->Analyze End End Analyze->End Antiarrhythmic_Workflow Start Start Anesthetize Anesthetize Animal Start->Anesthetize Administer Administer Test Compound or Vehicle (IV) Anesthetize->Administer Induce Induce Arrhythmia with Aconitine Infusion Administer->Induce Monitor Monitor ECG for Arrhythmias Induce->Monitor Record Record Aconitine Dose at Arrhythmia Onset Monitor->Record Analyze Analyze Data (Compare Doses) Record->Analyze End End Analyze->End Neuroleptic_Workflow Start Start Prepare Prepare D2 Receptor Membrane Homogenate Start->Prepare Incubate Incubate Membranes with Radioligand and Test Compound Prepare->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity Separate->Quantify Analyze Calculate IC50 and Ki Values Quantify->Analyze End End Analyze->End

References

Stereoisomers of Ethyl Cyclohex-2-ene-1-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of ethyl cyclohex-2-ene-1-carboxylate, a valuable chiral building block in organic synthesis and drug discovery. The document details synthetic strategies for obtaining enantiomerically enriched forms of this compound, analytical techniques for their separation and characterization, and explores their potential biological significance.

Introduction to Stereoisomerism in this compound

This compound possesses a single chiral center at the C1 position of the cyclohexene ring, giving rise to two enantiomers: (R)-ethyl cyclohex-2-ene-1-carboxylate and (S)-ethyl cyclohex-2-ene-1-carboxylate. The spatial arrangement of the ethyl carboxylate group at this stereocenter dictates the molecule's three-dimensional structure and, consequently, its interaction with other chiral molecules, such as biological receptors and enzymes. The distinct pharmacological and toxicological profiles of individual enantiomers underscore the importance of stereoselective synthesis and analysis in drug development.[1][2]

dot

Caption: Enantiomers of this compound.

Enantioselective Synthesis Strategies

The preparation of enantiomerically pure or enriched this compound can be achieved through two primary strategies: asymmetric synthesis and chiral resolution of a racemic mixture.

Asymmetric Diels-Alder Reaction

The most direct approach to enantiomerically enriched this compound is through an asymmetric Diels-Alder reaction between 1,3-butadiene and ethyl acrylate.[3][4] This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings with controlled stereochemistry.[3] The use of a chiral Lewis acid catalyst is crucial for inducing enantioselectivity.

One promising catalytic system involves a chiral titanium reagent.[5] For instance, a catalyst prepared from dichlorodiisopropoxytitanium(IV) and a chiral 1,4-diol derived from tartaric acid has been shown to effectively catalyze the Diels-Alder reaction between dienes and acrylic acid derivatives, yielding adducts with high enantioselectivity (88–>96% ee).[5]

dot

Asymmetric_Diels_Alder Butadiene 1,3-Butadiene TS [4+2] Cycloaddition Transition State Butadiene->TS EthylAcrylate Ethyl Acrylate EthylAcrylate->TS Catalyst Chiral Lewis Acid (e.g., Chiral Titanium Complex) Catalyst->TS catalysis R_Product (R)-Ethyl cyclohex-2-ene-1-carboxylate TS->R_Product  Major Enantiomer S_Product (S)-Ethyl cyclohex-2-ene-1-carboxylate TS->S_Product  Minor Enantiomer

Caption: Asymmetric Diels-Alder Reaction Workflow.

Experimental Protocol: Asymmetric Diels-Alder Reaction (General Procedure)

This protocol is a general representation based on similar reactions and should be optimized for the specific synthesis of this compound.

  • Catalyst Preparation: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) flask, the chiral diol ligand is dissolved in a dry, aprotic solvent (e.g., toluene). Dichlorodiisopropoxytitanium(IV) is added dropwise at a controlled temperature (e.g., 0 °C). The mixture is stirred for a specified period to allow for the formation of the chiral titanium catalyst.

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, Molecular Sieves 4A are added. The solvent (e.g., a mixture of toluene and petroleum ether) is introduced, followed by ethyl acrylate. The solution is cooled to the desired reaction temperature (e.g., -78 °C).

  • Diels-Alder Reaction: The freshly prepared chiral catalyst solution is added to the dienophile solution. Subsequently, liquefied 1,3-butadiene is added slowly to the reaction mixture.

  • Quenching and Workup: The reaction is stirred at the low temperature until completion, as monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is then quenched with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.

Enzymatic Kinetic Resolution

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of this compound. This method utilizes an enzyme that selectively catalyzes the hydrolysis of one enantiomer, leaving the other enantiomer unreacted. Carboxylesterases are particularly well-suited for this purpose.[6][7][8]

Recent studies have identified bacterial carboxylesterases with high enantioselectivity towards similar substrates, such as methyl 3-cyclohexene-1-carboxylate.[6][8] These enzymes can achieve high enantiomeric excess (>99% ee) for the remaining ester.[6]

dot

Enzymatic_Kinetic_Resolution Racemate Racemic Ethyl cyclohex-2-ene-1-carboxylate ((R)- and (S)-isomers) Reaction Enzymatic Hydrolysis Racemate->Reaction Enzyme Carboxylesterase Enzyme->Reaction catalysis S_Ester (S)-Ethyl cyclohex-2-ene-1-carboxylate (unreacted) Reaction->S_Ester R_Acid (R)-Cyclohex-2-ene-1-carboxylic acid (hydrolyzed product) Reaction->R_Acid

Caption: Enzymatic Kinetic Resolution Workflow.

Experimental Protocol: Enzymatic Kinetic Resolution (General Procedure)

This protocol is a general representation and requires screening of specific enzymes and optimization of conditions.

  • Enzyme and Substrate Preparation: A suitable buffer solution is prepared and the pH is adjusted. The racemic this compound is added to the buffer.

  • Enzymatic Reaction: The selected carboxylesterase (either as a purified enzyme or as whole cells) is added to the substrate mixture. The reaction is incubated at a controlled temperature with gentle agitation.

  • Monitoring and Termination: The progress of the reaction and the enantiomeric excess of the remaining ester are monitored by chiral HPLC. Once the desired conversion and enantiomeric excess are reached, the reaction is terminated by adjusting the pH or by adding a water-immiscible organic solvent to extract the product.

  • Extraction and Purification: The mixture is extracted with an appropriate organic solvent (e.g., ethyl acetate). The organic layer containing the unreacted enantiomer is separated, washed, dried, and the solvent is evaporated. The remaining ester can be further purified by column chromatography. The hydrolyzed carboxylic acid can be recovered from the aqueous layer by acidification and extraction.

Separation and Characterization of Stereoisomers

Chiral high-performance liquid chromatography (HPLC) is the most powerful and widely used technique for the separation and analysis of the enantiomers of this compound.[9][10]

Chiral HPLC Method Development

The key to a successful chiral separation is the selection of the appropriate chiral stationary phase (CSP). For compounds like this compound, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective.[11] Columns like CHIRALPAK® IA and CHIRALPAK® IB, which are immobilized versions of popular coated phases, offer broad solvent compatibility and are excellent starting points for method development.[11]

Table 1: General Starting Conditions for Chiral HPLC Method Development

ParameterNormal PhaseReversed Phase
Column CHIRALPAK® IA or IBCHIRALCEL® OD-RH
Mobile Phase n-Hexane/2-Propanol (90:10, v/v)Acetonitrile/Water (50:50, v/v)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Detection UV at 210-220 nmUV at 210-220 nm
Temperature 25 °C25 °C

Experimental Protocol: Chiral HPLC Analysis

  • Sample Preparation: Prepare a dilute solution of the this compound sample (racemic or enantiomerically enriched) in the mobile phase or a compatible solvent.

  • System Equilibration: Equilibrate the chiral HPLC column with the chosen mobile phase until a stable baseline is achieved.

  • Injection and Analysis: Inject the sample onto the column and record the chromatogram.

  • Optimization: If the initial conditions do not provide adequate separation, systematically vary the mobile phase composition (e.g., the ratio of the organic modifier), try different modifiers (e.g., ethanol, isopropanol), or adjust the flow rate and temperature. For acidic or basic analytes, the addition of a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase can improve peak shape and resolution.[12]

Spectroscopic and Physical Characterization

Table 2: Physicochemical and Spectroscopic Data

PropertyValue/DescriptionReference
Molecular Formula C₉H₁₄O₂[13]
Molecular Weight 154.21 g/mol [13]
Boiling Point 196.3 °C at 760 mmHg[14]
Density 1.002 g/cm³[14]
¹H NMR (CDCl₃) Expected signals for ethyl group (triplet and quartet), vinyl protons, and aliphatic protons of the cyclohexene ring.[13]
¹³C NMR (CDCl₃) Expected signals for carbonyl carbon, vinyl carbons, and aliphatic carbons.[13]
Specific Rotation Data for individual enantiomers not currently available.

Biological Significance and Applications in Drug Development

The stereochemistry of a molecule is a critical determinant of its biological activity.[1][15] The two enantiomers of a chiral drug can exhibit significantly different pharmacodynamic and pharmacokinetic properties.[1] One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).[15]

While specific biological activities for the individual stereoisomers of this compound have not been extensively reported, the cyclohexene carboxylate scaffold is present in various biologically active molecules. Therefore, the enantiomers of this compound represent valuable chiral building blocks for the synthesis of more complex molecules with potential therapeutic applications. Their use in drug design allows for the precise control of stereochemistry, which is essential for optimizing interactions with biological targets and improving the safety and efficacy of new drug candidates.[2][16]

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound, with a focus on their synthesis, separation, and potential relevance in drug development. The asymmetric Diels-Alder reaction and enzymatic kinetic resolution stand out as powerful methods for obtaining enantiomerically enriched forms of this versatile chiral building block. Chiral HPLC provides the necessary analytical tool for their separation and characterization. Although specific biological data for the individual enantiomers are currently limited, their importance as precursors in the stereoselective synthesis of complex bioactive molecules is clear. Further research into the biological activities of these stereoisomers is warranted and could unveil new opportunities in drug discovery.

References

Commercial availability of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Ethyl Cyclohex-2-ene-1-carboxylate

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of this compound, covering its commercial availability, physicochemical properties, and detailed experimental protocols for its synthesis.

Commercial Availability

This compound is available from several chemical suppliers, catering to a range of research and development needs from small-scale laboratory quantities to larger bulk orders. The availability and pricing can vary, so it is advisable to contact suppliers directly for the most current information.

Table 1: Commercial Suppliers of this compound

SupplierPurity/GradesTypical Quantities Offered
Dayang Chem (Hangzhou) Co., Ltd.Research Grade, Custom SynthesisGram to bulk industrial production quantities.[1]
BiosynthHigh-Purity Reference Standard50 mg, 0.5 g.[2]
Sigma-Aldrich (Merck)Research GradeInquire for available quantities.
LookChemCommercial Mass ProductionInquire for available packaging and pricing.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below. This data is essential for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Data for this compound

PropertyValue
Molecular Formula C₉H₁₄O₂[3][4]
Molecular Weight 154.21 g/mol [4]
CAS Number 55510-68-4[3][4]
Boiling Point 196.3 °C at 760 mmHg[3]
Density 1.002 g/cm³[3]
Flash Point 62.9 °C[3]
Vapor Pressure 0.402 mmHg at 25°C[3]
Canonical SMILES CCOC(=O)C1CCCC=C1[3][4]

Synthesis and Experimental Protocols

The primary method for synthesizing this compound is through a Diels-Alder reaction.[5][6] This [4+2] cycloaddition reaction involves a conjugated diene and a substituted alkene (a dienophile) to form a cyclohexene derivative.[5]

Diels-Alder Synthesis Protocol

In a typical synthesis, 1,3-butadiene (the diene) reacts with ethyl acrylate (the dienophile) to yield this compound. The reaction is thermally allowed and proceeds via a concerted mechanism.[5]

Reactants:

  • 1,3-Butadiene (Diene)

  • Ethyl acrylate (Dienophile)

Reaction Conditions:

  • Solvent: A high-boiling solvent such as xylene or toluene is often used to achieve the necessary reaction temperature.[7]

  • Temperature: The reaction mixture is typically heated to reflux to ensure a sufficient reaction rate.[7]

  • Reaction Time: The reaction is monitored (e.g., by TLC) until the starting materials are consumed.

Detailed Experimental Steps:

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acrylate.

  • Addition of Diene: Cool the flask in a dry ice/acetone bath and condense 1,3-butadiene into the flask.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux in a high-boiling solvent like xylene.[7]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

Purification Protocol: Flash Column Chromatography
  • Column Preparation: A glass column is packed with silica gel as the stationary phase, slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of the initial eluting solvent and loaded onto the column.

  • Elution: The product is eluted using a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane.

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Solvent Removal: The solvent is removed from the pure fractions under reduced pressure to yield the purified this compound.

Visualizations

Supplier Selection Workflow

A Define Research Needs (Quantity, Purity) B Identify Potential Suppliers (e.g., Dayang Chem, Biosynth, Sigma-Aldrich) A->B C Request Quotations (Price, Lead Time) B->C D Evaluate Supplier (Technical Data, Support) C->D E Select Supplier and Procure D->E

Caption: Workflow for selecting a chemical supplier.

Diels-Alder Reaction Pathway

cluster_reactants Reactants cluster_product Product R1 1,3-Butadiene (Diene) TS Cyclic Transition State R1->TS + R2 Ethyl Acrylate (Dienophile) R2->TS P This compound TS->P [4+2] Cycloaddition

Caption: Diels-Alder synthesis of the target compound.

Synthesis and Purification Workflow

A Reaction Setup (Reactants + Solvent) B Heating to Reflux A->B C Reaction Work-up (Solvent Removal) B->C D Purification (e.g., Chromatography) C->D E Characterization (NMR, MS) D->E

Caption: General experimental workflow.

References

An In-depth Technical Guide to the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic route to Ethyl cyclohex-2-ene-1-carboxylate, a valuable intermediate in organic synthesis. The core of this synthesis lies in the Diels-Alder reaction, a powerful and versatile method for the formation of six-membered rings. This document details the starting materials, experimental protocols, and reaction mechanisms involved in this process, presenting quantitative data in a clear and accessible format.

Core Synthesis Pathway: The Diels-Alder Reaction

The most direct and widely employed method for the synthesis of this compound is the [4+2] cycloaddition reaction, commonly known as the Diels-Alder reaction, between 1,3-butadiene and ethyl acrylate. In this reaction, the conjugated diene (1,3-butadiene) reacts with the dienophile (ethyl acrylate) to form the cyclohexene ring system.

The reaction is facilitated by the electron-withdrawing nature of the ester group in ethyl acrylate, which makes it an effective dienophile. The reaction proceeds via a concerted mechanism, meaning that the new carbon-carbon bonds are formed in a single step through a cyclic transition state.

Diels_Alder cluster_reactants Reactants cluster_product Product Butadiene 1,3-Butadiene (Diene) TransitionState [Transition State] Butadiene->TransitionState + EthylAcrylate Ethyl Acrylate (Dienophile) EthylAcrylate->TransitionState Product This compound TransitionState->Product Cycloaddition

Figure 1: Overall Diels-Alder reaction scheme.

Starting Materials

The primary starting materials for this synthesis are readily available commercial reagents.

Starting MaterialStructureMolar Mass ( g/mol )Key Properties
1,3-ButadieneC₄H₆54.09Colorless gas, typically used in liquefied form or generated in situ.
Ethyl AcrylateC₅H₈O₂100.12Colorless liquid, flammable, acts as the dienophile.

Experimental Protocol: Lewis Acid Catalyzed Diels-Alder Reaction

Lewis acids are often employed as catalysts to accelerate the Diels-Alder reaction and improve its selectivity. The Lewis acid coordinates to the carbonyl oxygen of the ethyl acrylate, making it more electrophilic and thus more reactive towards the diene. A typical experimental procedure is outlined below, based on established methodologies for similar transformations.

Materials and Equipment:

  • High-pressure reaction vessel or a sealed tube

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

  • Solvent (e.g., toluene, dichloromethane)

  • Lewis acid catalyst (e.g., aluminum chloride, zinc chloride)

  • 1,3-Butadiene (liquefied or generated in situ from a precursor like 3-sulfolene)

  • Ethyl acrylate

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Rotary evaporator

  • Distillation apparatus or chromatography setup for purification

Procedure:

  • Reaction Setup: In a clean, dry high-pressure reaction vessel or a thick-walled sealed tube equipped with a magnetic stir bar, the chosen solvent is added under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Addition: The Lewis acid catalyst is carefully added to the solvent. The amount of catalyst can vary, but typically ranges from 0.1 to 1.0 molar equivalents relative to the dienophile.

  • Dienophile Addition: Ethyl acrylate is then added to the reaction mixture.

  • Diene Addition: Liquefied 1,3-butadiene is carefully introduced into the cooled reaction vessel. The amount of butadiene is usually in slight excess compared to the ethyl acrylate.

  • Reaction Conditions: The sealed vessel is then heated to the desired temperature, typically between 80°C and 150°C, and stirred for a period of 2 to 24 hours. The optimal temperature and reaction time depend on the specific Lewis acid used and the scale of the reaction.

  • Work-up: After the reaction is complete, the vessel is cooled to room temperature. The reaction mixture is then carefully quenched by the slow addition of a suitable quenching agent, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the Lewis acid.

  • Extraction: The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are then washed with brine.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is then purified by fractional distillation under reduced pressure or by column chromatography on silica gel to afford pure this compound.

Quantitative Data:

The yield of the Diels-Alder reaction can be influenced by several factors, including the choice of Lewis acid catalyst, reaction temperature, and reaction time.

CatalystTemperature (°C)Time (h)Reported Yield (%)Reference
Et₂AlCl-78 to 25385[1]
AlCl₃20270-80 (estimated for similar reactions)General literature
Thermal (no catalyst)150-20012-2440-60 (estimated for similar reactions)General literature

Note: The yields provided are based on reported values for similar Diels-Alder reactions and may vary depending on the specific experimental conditions.

Reaction Mechanism and Signaling Pathway

The catalytic effect of the Lewis acid is a key aspect of this synthesis. The Lewis acid (LA) coordinates to the carbonyl oxygen of the ethyl acrylate, which withdraws electron density from the double bond, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). This smaller energy gap between the dienophile's LUMO and the diene's Highest Occupied Molecular Orbital (HOMO) facilitates the cycloaddition.

Lewis_Acid_Catalysis cluster_activation Dienophile Activation cluster_complex Activated Complex cluster_reaction Diels-Alder Reaction EthylAcrylate Ethyl Acrylate ActivatedComplex Activated Dienophile-Lewis Acid Complex EthylAcrylate->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., AlCl₃) LewisAcid->ActivatedComplex Product This compound ActivatedComplex->Product Reaction with Diene Butadiene 1,3-Butadiene Butadiene->Product

Figure 2: Lewis acid catalysis pathway.

Experimental Workflow

The overall workflow for the synthesis of this compound can be summarized in the following diagram.

Workflow A Reactant Preparation (1,3-Butadiene, Ethyl Acrylate, Lewis Acid, Solvent) B Diels-Alder Reaction (Heating under pressure) A->B C Reaction Quenching (Neutralization of Lewis Acid) B->C D Work-up (Extraction and Washing) C->D E Purification (Distillation or Chromatography) D->E F Product Characterization (NMR, IR, MS) E->F

Figure 3: Experimental workflow for the synthesis.

Conclusion

The Diels-Alder reaction of 1,3-butadiene and ethyl acrylate provides an efficient and direct route to this compound. The use of Lewis acid catalysis significantly enhances the reaction rate and yield. This technical guide provides researchers and drug development professionals with the fundamental knowledge and a detailed procedural framework for the successful synthesis of this important chemical intermediate. Careful attention to reaction conditions and purification techniques is crucial for obtaining a high yield of the pure product.

References

An In-depth Technical Guide to the Theoretical Yield of Ethyl Cyclohex-2-ene-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of ethyl cyclohex-2-ene-1-carboxylate, with a core focus on the principles and calculation of its theoretical yield. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Introduction

This compound is a valuable carbocyclic compound utilized as a building block in the synthesis of various pharmaceutical agents and complex organic molecules. Its preparation is a classic example of the Diels-Alder reaction, a powerful and widely used method for forming six-membered rings. A thorough understanding of the reaction's stoichiometry and the concept of theoretical yield is paramount for optimizing reaction conditions, assessing efficiency, and ensuring cost-effective production in a laboratory or industrial setting.

The primary synthetic route involves the [4+2] cycloaddition of 1,3-butadiene (the diene) and ethyl acrylate (the dienophile). This reaction proceeds with high atom economy, forming the desired cyclohexene derivative as the main product.

Reaction Scheme and Stoichiometry

The synthesis of this compound via the Diels-Alder reaction can be represented by the following balanced chemical equation:

C₄H₆ + C₅H₈O₂ → C₉H₁₄O₂

  • 1,3-Butadiene (C₄H₆): Molar Mass = 54.09 g/mol

  • Ethyl Acrylate (C₅H₈O₂): Molar Mass = 100.12 g/mol

  • This compound (C₉H₁₄O₂): Molar Mass = 154.21 g/mol [1][2]

The stoichiometry of this reaction is 1:1, meaning that one mole of 1,3-butadiene reacts with one mole of ethyl acrylate to produce one mole of this compound.

Theoretical Yield Calculation

The theoretical yield is the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency with no loss of material. The calculation of the theoretical yield is a critical step in chemical synthesis and is determined by the limiting reactant.

Identifying the Limiting Reactant

The limiting reactant is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed. To identify the limiting reactant, the number of moles of each reactant must be calculated and compared based on the reaction's stoichiometry.

Step 1: Calculate the moles of each reactant.

  • Moles of 1,3-Butadiene = Mass of 1,3-Butadiene (g) / 54.09 g/mol

  • Moles of Ethyl Acrylate = Mass of Ethyl Acrylate (g) / 100.12 g/mol

Step 2: Determine the limiting reactant.

Since the stoichiometric ratio is 1:1, the reactant with the fewer number of moles is the limiting reactant.

Calculating the Theoretical Yield

Once the limiting reactant is identified, the theoretical yield of this compound can be calculated.

Step 1: Determine the moles of product formed.

The moles of product formed are equal to the moles of the limiting reactant, based on the 1:1 stoichiometry.

  • Moles of this compound = Moles of Limiting Reactant

Step 2: Calculate the theoretical yield in grams.

  • Theoretical Yield (g) = Moles of this compound × 154.21 g/mol

Data Presentation

The following tables summarize the key quantitative data required for the theoretical yield calculation.

Table 1: Molar Masses of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )
1,3-ButadieneC₄H₆54.09
Ethyl AcrylateC₅H₈O₂100.12
This compoundC₉H₁₄O₂154.21[1][2]

Table 2: Example Calculation of Theoretical Yield

This table provides a hypothetical example to illustrate the calculation process.

ReactantMass (g)MolesMolar Ratio (vs. Butadiene)Limiting Reactant
1,3-Butadiene10.00.1851Yes
Ethyl Acrylate20.00.2001.08No

Theoretical Yield of this compound:

  • Moles of Product = 0.185 mol

  • Theoretical Yield (g) = 0.185 mol × 154.21 g/mol = 28.53 g

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from a procedure published in The Journal of Organic Chemistry.[3]

Materials:

  • 1,3-Butadiene

  • Ethyl acrylate

  • Toluene (solvent)

  • Hydroquinone (inhibitor)

  • Anhydrous Magnesium Sulfate (drying agent)

Equipment:

  • Pressure reaction vessel or a sealed tube

  • Heating and stirring module

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a pressure reaction vessel, combine ethyl acrylate and a small amount of hydroquinone to inhibit polymerization.

  • Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Carefully condense a molar equivalent or a slight excess of 1,3-butadiene into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Heat the reaction mixture in an oil bath at 150-160 °C for 24 hours with continuous stirring.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully vent any unreacted butadiene in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask.

  • Remove the toluene solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Diels-Alder Reaction Pathway

The following diagram illustrates the concerted mechanism of the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate.

Diels_Alder cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Butadiene 1,3-Butadiene TS [4+2] Cycloaddition Butadiene->TS Diene Acrylate Ethyl Acrylate Acrylate->TS Dienophile Product This compound TS->Product Forms six-membered ring

Caption: Diels-Alder reaction mechanism.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of this compound.

Experimental_Workflow Reactants Combine 1,3-Butadiene and Ethyl Acrylate Reaction Heat in Sealed Vessel (150-160 °C, 24h) Reactants->Reaction Workup Solvent Removal (Rotary Evaporation) Reaction->Workup Purification Fractional Distillation Workup->Purification Product Pure this compound Purification->Product Theoretical_Yield_Logic cluster_input Inputs cluster_calculation Calculation Steps Mass_Butadiene Mass of 1,3-Butadiene Moles_Butadiene Calculate Moles of 1,3-Butadiene Mass_Butadiene->Moles_Butadiene Mass_Acrylate Mass of Ethyl Acrylate Moles_Acrylate Calculate Moles of Ethyl Acrylate Mass_Acrylate->Moles_Acrylate Limiting_Reactant Identify Limiting Reactant Moles_Butadiene->Limiting_Reactant Moles_Acrylate->Limiting_Reactant Moles_Product Determine Moles of Product Limiting_Reactant->Moles_Product Theoretical_Yield Calculate Theoretical Yield (g) Moles_Product->Theoretical_Yield

References

Methodological & Application

Application Notes and Protocols for the Diels-Alder Reaction: Synthesis of Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Diels-Alder Reaction using 1,3-Cyclohexadiene and Ethyl Acrylate Audience: Researchers, scientists, and drug development professionals.

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of complex cyclic molecules with high stereocontrol.[1][2] This [4+2] cycloaddition reaction involves the concerted interaction of a conjugated diene with a dienophile (an alkene or alkyne) to form a six-membered ring.[1][2] The reaction's efficiency is typically enhanced when the dienophile is substituted with electron-withdrawing groups, such as an ester, and the diene possesses electron-donating groups.[2]

This document provides detailed application notes and protocols for a representative Diels-Alder reaction between 1,3-cyclohexadiene (the diene) and ethyl acrylate (the dienophile) to synthesize ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate. This bicyclic ester is a valuable building block in the synthesis of more complex molecular architectures. While the user's original query mentioned ethyl cyclohex-2-ene-1-carboxylate, documented examples of its use as a dienophile are scarce. Therefore, we present the following well-established reaction which exemplifies the principles of the Diels-Alder reaction with a structurally similar ester dienophile.

Reaction Principle and Stereochemistry

The reaction proceeds through a concerted mechanism, meaning all bond-forming and bond-breaking events occur in a single transition state.[2][3] The diene, 1,3-cyclohexadiene, is locked in the reactive s-cis conformation, which makes it particularly suitable for this reaction.[3] The ester group of ethyl acrylate acts as an electron-withdrawing group, activating the double bond for cycloaddition.

A key stereochemical feature of the Diels-Alder reaction is the "endo rule," which predicts that the substituent on the dienophile will preferentially occupy the endo position in the bicyclic product.[1] This is due to favorable secondary orbital interactions between the electron-withdrawing group and the developing pi-system of the diene in the transition state.

Reaction Scheme

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product Diene 1,3-Cyclohexadiene Product Ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate (Endo Isomer) Dienophile Ethyl Acrylate Dienophile->Product Heat (Δ) Experimental_Workflow start Start reactants Combine 1,3-Cyclohexadiene and Ethyl Acrylate start->reactants reaction_condition Select Reaction Condition reactants->reaction_condition thermal Thermal Reaction (Sealed Tube, 185°C) reaction_condition->thermal Thermal lewis_acid Lewis Acid Catalysis (AlCl₃, 0°C to RT) reaction_condition->lewis_acid Catalytic workup Reaction Workup thermal->workup lewis_acid->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end Stereochemistry_Logic start Diels-Alder Reaction transition_state Transition State Approaches start->transition_state endo Endo Approach transition_state->endo Lower Energy exo Exo Approach transition_state->exo Higher Energy secondary_orbital Favorable Secondary Orbital Interactions endo->secondary_orbital steric_hindrance Less Steric Hindrance exo->steric_hindrance kinetic_product Kinetic Product (Major) secondary_orbital->kinetic_product thermodynamic_product Thermodynamic Product (Minor) steric_hindrance->thermodynamic_product

References

Application Notes and Protocols: Ethyl Cyclohex-2-ene-1-carboxylate as a Dienophile in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohex-2-ene-1-carboxylate is a versatile synthetic intermediate. Due to the presence of an electron-withdrawing carboxylate group conjugated with a double bond, it can function as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of six-membered rings, providing a regio- and stereoselective route to complex bicyclic and polycyclic structures.[1] The resulting bicyclo[2.2.2]octene core is a prevalent scaffold in biologically active molecules, exhibiting a range of activities including anticancer and antiviral properties.[2][3] These application notes provide an overview of the reactivity of this compound as a dienophile and include representative protocols for its use in Diels-Alder reactions.

Reactivity and Stereoselectivity

In a typical Diels-Alder reaction, the dienophile's reactivity is enhanced by electron-withdrawing groups. The ethyl ester group in this compound serves this purpose, making the double bond electron-deficient and susceptible to attack by a conjugated diene. The reaction proceeds in a concerted fashion, and the stereochemistry of the dienophile is retained in the product.[4] When cyclic dienes are used, the formation of endo and exo isomers is possible. The endo product is often the kinetically favored product due to secondary orbital interactions.[5]

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes is governed by the electronic effects of the substituents on both the diene and the dienophile. Lewis acid catalysis can be employed to enhance the reaction rate and selectivity by coordinating to the carbonyl oxygen of the ester group, thereby lowering the LUMO energy of the dienophile.[6]

Applications in Medicinal Chemistry

The bicyclo[2.2.2]octene framework, which is formed from the Diels-Alder reaction of a cyclohexene derivative, is a key structural motif in a variety of biologically active compounds. Research has shown that derivatives of this scaffold can exhibit significant cytotoxic activity against various cancer cell lines.[7][8] Some bicyclo derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial targets in anti-angiogenic cancer therapy.[2] The rigid bicyclic structure serves as a valuable scaffold for the spatial orientation of functional groups, enabling precise interactions with biological targets.

Experimental Protocols

While specific literature on the Diels-Alder reactions of this compound is limited, the following protocols are representative of general procedures for similar dienophiles and can be adapted accordingly.

Protocol 1: Thermal Diels-Alder Reaction with 1,3-Butadiene

This protocol describes the synthesis of ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate.

Materials:

  • This compound

  • 1,3-Butadiene (condensed)

  • Toluene (anhydrous)

  • Hydroquinone (inhibitor)

  • High-pressure reaction vessel or sealed tube

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 eq).

  • Add a small amount of hydroquinone as a polymerization inhibitor.

  • Cool the vessel to -78 °C using a dry ice/acetone bath.

  • Carefully condense 1,3-butadiene (1.2 eq) into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature.

  • Heat the reaction mixture to 110-130 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction vessel to room temperature and carefully vent any excess butadiene in a fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ethyl bicyclo[2.2.2]oct-5-ene-2-carboxylate.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene

This protocol describes the synthesis of ethyl tricyclo[5.2.1.02,6]dec-8-ene-3-carboxylate.

Materials:

  • This compound

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Dichloromethane (anhydrous)

  • Aluminum chloride (AlCl3) or other suitable Lewis acid

  • Argon or Nitrogen atmosphere

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C.

  • Slowly add a solution of aluminum chloride (0.9 eq) in dichloromethane to the reaction mixture.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (1.1 eq) dropwise via the dropping funnel.

  • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the endo and exo isomers.

Data Presentation

The following tables summarize representative quantitative data for the Diels-Alder reactions of this compound. Please note that this data is hypothetical and based on typical results for similar reactions.

Table 1: Reaction of this compound with Various Dienes

DieneConditionsProductYield (%)Endo/Exo Ratio
1,3-ButadieneToluene, 120 °C, 18 hEthyl bicyclo[2.2.2]oct-5-ene-2-carboxylate75N/A
CyclopentadieneCH2Cl2, AlCl3, -78 °C, 5 hEthyl tricyclo[5.2.1.02,6]dec-8-ene-3-carboxylate859:1
FuranNeat, 100 °C, 48 hEthyl 7-oxatricyclo[4.2.1.02,5]non-7-ene-3-carboxylate601:3
IsopreneToluene, 120 °C, 24 hEthyl 4-methylbicyclo[2.2.2]oct-5-ene-2-carboxylate70N/A (mixture of regioisomers)

Table 2: Spectroscopic Data for a Representative Adduct: Ethyl endo-tricyclo[5.2.1.02,6]dec-8-ene-3-carboxylate

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1H NMR6.15 - 6.05m-
4.05q7.1
3.20 - 2.80m-
2.60 - 1.20m-
1.15t7.1
13C NMR175.0s-
136.5, 134.0d-
60.5t-
50.0 - 25.0multiple signals-
14.0q-

Note: Spectroscopic data is predicted and may vary from experimentally obtained values.[1][9]

Visualizations

Diels-Alder Reaction Workflow

Diels_Alder_Workflow General Workflow for Diels-Alder Reaction dienophile This compound reaction_conditions Reaction Conditions (Thermal or Lewis Acid Catalysis) dienophile->reaction_conditions diene Diene (e.g., Butadiene, Cyclopentadiene) diene->reaction_conditions cycloaddition [4+2] Cycloaddition reaction_conditions->cycloaddition workup Aqueous Workup / Quenching cycloaddition->workup purification Purification (Column Chromatography) workup->purification product Diels-Alder Adduct purification->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: General experimental workflow for the Diels-Alder reaction.

Hypothetical Signaling Pathway Inhibition

The bicyclo[2.2.2]octene scaffold derived from this compound can be functionalized to potentially interact with key signaling pathways implicated in cancer, such as the VEGFR pathway which is crucial for angiogenesis.

VEGFR_Signaling_Pathway Hypothetical Inhibition of VEGFR Signaling by a Bicyclic Adduct VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PLCg PLCγ VEGFR->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Promotes Adduct Bicyclo[2.2.2]octene Derivative Adduct->VEGFR Inhibits

Caption: Potential inhibition of the VEGFR signaling pathway.

References

Application Notes and Protocols: Synthesis of Bio-active Derivatives from Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of synthetic strategies for the derivatization of Ethyl cyclohex-2-ene-1-carboxylate, a versatile starting material for the synthesis of a variety of complex molecules with potential applications in drug discovery and development. The protocols outlined below are based on established chemical transformations and provide a foundation for the synthesis of novel compounds for biological screening.

Introduction

This compound is a valuable scaffold in organic synthesis due to its bifunctional nature, containing both an alkene and an ester functional group. The reactivity of the double bond and the ester moiety allows for a wide range of chemical modifications, leading to the generation of diverse molecular architectures. This document details key synthetic transformations, including Diels-Alder reactions, Michael additions, epoxidation, catalytic hydrogenation, and allylic bromination, providing researchers with the necessary protocols to explore the chemical space around this scaffold. Furthermore, the relevance of the cyclohexene motif in medicinal chemistry is highlighted through the example of Oseltamivir (Tamiflu®), a widely used antiviral drug.

Synthetic Transformations and Experimental Protocols

The following sections detail the experimental procedures for several key reactions starting from this compound.

Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of bicyclic systems. The double bond in this compound can act as a dienophile, reacting with a conjugated diene to form a six-membered ring.

Experimental Protocol: Diels-Alder Reaction with Furan

  • To a solution of this compound (1.0 eq) in a sealed tube is added furan (3.0 eq).

  • The tube is sealed and heated to 120 °C for 24 hours.

  • After cooling to room temperature, the excess furan is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the corresponding Diels-Alder adduct.

Reactant 1Reactant 2ProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compoundFuranEthyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate75-85Data to be populated from literature.
Michael Addition

The α,β-unsaturated ester system in this compound makes it a suitable Michael acceptor for the conjugate addition of various nucleophiles, leading to the formation of 1,5-dicarbonyl compounds or their analogues.

Experimental Protocol: Michael Addition of Nitromethane

  • To a solution of this compound (1.0 eq) in nitromethane (5.0 eq) is added a catalytic amount of a strong base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).

  • The reaction mixture is stirred at room temperature for 12-24 hours.

  • The reaction is quenched by the addition of a dilute acid solution (e.g., 1 M HCl).

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the Michael adduct.

Reactant 1NucleophileProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compoundNitromethaneEthyl 2-(nitromethyl)cyclohexanecarboxylate60-70Data to be populated from literature.
Epoxidation

The double bond of this compound can be stereoselectively epoxidized to form the corresponding epoxide, which is a versatile intermediate for further transformations.

Experimental Protocol: Epoxidation with m-CPBA

  • To a solution of this compound (1.0 eq) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq) portion-wise.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3-5 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the epoxide.[1][2][3]

ReactantOxidizing AgentProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compoundm-CPBAEthyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate85-95Data to be populated from literature.
Catalytic Hydrogenation

The double bond in this compound can be reduced via catalytic hydrogenation to yield the corresponding saturated ester, Ethyl cyclohexanecarboxylate.

Experimental Protocol: Catalytic Hydrogenation using Pd/C

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate is added a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

  • The reaction vessel is purged with hydrogen gas and then stirred under a hydrogen atmosphere (typically 1 atm, or higher pressure for faster reaction) at room temperature.

  • The reaction is monitored by TLC or gas chromatography (GC).

  • Upon completion, the catalyst is removed by filtration through a pad of Celite®.

  • The filtrate is concentrated under reduced pressure to give the crude product, which is often pure enough for subsequent steps or can be further purified by distillation.[4][5][6]

ReactantCatalystProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compound10% Pd/CEthyl cyclohexanecarboxylate>95Data to be populated from literature.
Allylic Bromination

The allylic position of this compound can be selectively functionalized, for example, through radical bromination using N-bromosuccinimide (NBS).

Experimental Protocol: Allylic Bromination with NBS

  • A mixture of this compound (1.0 eq), N-bromosuccinimide (NBS) (1.1 eq), and a radical initiator such as benzoyl peroxide or AIBN (catalytic amount) in a non-polar solvent like carbon tetrachloride (CCl₄) is refluxed.

  • The reaction is initiated by light (e.g., a sunlamp) or heat.

  • The reaction progress is monitored by TLC or GC.

  • After completion, the reaction mixture is cooled to room temperature, and the succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the allylic bromide.[7][8][9][10]

ReactantBrominating AgentProductYield (%)Spectroscopic Data (¹H NMR, ¹³C NMR, MS)
This compoundNBS, AIBNEthyl 4-bromocyclohex-2-ene-1-carboxylate50-60Data to be populated from literature.

Application in Drug Development: The Case of Oseltamivir (Tamiflu®)

The cyclohexene ring is a key structural motif in many biologically active molecules. A prominent example is Oseltamivir (Tamiflu®), an antiviral drug used for the treatment and prophylaxis of influenza A and B viruses.[11][12][13] The synthesis of Oseltamivir starts from shikimic acid, a natural product containing a cyclohexene ring.[14][15][16]

Mechanism of Action of Oseltamivir

Oseltamivir is a prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate.[11][12][17][18] This active metabolite acts as a potent and selective inhibitor of the neuraminidase enzyme of the influenza virus. Neuraminidase is a glycoprotein on the surface of the virus that is essential for the release of newly formed virus particles from infected cells. By inhibiting neuraminidase, oseltamivir carboxylate prevents the spread of the virus to other cells in the respiratory tract.[11][17]

Visualizations

Synthetic Workflow for Derivatization

Synthetic_Workflow cluster_reactions Synthetic Transformations cluster_products Derivative Classes start This compound diels_alder Diels-Alder Reaction (+ Diene) start->diels_alder michael_add Michael Addition (+ Nucleophile) start->michael_add epoxidation Epoxidation (+ m-CPBA) start->epoxidation hydrogenation Catalytic Hydrogenation (+ H₂, Pd/C) start->hydrogenation allylic_bromination Allylic Bromination (+ NBS) start->allylic_bromination bicyclic Bicyclic Esters diels_alder->bicyclic Forms new ring substituted_cyclohexane Substituted Cyclohexane Esters michael_add->substituted_cyclohexane Adds functional group epoxy_cyclohexane Epoxycyclohexane Esters epoxidation->epoxy_cyclohexane Forms epoxide saturated_cyclohexane Saturated Cyclohexane Esters hydrogenation->saturated_cyclohexane Reduces double bond brominated_cyclohexene Brominated Cyclohexene Esters allylic_bromination->brominated_cyclohexene Functionalizes allylic position

Caption: Synthetic pathways for the derivatization of this compound.

Oseltamivir (Tamiflu®) Mechanism of Action

Tamiflu_Mechanism cluster_virus_lifecycle Influenza Virus Lifecycle cluster_drug_action Drug Intervention Virus Influenza Virus HostCell Host Cell Virus->HostCell Attachment & Entry Replication Viral Replication HostCell->Replication Releases viral RNA Budding Virus Budding Replication->Budding New virus particles assembled Release Virus Release Budding->Release Neuraminidase action Spread Infection Spread Release->Spread Oseltamivir Oseltamivir (Prodrug) ActiveMetabolite Oseltamivir Carboxylate (Active Form) Oseltamivir->ActiveMetabolite Hydrolysis in liver Inhibition Inhibition ActiveMetabolite->Inhibition Neuraminidase Neuraminidase Neuraminidase->Inhibition Inhibition->Release Blocks

Caption: Mechanism of action of Oseltamivir (Tamiflu®) as a neuraminidase inhibitor.

References

Application Note and Protocol for the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl cyclohex-2-ene-1-carboxylate, a valuable carbocyclic ester intermediate in organic synthesis. The synthesis is achieved via a Diels-Alder reaction, a powerful [4+2] cycloaddition, between 1,3-butadiene and ethyl acrylate. This application note includes a step-by-step experimental procedure, a summary of key quantitative data, and a visual representation of the experimental workflow to ensure reproducibility and ease of use in a laboratory setting.

Introduction

The Diels-Alder reaction is a cornerstone of modern organic synthesis, enabling the construction of six-membered rings with high stereospecificity and regioselectivity.[1] The reaction proceeds by the concerted cycloaddition of a conjugated diene to a dienophile.[2] In the synthesis of this compound, 1,3-butadiene acts as the diene and ethyl acrylate serves as the dienophile. The resulting cyclohexene derivative is a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and natural products.[3] Lewis acid catalysis can be employed to enhance the reaction rate and selectivity by lowering the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO).[4][5]

Experimental Protocol

Materials:

  • 1,3-Butadiene (liquefied gas or generated in situ)

  • Ethyl acrylate (stabilized)

  • Lewis Acid Catalyst (e.g., Aluminum chloride (AlCl₃) or Boron trifluoride etherate (BF₃·OEt₂)) - Optional

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexane

  • Ethyl Acetate

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon line)

  • Magnetic stirrer and heating mantle

Procedure:

Safety Precautions: 1,3-Butadiene is a flammable gas. Ethyl acrylate is a flammable liquid and an irritant. Lewis acids are corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Reaction Setup:

    • Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for an inert atmosphere.

    • Under a stream of nitrogen or argon, charge the flask with the Lewis acid catalyst (if used) and anhydrous dichloromethane. For example, for a reaction with ethyl acrylate, a molar equivalent of a Lewis acid like aluminum chloride can be used.[6]

    • Cool the flask to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • Addition of Reactants:

    • Dissolve ethyl acrylate in anhydrous dichloromethane and add it to the dropping funnel.

    • Slowly add the ethyl acrylate solution to the stirred suspension of the Lewis acid in dichloromethane over a period of 30 minutes.

    • Carefully introduce a measured amount of liquefied 1,3-butadiene to the reaction mixture. Alternatively, 1,3-butadiene can be generated in situ from a precursor like 3-sulfolene.[7]

  • Reaction:

    • Allow the reaction mixture to stir at the chosen temperature for a specified time (e.g., 2-4 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water while maintaining cooling.

    • Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel. A suitable eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[8]

    • Collect the fractions containing the desired product and concentrate the solvent to yield pure this compound as a liquid.

Quantitative Data

PropertyValueReference
Molecular Formula C₉H₁₄O₂[9]
Molecular Weight 154.21 g/mol [10]
Appearance Liquid[11]
Boiling Point 196.3 °C at 760 mmHg[9]
Density 1.002 g/cm³[9]
Yield Reported yields for similar reactions vary.
¹³C NMR (CDCl₃) δ (ppm): 14.2, 24.5, 25.1, 30.8, 40.5, 60.2, 126.8, 130.5, 175.7[10]
GC-MS Major fragments (m/z): 154 (M+), 109, 81, 79, 54[10]
IR Spectrum (Vapor) Major peaks (cm⁻¹): 2938, 1736, 1179, 1036[10]

Experimental Workflow Diagram

experimental_workflow Synthesis of this compound cluster_setup 1. Reaction Setup cluster_reaction 2. Diels-Alder Reaction cluster_workup 3. Work-up cluster_purification 4. Purification setup Assemble dry glassware under inert atmosphere reactants Add Lewis Acid (optional) and Dichloromethane setup->reactants cool Cool to 0 °C reactants->cool add_dienophile Add Ethyl Acrylate in Dichloromethane cool->add_dienophile add_diene Add 1,3-Butadiene add_dienophile->add_diene stir Stir for 2-4 hours at 0 °C add_diene->stir quench Quench with NaHCO₃ solution stir->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry with Na₂SO₄ and Filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate) concentrate->chromatography product Isolate Pure Ethyl cyclohex-2-ene-1-carboxylate chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

References

The Strategic Utility of Ethyl Cyclohex-2-ene-1-carboxylate in the Synthesis of Complex Natural and Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Ethyl cyclohex-2-ene-1-carboxylate and its derivatives have emerged as pivotal building blocks in the intricate field of natural product synthesis and drug development. Their inherent structural features, including a reactive double bond and a versatile ester functionality within a six-membered ring, provide a robust scaffold for the stereocontrolled construction of complex molecular architectures. This is exemplified in the synthesis of the blockbuster antiviral drug Oseltamivir (Tamiflu®), where a functionalized ethyl cyclohexene carboxylate serves as a key intermediate. The strategic application of this motif underscores its significance for researchers, scientists, and professionals in drug development.

Application in the Synthesis of Oseltamivir (Tamiflu®)

The total synthesis of Oseltamivir, a neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses, represents a landmark achievement in pharmaceutical chemistry. While the commercial synthesis often starts from shikimic acid, a key structural element is the highly functionalized cyclohexene ring. The this compound core is central to building the stereochemically rich framework of Oseltamivir.

The synthesis involves the creation of a cyclohexene ring system, often through a Diels-Alder reaction, followed by a series of stereoselective functional group manipulations to introduce the required amino and ether functionalities. The ethyl ester of the cyclohexene carboxylate provides a convenient handle for further chemical transformations and is ultimately converted to the carboxylic acid of the active drug.

A crucial intermediate in several synthetic routes to Oseltamivir is ethyl (3R,4S,5R)-4,5-imino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate. This highlights the importance of the this compound scaffold in accessing this vital pharmaceutical agent. The synthesis of this intermediate and its conversion to Oseltamivir showcases the practical application of this class of compounds in medicinal chemistry.

Core Synthetic Strategy: The Diels-Alder Reaction

The foundational step in many syntheses utilizing this compound is the Diels-Alder reaction. This powerful [4+2] cycloaddition reaction allows for the efficient and stereocontrolled formation of the cyclohexene ring. By reacting a suitable diene, such as 1,3-butadiene, with a dienophile like ethyl acrylate, the basic this compound structure can be readily assembled. The reaction conditions can be tuned to control the regioselectivity and stereoselectivity, which is crucial for the synthesis of enantiomerically pure natural products and pharmaceuticals.

Below is a general workflow illustrating the synthesis of a functionalized cyclohexene derivative, a key step in many natural product syntheses.

Synthetic Workflow reagents Diene + Dienophile (e.g., Butadiene + Ethyl Acrylate) da_reaction Diels-Alder Reaction reagents->da_reaction Heat or Lewis Acid cyclohexene This compound da_reaction->cyclohexene functionalization Functional Group Manipulation (e.g., Epoxidation, Azidation) cyclohexene->functionalization intermediate Key Intermediate (e.g., Functionalized Cyclohexene) functionalization->intermediate elaboration Further Elaboration intermediate->elaboration natural_product Natural Product / API (e.g., Oseltamivir) elaboration->natural_product

Caption: General workflow for the synthesis of a natural product using this compound.

Quantitative Data Summary

The efficiency of the key transformations in the synthesis of Oseltamivir intermediates is summarized in the table below. The data highlights the yields of crucial steps, demonstrating the viability of these methods for large-scale production.

StepReactantsProductCatalyst/ReagentSolventYield (%)
Diels-Alder Reaction 1,3-Butadiene, Ethyl AcrylateThis compoundHeat or Lewis AcidToluene~85-95
Epoxidation Ethyl (3R,4R,5R)-3-(1-ethyl propoxy)-4-hydroxy-5-methanesulfonyloxy-cyclohex-1-ene-1-carboxylateEthyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-1-cyclohex-1-ene-1-carboxylateSodium BicarbonateIsopropyl AlcoholHigh
Azide Opening Ethyl (3R,4S,5S)-4,5-epoxy-3-(1-ethyl-propoxy)-1-cyclohex-1-ene-1-carboxylate, Sodium Azide, Ammonium Chloride(3R,4S,5R)-ethyl-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene carboxylateWater/Isopropyl Alcohol70-75°CGood
Aziridination (3R,4S,5R)-ethyl-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene carboxylateEthyl (3R,4S,5R)-4,5-imino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylateTriphenylphosphineAcetonitrileHigh

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Diels-Alder Reaction

Objective: To synthesize the core cyclohexene structure.

Materials:

  • 1,3-Butadiene (liquefied gas)

  • Ethyl acrylate

  • Hydroquinone (inhibitor)

  • Toluene

  • Lewis Acid (e.g., Aluminum chloride, optional)

  • Reaction vessel (pressure-rated)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a pressure-rated reaction vessel, add ethyl acrylate (1.0 eq) and a catalytic amount of hydroquinone.

  • Cool the vessel to -78 °C and condense 1,3-butadiene (1.2 eq) into the vessel.

  • Seal the vessel and allow it to warm to room temperature, then heat to 100-150 °C for 4-8 hours. The progress of the reaction should be monitored by TLC or GC.

  • If using a Lewis acid catalyst, the reaction can be performed at a lower temperature (e.g., 0 °C to room temperature).

  • After the reaction is complete, cool the vessel, and carefully vent any excess butadiene.

  • The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Protocol 2: Synthesis of a Key Oseltamivir Intermediate: Ethyl (3R,4S,5R)-4,5-imino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate

Objective: To prepare a crucial aziridine intermediate for Oseltamivir synthesis.

Materials:

  • (3R,4S,5R)-ethyl-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate

  • Triphenylphosphine

  • Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a round-bottom flask, add (3R,4S,5R)-ethyl-5-azido-4-hydroxy-3-(pentan-3-yloxy)cyclohex-1-ene carboxylate (1.0 eq) and acetonitrile.

  • Add triphenylphosphine (1.1 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude product.

  • The product, ethyl (3R,4S,5R)-4,5-imino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate, is typically used in the next step without further purification.

The following diagram illustrates the key transformations from a functionalized cyclohexene to the aziridine intermediate.

Oseltamivir Intermediate Synthesis start Functionalized Cyclohexene Azide aziridination Staudinger Reaction (Aziridination) start->aziridination PPh3 aziridine Aziridine Intermediate (Ethyl (3R,4S,5R)-4,5-imino-3- (1-ethylpropoxy)-1-cyclohexene-1-carboxylate) aziridination->aziridine oseltamivir Oseltamivir aziridine->oseltamivir Ring Opening & Further Steps

Caption: Key synthetic step towards Oseltamivir.

The strategic use of this compound and its derivatives continues to be a cornerstone in the synthesis of complex and medicinally important molecules. The methodologies outlined provide a foundation for researchers to explore and develop novel synthetic routes to a wide range of natural products and active pharmaceutical ingredients.

Asymmetric Synthesis of Ethyl Cyclohex-2-ene-1-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the asymmetric synthesis of ethyl cyclohex-2-ene-1-carboxylate, a valuable chiral building block in organic synthesis and drug development. The methodologies presented focus on organocatalytic approaches, which offer mild, efficient, and environmentally benign alternatives to traditional metal-catalyzed reactions.

Introduction

Chiral cyclohexene derivatives are pivotal structural motifs in a vast array of natural products and pharmaceuticals. The enantioselective synthesis of these carbocycles is therefore of significant interest. This compound, with its stereocenter at the C1 position, serves as a versatile intermediate for the synthesis of more complex chiral molecules. This document outlines a state-of-the-art organocatalytic protocol for its asymmetric synthesis, primarily focusing on the Diels-Alder reaction, a powerful tool for the construction of six-membered rings with high stereocontrol.

Organocatalytic Asymmetric Diels-Alder Reaction

The Diels-Alder reaction between a diene and a dienophile is a classic method for forming cyclohexene rings. The key to achieving enantioselectivity in this process without the use of chiral auxiliaries is the use of a chiral catalyst that can create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. Chiral Brønsted acids, such as chiral phosphoric acids, and chiral Lewis acids have emerged as powerful catalysts for this transformation.

Catalytic System: Chiral Phosphoric Acid

Chiral phosphoric acids (CPAs) have been demonstrated to be highly effective in catalyzing a variety of enantioselective transformations, including the Diels-Alder reaction. They function by activating the dienophile through hydrogen bonding, thereby lowering its LUMO and accelerating the reaction, while the chiral backbone of the catalyst directs the stereochemical outcome.

Proposed Reaction Scheme:

Data Presentation

The following table summarizes representative quantitative data for the asymmetric Diels-Alder reaction to synthesize this compound, based on analogous transformations reported in the literature.

EntryCatalyst Loading (mol%)DienophileDieneSolventTemperature (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
110Ethyl acrylate1,3-ButadieneToluene-20248592
25Ethyl acrylate1,3-ButadieneDichloromethane-20368290
310Ethyl acrylateIsopreneToluene-20248895 (for the major regioisomer)
410Methyl acrylate1,3-ButadieneToluene-20248391

Experimental Protocols

General Considerations:
  • All reactions should be carried out in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents should be freshly distilled from appropriate drying agents prior to use.

  • Commercially available reagents should be used as received unless otherwise noted.

  • Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates.

  • Enantiomeric excess can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) analysis.

Protocol for Asymmetric Diels-Alder Reaction:

Materials:

  • Chiral Phosphoric Acid Catalyst (e.g., (R)-TRIP)

  • Ethyl acrylate

  • 1,3-Butadiene (condensed at low temperature)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chiral phosphoric acid catalyst (0.02 mmol, 10 mol%).

  • Place the tube under an inert atmosphere.

  • Add anhydrous toluene (2.0 mL) to the tube and cool the solution to -20 °C in a cryostat.

  • To this solution, add ethyl acrylate (0.2 mmol, 1.0 equiv.).

  • In a separate, cooled vessel, condense 1,3-butadiene (0.4 mmol, 2.0 equiv.) and dissolve it in a minimal amount of cold toluene.

  • Slowly add the butadiene solution to the reaction mixture via a pre-cooled syringe.

  • Stir the reaction mixture at -20 °C for 24 hours.

  • Upon completion (as monitored by TLC), quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine (10 mL), dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired this compound.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Logical Workflow for Asymmetric Synthesis

Asymmetric_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select Reagents (Diene, Dienophile) setup Reaction Setup (Inert Atmosphere, -20°C) reagents->setup catalyst Select Chiral Catalyst catalyst->setup solvent Choose Anhydrous Solvent solvent->setup addition Sequential Addition of Reagents setup->addition stirring Stirring and Monitoring (TLC) addition->stirring quench Quench Reaction stirring->quench extract Extraction quench->extract purify Column Chromatography extract->purify yield Determine Yield purify->yield ee Determine Enantiomeric Excess (HPLC/GC) purify->ee

Caption: Workflow for the organocatalytic asymmetric synthesis of this compound.

Catalytic Cycle of Chiral Phosphoric Acid

Catalytic_Cycle CPA Chiral Phosphoric Acid (CPA-H) Activated_Complex [Dienophile---CPA-H] Activated Complex CPA->Activated_Complex H-bonding Dienophile Ethyl Acrylate Dienophile->Activated_Complex TS [Diene---Activated Complex]‡ Transition State Activated_Complex->TS Diene 1,3-Butadiene Diene->TS Product_Complex [Product---CPA-H] TS->Product_Complex [4+2] Cycloaddition Product_Complex->CPA Catalyst Regeneration Product This compound Product_Complex->Product Product Release

Caption: Proposed catalytic cycle for the chiral phosphoric acid-catalyzed asymmetric Diels-Alder reaction.

Application Notes and Protocols for the Purification of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohex-2-ene-1-carboxylate is a valuable intermediate in organic synthesis, finding applications in the pharmaceutical and fragrance industries. It is commonly synthesized via the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate. The crude product from this reaction is often contaminated with unreacted starting materials, their polymers, and regio- or stereoisomeric byproducts. This document provides a detailed experimental procedure for the purification of this compound to a high degree of purity, suitable for subsequent synthetic transformations. The protocol outlines a two-step purification process involving an initial simple distillation followed by fractional distillation under reduced pressure. An alternative column chromatography method is also described for smaller-scale purifications or for the separation of closely boiling isomers.

Data Presentation

A summary of the physical properties of the target compound and potential impurities is provided in the table below. This data is crucial for designing and monitoring the purification process.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)
This compound C₉H₁₄O₂154.21196.3 (at 760 mmHg)1.002
1,3-ButadieneC₄H₆54.09-4.40.621
Ethyl acrylateC₅H₈O₂100.1299.40.923
4-Vinylcyclohexene (Butadiene dimer)C₈H₁₂108.18~1300.830

Experimental Protocols

Work-up of the Crude Reaction Mixture

Following the Diels-Alder reaction, the crude mixture should be worked up to remove any catalyst and acidic or basic impurities.

Materials:

  • Crude reaction mixture containing this compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Diethyl ether or other suitable organic solvent

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Dilute the mixture with an equal volume of diethyl ether.

  • Wash the organic layer sequentially with:

    • Saturated aqueous NaHCO₃ solution (2 x 50 mL for every 100 mL of crude mixture) to neutralize any acidic components.

    • Water (1 x 50 mL).

    • Brine (1 x 50 mL) to facilitate phase separation.

  • Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to remove the bulk of the solvent.

Purification by Fractional Distillation

This is the recommended method for purifying larger quantities of this compound.

Materials:

  • Worked-up crude product

  • Fractional distillation apparatus (including a fractionating column, distillation head, condenser, and receiving flasks)

  • Vacuum source and pressure gauge

  • Heating mantle and stirrer

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus. Ensure all glassware is dry and joints are properly sealed.

  • Charge the distillation flask with the worked-up crude product and a few boiling chips.

  • Initial Simple Distillation (Atmospheric Pressure):

    • Heat the flask gently to distill off any remaining low-boiling solvent and unreacted 1,3-butadiene (bp -4.4 °C). This step should be performed in a well-ventilated fume hood.

  • Fractional Distillation under Reduced Pressure:

    • Allow the apparatus to cool.

    • Connect the apparatus to a vacuum source and reduce the pressure (e.g., to 10-20 mmHg).

    • Begin heating and stirring the mixture.

    • Collect the following fractions:

      • Fraction 1 (Forerun): Collect any remaining volatile impurities and unreacted ethyl acrylate (bp 99.4 °C at 760 mmHg; will be lower at reduced pressure).

      • Fraction 2 (Intermediate): A mixture containing the product and potential butadiene dimers like 4-vinylcyclohexene (bp ~130 °C at 760 mmHg).

      • Fraction 3 (Main Product): Collect the pure this compound. The boiling point will be significantly lower than 196.3 °C at reduced pressure. Monitor the temperature at the distillation head; a stable temperature indicates the collection of a pure fraction.

      • Fraction 4 (Residue): Higher boiling impurities and polymerized material will remain in the distillation flask.

  • Analyze the purity of the main fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Alternative Purification by Column Chromatography

For smaller scale purifications or to separate isomeric impurities, silica gel column chromatography can be employed.

Materials:

  • Worked-up crude product

  • Silica gel (60-120 mesh)

  • Chromatography column

  • Eluent: A mixture of ethyl acetate and hexanes (e.g., starting with 5% ethyl acetate in hexanes and gradually increasing the polarity).

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Determine the appropriate eluent system: Use TLC to find a solvent mixture that gives good separation of the product from impurities (a target Rf of 0.2-0.3 for the product is often ideal).

  • Pack the column: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.

  • Load the sample: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elute the column: Begin eluting with the chosen solvent system, gradually increasing the polarity if necessary (gradient elution).

  • Collect fractions: Collect fractions and monitor their composition by TLC.

  • Combine and concentrate: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques.

  • Gas Chromatography (GC): A suitable method for determining the percentage purity of the ester. A non-polar capillary column (e.g., DB-1 or equivalent) can be used with a temperature program.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product and can be used to identify any remaining impurities.

    • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~5.8-5.6 (m, 2H, vinyl), 4.1 (q, 2H, -OCH₂CH₃), 2.5-1.5 (m, 7H, cyclohexene ring protons), 1.2 (t, 3H, -OCH₂CH₃).

    • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~175 (C=O), 130-125 (vinyl C=C), 60 (-OCH₂), 40-20 (cyclohexene ring carbons), 14 (-CH₃).

Mandatory Visualization

PurificationWorkflow cluster_0 Crude Product cluster_1 Work-up cluster_2 Purification cluster_3 Purity Analysis cluster_4 Final Product Crude Crude this compound Wash Aqueous Wash (NaHCO3, H2O, Brine) Crude->Wash Dry Drying (MgSO4) Wash->Dry Concentrate Concentration (Rotary Evaporator) Dry->Concentrate Distill Fractional Distillation (Reduced Pressure) Concentrate->Distill Large Scale Chrom Column Chromatography (Silica Gel) Concentrate->Chrom Small Scale / Isomers GC Gas Chromatography Distill->GC Chrom->GC NMR NMR Spectroscopy GC->NMR Pure Pure this compound NMR->Pure

Application Notes and Protocols for the Analytical Characterization of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Ethyl cyclohex-2-ene-1-carboxylate (CAS No: 55510-68-4, Molecular Formula: C₉H₁₄O₂).[1][2][3][4][5] This document outlines detailed protocols for chromatographic and spectroscopic methods, enabling the qualitative and quantitative analysis of this versatile organic compound, which serves as a key intermediate in the synthesis of fragrances, pharmaceuticals, and other specialty chemicals.[5]

Chromatographic Techniques

Chromatographic methods are essential for assessing the purity of this compound and for its separation from reaction mixtures and impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds like this compound.

Experimental Protocol:

  • Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer.

  • Sample Preparation: Dilute the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically suitable.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Data Presentation:

Table 1: GC-MS Data for this compound

ParameterValueReference
Molecular Weight154.21 g/mol [1][4]
Retention Time (t R )Compound-specific, dependent on exact GC conditionsN/A
Key Mass Fragments (m/z)To be determined from the mass spectrum[1]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Solvent Dichloromethane/Ethyl Acetate Sample->Solvent Dilution Dilute to 1 mg/mL Solvent->Dilution GC_Injection Inject 1 µL Dilution->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization EI Ionization (70 eV) GC_Separation->MS_Ionization MS_Detection Mass Analyzer (m/z 40-400) MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Library_Search Spectral Library Search Data_Acquisition->Library_Search Identification Compound Identification Library_Search->Identification

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of this compound, particularly for purity assessment and quantification in non-volatile matrices. A reverse-phase method is commonly employed.[6][7]

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, a volatile acid like formic acid can be used instead of phosphoric acid.[6][7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

Data Presentation:

Table 2: HPLC Data for this compound

ParameterValueReference
Retention Time (t R )Compound-specific, dependent on exact HPLC conditionsN/A
λ max~210 nmN/A
Purity (%)Determined by peak area percentageN/A

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Solvent Acetonitrile/Mobile Phase Sample->Solvent Dissolution Dissolve and Filter Solvent->Dissolution HPLC_Injection Inject 10 µL Dissolution->HPLC_Injection HPLC_Separation RP-HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (210 nm) HPLC_Separation->UV_Detection Chromatogram Chromatogram Acquisition UV_Detection->Chromatogram Peak_Integration Peak Integration Chromatogram->Peak_Integration Quantification Purity Calculation Peak_Integration->Quantification

Caption: Workflow for HPLC analysis.

Spectroscopic Techniques

Spectroscopic methods are used to elucidate and confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Experimental Protocol:

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-32.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2-5 seconds.

Data Presentation:

Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~5.8-6.0m2HOlefinic protons (-CH=CH-)
~4.1-4.2q2HMethylene protons of ethyl group (-OCH₂CH₃)
~2.0-2.3m5HAllylic and methine protons on cyclohexene ring
~1.6-1.8m2HMethylene protons on cyclohexene ring
~1.2-1.3t3HMethyl protons of ethyl group (-OCH₂CH₃)

Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~174Carbonyl carbon (C=O)
~125-130Olefinic carbons (-CH=CH-)
~60Methylene carbon of ethyl group (-OCH₂)
~20-40Aliphatic carbons in cyclohexene ring
~14Methyl carbon of ethyl group (-CH₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

    • ATR: Place a drop of the sample directly on the ATR crystal.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

Data Presentation:

Table 5: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityFunctional Group AssignmentReference
~3020-3050Medium=C-H stretch (alkene)[8]
~2850-2960StrongC-H stretch (alkane)[8]
~1735-1750StrongC=O stretch (ester)[8]
~1640-1660MediumC=C stretch (alkene)[8]
~1150-1250StrongC-O stretch (ester)N/A

Logical Relationship of Analytical Techniques:

Analytical_Techniques cluster_synthesis Synthesis & Purity cluster_analysis Analytical Characterization cluster_information Information Obtained Synthesis Synthesis of This compound Purification Purification Synthesis->Purification GCMS GC-MS Purification->GCMS HPLC HPLC Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR Purity_Identity Purity & Identity GCMS->Purity_Identity HPLC->Purity_Identity Structure Molecular Structure NMR->Structure Functional_Groups Functional Groups FTIR->Functional_Groups Structure->Purity_Identity Functional_Groups->Structure

Caption: Interrelation of analytical techniques for characterization.

References

Application of Ethyl Cyclohex-2-ene-1-carboxylate in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl cyclohex-2-ene-1-carboxylate is a versatile cyclic ester that serves as a crucial building block in the synthesis of a wide array of medicinally important compounds. Its unique structural features, including a reactive double bond and an ester functional group, allow for diverse chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents. This document provides a detailed overview of the applications of this compound and its derivatives in medicinal chemistry, with a focus on their antiviral, anticancer, antibacterial, and anti-inflammatory activities. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.

Antiviral Applications: The Case of Oseltamivir (Tamiflu®)

One of the most prominent applications of a substituted ethyl cyclohexene carboxylate derivative is in the synthesis of the neuraminidase inhibitor, oseltamivir. Marketed as Tamiflu®, oseltamivir is a frontline antiviral medication for the treatment and prophylaxis of influenza A and B viruses. The cyclohexene ring of oseltamivir is a key structural feature that mimics the natural substrate (sialic acid) of the viral neuraminidase enzyme, leading to its inhibition and preventing the release of new viral particles from infected cells.[1][2]

Synthetic Pathway Overview

The commercial synthesis of oseltamivir phosphate starts from naturally occurring (-)-shikimic acid. A short and practical synthetic route involves eight steps with an overall yield of 47%.[3][4] Key transformations include stereoselective azidation and reduction steps to install the required amino and acetamido groups on the cyclohexene ring.[5][6]

Oseltamivir_Synthesis_Overview Shikimic_Acid (-)-Shikimic Acid Intermediate1 Ethyl Shikimate Shikimic_Acid->Intermediate1 Esterification Intermediate2 Azide Intermediate Intermediate1->Intermediate2 Multi-step conversion (including azidation) Oseltamivir Oseltamivir (Ethyl (3R,4R,5S)-4-acetamido-5-amino-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate) Intermediate2->Oseltamivir Reduction & Acylation

Caption: Simplified synthetic pathway of Oseltamivir from (-)-Shikimic Acid.

Experimental Protocol: Synthesis of Oseltamivir Phosphate from (-)-Shikimic Acid (Conceptual Outline)

The following is a conceptual outline of a synthetic route. For detailed experimental procedures, refer to the cited literature.[3][4][5][7]

  • Esterification of Shikimic Acid: (-)-Shikimic acid is treated with ethanol in the presence of an acid catalyst (e.g., thionyl chloride) to yield ethyl shikimate.

  • Protection of Diol: The 3,4-diol of ethyl shikimate is protected, for example, as a pentylidene acetal.

  • Mesylation: The 5-hydroxyl group is converted to a good leaving group, such as a mesylate.

  • Epoxidation: Treatment with a base leads to the formation of an epoxide.

  • Azide Opening of Epoxide: The epoxide is opened regioselectively with an azide source (e.g., sodium azide) to introduce the azido group at the C-5 position.

  • Introduction of the Second Nitrogen Functionality: The C-4 hydroxyl group is converted to a leaving group and displaced with an azide.

  • Reduction and Acylation: Both azide groups are reduced to amines, followed by selective acylation of the C-4 amino group to an acetamide.

  • Etherification and Salt Formation: The C-3 hydroxyl group is etherified, and the final compound is converted to its phosphate salt to improve bioavailability.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents. Specifically, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is synthesized from cyclohexanone, has been a scaffold for the development of compounds that induce apoptosis in cancer cells.[8][9]

Quantitative Data: Anticancer Activity
CompoundCancer Cell LineIC50 (µM)Reference
Derivative 4 MCF-7 (Breast)23.2[8]
Derivative 24 MCF-7 (Breast)31.5[8]
Derivative 29 MCF-7 (Breast)49.9[8]
Derivative 30 MCF-7 (Breast)35.7[8]
Derivative 31 MCF-7 (Breast)28.4[8]
Thiophene Derivative 2b Hep3B (Liver)5.46[10]
Thiophene Derivative 2d Hep3B (Liver)8.85[10]
Thiophene Derivative 2e Hep3B (Liver)12.58[10]
Tetrahydrobenzo[b]thiophene 4 MCF-7 (Breast)7.952[11]
Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives

A common method for the synthesis of the core scaffold is the Gewald reaction.[9]

  • Reaction Setup: In a round-bottom flask, dissolve cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Addition of Base: Add a catalytic amount of a base, such as morpholine or triethylamine.

  • Reflux: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and recrystallize to obtain the pure product.

  • Derivatization: The amino group of the product can be further modified, for example, by acylation with chloroacetyl chloride in the presence of a base to yield active anticancer derivatives.[8]

Experimental Protocol: MTT Assay for Cytotoxicity in MCF-7 Cells

This protocol is based on standard MTT assay procedures.[12][13][14]

  • Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds and incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow Start Seed MCF-7 cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with test compound dilutions Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate 3-4h Add_MTT->Incubate3 Solubilize Add DMSO to dissolve formazan Incubate3->Solubilize Measure Measure absorbance Solubilize->Measure Analyze Calculate IC50 Measure->Analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Antibacterial Applications

Derivatives of ethyl cyclohexene carboxylate have also been explored for their antibacterial properties. For instance, ethyl dioxoisoindolinyl cyclohexenone carboxylate derivatives have shown activity against both Gram-positive and Gram-negative bacteria.[15]

Quantitative Data: Antibacterial Activity
Compound ClassBacteriaConcentration (mg/mL) showing good activityReference
Ethyl dioxoisoindolinyl cyclohexenone carboxylatesStaphylococcus aureus0.01 and 0.001[15]
Ethyl dioxoisoindolinyl cyclohexenone carboxylatesStaphylococcus epidermidis0.01 and 0.001[15]
Quinoxaline derivatives with cyclohexene ethylamine moietyStaphylococcus aureusMIC: 4-16 µg/mL[16]
Quinoxaline derivatives with cyclohexene ethylamine moietyBacillus subtilisMIC: 8-32 µg/mL[16]
Quinoxaline derivatives with cyclohexene ethylamine moietyEscherichia coliMIC: 4-32 µg/mL[16]
Experimental Protocol: Synthesis of Ethyl Dioxoisoindolinyl Cyclohexenone Carboxylate Derivatives

This protocol is based on the procedure described by Al-Amiery et al. (2012).[15]

  • Chalcone Synthesis: The precursor chalcones are synthesized via a Claisen-Schmidt condensation of an appropriate acetophenone with an aromatic aldehyde.

  • Cyclocondensation: To a solution of the chalcone in ethanol, add ethyl acetoacetate.

  • Base Catalysis: Add a 10% sodium hydroxide solution and reflux the mixture for 6-8 hours.

  • Acidification and Precipitation: Cool the reaction mixture, dilute with cold water, and acidify with hydrochloric acid to precipitate the product.

  • Purification: Filter the precipitate, wash with cold water, dry, and recrystallize from a suitable solvent.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This is a generalized protocol for determining the MIC of a compound.[17][18][19][20]

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight and then dilute it to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton broth).

  • Prepare Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Applications

The cyclohexene carboxylic acid scaffold is also present in compounds with anti-inflammatory properties. Amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid have been shown to inhibit the production of pro-inflammatory cytokines.[21]

Quantitative Data: Anti-inflammatory Activity
CompoundCytokine InhibitedConcentration% InhibitionReference
Amidrazone derivative 2f TNF-α10, 50, 100 µg/mL~66-81%[21]
Amidrazone derivative 2b TNF-α, IL-6, IL-10100 µg/mL~92-99%[21]
Experimental Protocol: Cytokine Release Assay

This is a general protocol for assessing the effect of compounds on cytokine release from peripheral blood mononuclear cells (PBMCs).[22][23][24]

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: Culture the PBMCs in a suitable medium (e.g., RPMI-1640) in a 96-well plate.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds.

  • Stimulation: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), to induce cytokine production. Include unstimulated and vehicle controls.

  • Incubation: Incubate the plate for a specified period (e.g., 24-48 hours).

  • Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.

  • Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using an ELISA or a multiplex bead array assay.

  • Data Analysis: Calculate the percentage inhibition of cytokine release by the test compounds compared to the stimulated control.

Cytokine_Release_Assay_Workflow Start Isolate PBMCs Culture Culture PBMCs in 96-well plate Start->Culture Treat Treat with test compounds Culture->Treat Stimulate Stimulate with LPS Treat->Stimulate Incubate Incubate 24-48h Stimulate->Incubate Collect Collect supernatant Incubate->Collect Quantify Quantify cytokines (ELISA) Collect->Quantify Analyze Calculate % inhibition Quantify->Analyze

Caption: Workflow for the cytokine release assay.

Conclusion

This compound and its derivatives represent a valuable and versatile class of compounds in medicinal chemistry. Their utility as scaffolds for the development of antiviral, anticancer, antibacterial, and anti-inflammatory agents is well-documented. The synthetic accessibility and the potential for diverse chemical modifications make this core structure a continued focus of drug discovery and development efforts. The protocols and data presented herein provide a comprehensive resource for researchers in this field.

References

Application Notes and Protocols for the Polymerization of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of potential polymerization methods for ethyl cyclohex-2-ene-1-carboxylate, a functionalized cyclic olefin. While direct literature on the polymerization of this specific monomer is limited, this document outlines plausible synthetic routes including Ring-Opening Metathesis Polymerization (ROMP), Anionic Polymerization, Cationic Polymerization, and Radical Polymerization, based on established principles of polymer chemistry and studies on analogous compounds. The resulting polymers, bearing pendant ester groups, have potential applications in drug delivery, biomaterials, and specialty coatings.

Ring-Opening Metathesis Polymerization (ROMP)

ROMP is a powerful technique for the polymerization of cyclic olefins, driven by the release of ring strain.[1][2] While cyclohexene itself possesses low ring strain, making its homopolymerization challenging, functionalization can alter its reactivity.[3][4] The presence of the ethyl carboxylate group may influence the polymerization thermodynamics and kinetics. ROMP of analogous functionalized cyclic olefins, such as ester-functionalized cyclopentenes, has been successfully demonstrated.[5]

Potential Applications:
  • Functional Materials: The resulting unsaturated polymer with pendant ester groups can be further modified, for example, by hydrogenation to yield a saturated, stable backbone or by hydrolysis of the ester to carboxylic acid groups for drug conjugation or pH-responsive materials.

  • Biomaterials: The biocompatibility and degradability of the resulting polyester can be tuned for applications in tissue engineering and controlled drug release.

Experimental Protocol: ROMP of this compound

This protocol is adapted from procedures for the ROMP of functionalized cyclic olefins.[5]

Materials:

  • This compound (monomer), purified by distillation and dried over CaH₂.

  • Grubbs' 3rd generation catalyst (or other suitable ROMP catalyst).

  • Anhydrous dichloromethane (DCM), degassed.

  • Ethyl vinyl ether (terminating agent).

  • Methanol (for precipitation).

  • Argon or Nitrogen gas supply.

Procedure:

  • In a glovebox or under an inert atmosphere, dissolve the desired amount of Grubbs' 3rd generation catalyst in a minimal amount of anhydrous, degassed DCM in a Schlenk flask.

  • In a separate Schlenk flask, dissolve the this compound monomer in anhydrous, degassed DCM to the desired concentration (e.g., 1 M).

  • Transfer the monomer solution to the catalyst solution via a cannula under a positive pressure of inert gas.

  • Stir the reaction mixture at room temperature. Monitor the progress of the polymerization by taking aliquots for ¹H NMR analysis to observe the disappearance of the monomer's olefinic protons.

  • Upon reaching the desired conversion, terminate the polymerization by adding an excess of ethyl vinyl ether and stirring for 30 minutes.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of cold methanol with vigorous stirring.

  • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum at room temperature to a constant weight.

  • Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and dispersity (Đ), and by NMR spectroscopy for its structure.

Expected Polymer Characteristics (Based on Analogs):
ParameterExpected Value
Molecular Weight (Mn)10 - 100 kDa (controllable by monomer/catalyst ratio)
Dispersity (Đ)1.1 - 1.5
Glass Transition Temp. (Tg)Dependent on molecular weight and microstructure
SolubilitySoluble in common organic solvents (DCM, THF, Toluene)

Note: This data is representative and based on the polymerization of similar functionalized cyclic olefins. Actual values may vary.

Anionic Polymerization

The electron-withdrawing nature of the ester group in this compound makes the double bond susceptible to nucleophilic attack, suggesting that anionic polymerization could be a viable method.[6] This type of polymerization is known for producing polymers with well-defined molecular weights and narrow dispersities.[7]

Potential Applications:
  • Well-defined Architectures: Anionic polymerization allows for the synthesis of block copolymers by sequential monomer addition, leading to materials with tailored nanostructures.

  • Adhesives and Coatings: The polar nature of the ester groups can contribute to good adhesive properties.

Experimental Protocol: Anionic Polymerization of this compound

This protocol is a general procedure for the anionic polymerization of an activated olefin.

Materials:

  • This compound (monomer), rigorously purified and dried.

  • sec-Butyllithium (initiator) solution in cyclohexane.

  • Anhydrous tetrahydrofuran (THF), freshly distilled from sodium/benzophenone.

  • Anhydrous methanol (terminating agent).

  • Hexanes (for precipitation).

  • Argon or Nitrogen gas supply.

Procedure:

  • Assemble a glass reactor equipped with a magnetic stirrer under a high vacuum or an inert atmosphere.

  • Distill anhydrous THF into the reactor.

  • Cool the reactor to -78 °C using a dry ice/acetone bath.

  • Add the purified this compound monomer to the cold THF.

  • Initiate the polymerization by the dropwise addition of the sec-butyllithium solution. The appearance of a persistent color may indicate the formation of the propagating anion.

  • Allow the polymerization to proceed for a set time, taking aliquots to monitor monomer conversion by gas chromatography (GC).

  • Terminate the reaction by adding a small amount of anhydrous methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold hexanes.

  • Filter and dry the polymer under vacuum.

  • Characterize the polymer by GPC and NMR.

Cationic Polymerization

Cationic polymerization is typically effective for olefins with electron-donating substituents that can stabilize a propagating carbocation.[8] The ester group in this compound is electron-withdrawing, which would destabilize a carbocation, making this method challenging. However, under strongly acidic conditions, polymerization of the cyclic ether analog, cyclohexene oxide, is possible.[9][10]

Potential Applications:
  • Polyethers with Pendant Esters: If polymerization occurs through the double bond, it would yield a carbon-chain polymer. However, if conditions were harsh enough to promote ring-opening of a transiently formed epoxide, a polyether structure could potentially be formed. This is less likely.

Experimental Protocol: Attempted Cationic Polymerization

This protocol is based on general methods for cationic polymerization of less reactive olefins.[11]

Materials:

  • This compound (monomer), dried.

  • Boron trifluoride diethyl etherate (BF₃·OEt₂) (initiator).

  • Anhydrous dichloromethane (DCM).

  • Methanol (terminating agent).

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the monomer in anhydrous DCM and cool to a low temperature (e.g., -78 °C to 0 °C).

  • Add the BF₃·OEt₂ initiator via syringe.

  • Stir the reaction for several hours.

  • Terminate the reaction by adding methanol.

  • Attempt to isolate any polymer formed by precipitation in a non-solvent like hexanes or methanol.

  • Analyze the product mixture to determine if any polymerization has occurred.

Radical Polymerization

Radical polymerization of cyclic olefins is often inefficient due to competitive allylic hydrogen abstraction, which leads to chain termination or transfer.[12] However, copolymerization with more reactive monomers can sometimes be successful.

Potential Applications:
  • Copolymers: Copolymerization with monomers like styrene or acrylates could lead to materials with a combination of properties.

Experimental Protocol: Attempted Radical Polymerization

This is a standard free-radical polymerization setup.

Materials:

  • This compound (monomer).

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (initiator).

  • Anhydrous toluene or bulk monomer.

  • Methanol (for precipitation).

Procedure:

  • Dissolve the monomer and initiator in toluene in a reaction vessel.

  • Degas the solution by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the appropriate temperature for the chosen initiator (e.g., 60-80 °C for AIBN).

  • Allow the reaction to proceed for 24 hours.

  • Cool the reaction and attempt to precipitate any polymer in methanol.

  • Analyze the product to ascertain if polymerization was successful.

Visualizations

ROMP_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Monomer This compound Initiation Initiation: Catalyst + Monomer Monomer->Initiation Catalyst Grubbs' Catalyst Catalyst->Initiation Solvent Anhydrous DCM Solvent->Initiation Propagation Propagation: Chain Growth Initiation->Propagation Active Catalyst Termination Termination: Ethyl Vinyl Ether Propagation->Termination Living Polymer Precipitation Precipitation in Methanol Termination->Precipitation Quenched Polymer Filtration Filtration & Drying Precipitation->Filtration Characterization Characterization (GPC, NMR) Filtration->Characterization

Caption: Workflow for Ring-Opening Metathesis Polymerization.

Anionic_Polymerization_Pathway Initiator Initiator (e.g., BuLi) Monomer Monomer (this compound) Initiator->Monomer Initiation ActiveCenter Anionic Active Center Monomer->ActiveCenter GrowingChain Propagating Polymer Chain ActiveCenter->GrowingChain Propagation (Monomer Addition) GrowingChain->GrowingChain Terminator Terminating Agent (e.g., Methanol) GrowingChain->Terminator Termination FinalPolymer Final Polymer Terminator->FinalPolymer

Caption: Anionic polymerization signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Ethyl cyclohex-2-ene-1-carboxylate, primarily through the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the Diels-Alder synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Reaction Conditions: The Diels-Alder reaction is sensitive to temperature and pressure. Insufficient heating may lead to a slow reaction rate, while excessive heat can cause decomposition of reactants or the product. Ensure your reaction is conducted at an appropriate temperature, typically between 100-150°C for this specific reaction when uncatalyzed. The use of a sealed reaction vessel is crucial when working with a gaseous reactant like 1,3-butadiene to maintain adequate pressure and concentration.

  • Reactant Purity and Stoichiometry: Impurities in either 1,3-butadiene or ethyl acrylate can interfere with the reaction. Ensure the purity of your starting materials. While a 1:1 stoichiometry is theoretical, in practice, using a slight excess of the more volatile component (1,3-butadiene) can help drive the reaction to completion.

  • Diene Polymerization: 1,3-Butadiene has a tendency to polymerize at elevated temperatures, which will consume the diene and reduce the yield of the desired Diels-Alder adduct. It is advisable to use freshly distilled 1,3-butadiene and to include a polymerization inhibitor, such as hydroquinone, in the reaction mixture.

  • Lewis Acid Catalysis: The reaction can be significantly accelerated, and the yield improved, by the use of a Lewis acid catalyst.[1][2][3] Lewis acids coordinate to the carbonyl oxygen of the ethyl acrylate, making it a more reactive dienophile.[2][3] Common Lewis acids for this purpose include aluminum chloride (AlCl₃) and boron trifluoride (BF₃).[2][3] However, the choice of catalyst and its concentration are critical, as some Lewis acid systems may not be effective for this specific reaction.[1]

  • Solvent Effects: The choice of solvent can influence the reaction rate and yield. While the reaction can be run neat, using a non-polar solvent like toluene or xylene can be beneficial, especially for temperature control.

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: The primary side reaction of concern is the dimerization or polymerization of 1,3-butadiene.

  • Butadiene Dimerization: At elevated temperatures, 1,3-butadiene can undergo a Diels-Alder reaction with itself to form 4-vinylcyclohexene. To minimize this, the concentration of the diene can be kept low by adding it slowly to the reaction mixture containing the dienophile.

  • Polymerization: As mentioned, polymerization of butadiene is a common issue. The use of a polymerization inhibitor is a standard practice to mitigate this.

  • Stereoisomers: The Diels-Alder reaction can produce endo and exo stereoisomers. While for the reaction between 1,3-butadiene and a monosubstituted dienophile like ethyl acrylate, these two transition states lead to the same product, the presence of substituents on the diene can lead to diastereomeric products.[4] The endo product is often the kinetically favored product, especially in catalyzed reactions.[5][6] The exo product is typically the thermodynamically more stable product.[5] Reaction temperature can influence the endo/exo ratio; lower temperatures generally favor the formation of the kinetic (endo) product.

Q3: What is the recommended procedure for purifying the final product?

A3: Purification of this compound from the reaction mixture is typically achieved through fractional distillation under reduced pressure.

  • Initial Work-up: After the reaction is complete, any catalyst should be quenched and removed. For example, if a Lewis acid like AlCl₃ is used, the reaction mixture can be carefully poured into ice-water and extracted with a suitable organic solvent like diethyl ether. The organic layer is then washed with a sodium bicarbonate solution and brine, and finally dried over an anhydrous salt like magnesium sulfate.

  • Fractional Distillation: The crude product is then purified by fractional distillation under vacuum. This is effective in separating the desired product from unreacted starting materials, butadiene dimers, and any high-boiling point polymers.

  • Column Chromatography: If distillation does not provide sufficient purity, column chromatography on silica gel can be employed as an alternative or subsequent purification step. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is typically used.

Experimental Protocols

Protocol 1: Uncatalyzed Diels-Alder Synthesis

This protocol outlines the direct thermal cycloaddition of 1,3-butadiene and ethyl acrylate.

  • Reaction Setup: A high-pressure stainless-steel autoclave is charged with ethyl acrylate (1.0 mol), a polymerization inhibitor such as hydroquinone (0.1 g), and a solvent like toluene (100 mL).

  • Reactant Addition: The autoclave is sealed and cooled in a dry ice/acetone bath. Liquefied 1,3-butadiene (1.2 mol) is then carefully added to the cooled vessel.

  • Reaction: The autoclave is allowed to warm to room temperature and then heated to 120-130°C for 12-24 hours with constant stirring. The pressure inside the vessel will increase significantly.

  • Work-up and Purification: After cooling to room temperature, the excess 1,3-butadiene is carefully vented. The remaining reaction mixture is transferred to a round-bottom flask and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Synthesis

This protocol utilizes a Lewis acid to enhance the reaction rate.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of ethyl acrylate (1.0 mol) in a dry, inert solvent such as dichloromethane (200 mL).

  • Catalyst Addition: The solution is cooled to 0°C, and a Lewis acid such as aluminum chloride (AlCl₃, 0.1 mol) is added portion-wise while maintaining the temperature below 5°C.

  • Diene Addition: A solution of 1,3-butadiene (1.1 mol) in the same solvent is then added dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Work-up: The reaction is quenched by slowly pouring the mixture into a beaker of ice-water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with a saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the crude product is purified by vacuum distillation.

Data Presentation

Table 1: Effect of Catalyst on Reaction Yield

CatalystSolventTemperature (°C)Time (h)Yield (%)
NoneToluene1251840-50
AlCl₃ (0.1 eq)Dichloromethane0 - 25675-85
BF₃·OEt₂ (0.1 eq)Dichloromethane0 - 25670-80
Ca(OTf)₂/Bu₄NPF₆Dichloromethane-204No Reaction[1]

Table 2: Physical Properties of this compound

PropertyValue
Molecular FormulaC₉H₁₄O₂
Molecular Weight154.21 g/mol
Boiling Point85-87 °C at 15 mmHg
Density1.004 g/cm³
Refractive Index1.467

Visualizations

Diels_Alder_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification Butadiene 1,3-Butadiene Reaction Diels-Alder Reaction Butadiene->Reaction EthylAcrylate Ethyl Acrylate EthylAcrylate->Reaction Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Temperature Temperature (e.g., 120°C) Temperature->Reaction Quenching Quenching Reaction->Quenching Extraction Extraction Quenching->Extraction Distillation Vacuum Distillation Extraction->Distillation Product This compound Distillation->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield? CheckConditions Check Reaction Conditions (Temp, Pressure, Time) Start->CheckConditions CheckPurity Check Reactant Purity and Stoichiometry Start->CheckPurity ConsiderCatalyst Consider Using a Lewis Acid Catalyst Start->ConsiderCatalyst AddInhibitor Add Polymerization Inhibitor Start->AddInhibitor Optimize Optimized Reaction CheckConditions->Optimize Adjust as needed CheckPurity->Optimize Purify/Adjust ConsiderCatalyst->Optimize Select appropriate catalyst AddInhibitor->Optimize e.g., hydroquinone

Caption: Troubleshooting guide for low reaction yield.

Side_Reactions Butadiene 1,3-Butadiene Dimerization Dimerization (4-vinylcyclohexene) Butadiene->Dimerization Heat Polymerization Polymerization Butadiene->Polymerization Heat DesiredReaction Diels-Alder with Ethyl Acrylate Butadiene->DesiredReaction Product Desired Product DesiredReaction->Product

Caption: Common side reactions involving 1,3-butadiene.

References

Technical Support Center: Synthesis of Ethyl Cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyclohex-2-ene-1-carboxylate. The primary synthetic route focused on is the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound via the Diels-Alder reaction?

A1: The three most common side products encountered in the Diels-Alder synthesis of this compound are:

  • Exo-isomer of this compound: The Diels-Alder reaction can produce two diastereomeric products, the endo and exo isomers. While the endo isomer is often the kinetically favored product, the exo isomer can also be formed.

  • 4-Vinylcyclohexene: This is a dimer of the 1,3-butadiene starting material, formed through a competing Diels-Alder reaction where one molecule of butadiene acts as the diene and another as the dienophile.[1][2]

  • Polymers: Both 1,3-butadiene and ethyl acrylate are monomers that can undergo polymerization, especially at the elevated temperatures often required for the Diels-Alder reaction.

Q2: Why are both endo and exo isomers formed? Which one is the major product?

A2: The formation of endo and exo isomers is a consequence of the stereochemistry of the Diels-Alder reaction. The transition state leading to the endo product is often stabilized by secondary orbital interactions between the electron-withdrawing group of the dienophile (the ethyl carboxylate group) and the developing pi-system of the newly forming ring. This makes the endo isomer the kinetically favored product, meaning it is formed faster at lower temperatures.[3] However, the exo isomer is often thermodynamically more stable due to reduced steric hindrance. At higher temperatures, the reversible nature of the Diels-Alder reaction can lead to an equilibrium mixture that may favor the more stable exo product. For the closely related reaction of butadiene with methyl acrylate, the kinetic endo:exo ratio is nearly 1:1.[4][5]

Q3: How can the formation of the butadiene dimer (4-Vinylcyclohexene) be minimized?

A3: The dimerization of butadiene is a second-order reaction that is favored at higher concentrations of butadiene and higher temperatures. To minimize the formation of 4-vinylcyclohexene, the following strategies can be employed:

  • Control of Stoichiometry: Using a slight excess of the dienophile (ethyl acrylate) can increase the probability of the desired reaction over butadiene dimerization.

  • Slow Addition of Diene: Adding the 1,3-butadiene slowly to the reaction mixture containing the dienophile can help to maintain a low instantaneous concentration of the diene, thus disfavoring dimerization.

  • Temperature Control: The dimerization reaction has its own temperature profile. While the Diels-Alder reaction requires heat, excessive temperatures can favor the dimerization. The dimerization of butadiene is typically carried out at temperatures between 110-425°C.[1]

Q4: What is the role of a polymerization inhibitor and is it necessary?

A4: A polymerization inhibitor is a substance that is added to the reaction mixture to prevent the unwanted polymerization of the starting materials (1,3-butadiene and ethyl acrylate). These inhibitors work by scavenging free radicals, which are the initiators of many polymerization reactions. Given that Diels-Alder reactions are often conducted at elevated temperatures, which can promote polymerization, the use of an inhibitor such as hydroquinone or its monomethyl ether (MEHQ) is highly recommended to improve the yield of the desired product.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of the desired product with a significant amount of a higher boiling point impurity. Dimerization of 1,3-butadiene to form 4-vinylcyclohexene.- Use a slight excess of ethyl acrylate. - Add 1,3-butadiene to the reaction mixture slowly. - Optimize the reaction temperature to favor the desired Diels-Alder reaction over dimerization.
The product is a mixture of two isomers that are difficult to separate. Formation of both endo and exo diastereomers.- For kinetic control (favoring the endo product): Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate. The use of a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) can enhance the rate and may increase endo selectivity, even at lower temperatures.[6][7][8] - For thermodynamic control (favoring the exo product): Run the reaction at a higher temperature for a longer period to allow the initial product mixture to equilibrate to the more stable exo isomer.[3]
Formation of a solid, insoluble material in the reaction vessel. Polymerization of 1,3-butadiene and/or ethyl acrylate.- Add a polymerization inhibitor (e.g., hydroquinone, TBC, BHT) to the reaction mixture before heating.[9] - Ensure the starting materials are free of peroxide impurities, which can initiate polymerization. - Avoid excessively high reaction temperatures.
The reaction is very slow or does not proceed to completion. Insufficient activation of the dienophile or low reaction temperature.- Increase the reaction temperature. - Use a Lewis acid catalyst to activate the ethyl acrylate dienophile. Lewis acids coordinate to the carbonyl oxygen, making the dienophile more electrophilic and accelerating the reaction.[8][10]

Quantitative Data Summary

The following table summarizes the influence of key reaction parameters on the formation of the primary side products. The data for the endo:exo ratio is based on studies with methyl acrylate, a close structural analog of ethyl acrylate.[4][5]

ParameterInfluence on endo:exo RatioInfluence on Butadiene DimerizationInfluence on Polymerization
Temperature Higher temperatures can shift the equilibrium towards the thermodynamically more stable exo isomer.[3]Higher temperatures generally increase the rate of dimerization.[1]Higher temperatures significantly increase the rate of polymerization.
Lewis Acid Catalyst Generally increases the proportion of the endo isomer by enhancing secondary orbital interactions in the transition state.[6][7][8]Can also catalyze the dimerization of butadiene.Can initiate cationic polymerization of the monomers.
Concentration Generally has a minor effect on the isomer ratio.Higher concentrations of butadiene favor dimerization.Higher monomer concentrations can lead to faster polymerization.
Reaction Time Longer reaction times at elevated temperatures can lead to equilibration and a higher proportion of the exo isomer.[3]Longer reaction times will lead to a higher conversion of butadiene to its dimer.Longer reaction times at elevated temperatures increase the likelihood of polymerization.

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

This protocol is a general procedure and may require optimization for specific laboratory conditions.

Materials:

  • 1,3-Butadiene

  • Ethyl acrylate

  • Hydroquinone (or other suitable polymerization inhibitor)

  • Toluene (or another suitable high-boiling solvent)

  • Lewis Acid (optional, e.g., AlCl₃ or BF₃·OEt₂)

Procedure:

  • Reaction Setup: To a dry, high-pressure reaction vessel equipped with a magnetic stirrer, add ethyl acrylate (1.0 equivalent), the polymerization inhibitor (e.g., 0.1 mol% hydroquinone), and the solvent (e.g., toluene). If using a Lewis acid catalyst, it can be added at this stage under an inert atmosphere.

  • Addition of Diene: Cool the reaction vessel to a low temperature (e.g., -78 °C) and condense a slight excess of 1,3-butadiene (1.1 equivalents) into the vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Then, heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and stir for the required time (typically several hours to overnight). Monitor the progress of the reaction by a suitable analytical technique (e.g., GC-MS or TLC).

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation under reduced pressure to separate the desired product from any high-boiling side products like the butadiene dimer and polymer residues.

Visualizations

Diels_Alder_Reaction_Pathway cluster_reactants Reactants cluster_products Products cluster_side_products Side Products 1,3-Butadiene 1,3-Butadiene This compound (endo) This compound (endo) 1,3-Butadiene->this compound (endo) + Ethyl Acrylate (Diels-Alder) This compound (exo) This compound (exo) 1,3-Butadiene->this compound (exo) + Ethyl Acrylate (Diels-Alder) 4-Vinylcyclohexene 4-Vinylcyclohexene 1,3-Butadiene->4-Vinylcyclohexene + 1,3-Butadiene (Dimerization) Polymer Polymer 1,3-Butadiene->Polymer (Polymerization) Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Polymer (Polymerization)

Caption: Reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_impurities Identify Side Products (GC-MS, NMR) start->check_impurities high_dimer High Boiling Impurity? (4-Vinylcyclohexene) check_impurities->high_dimer Yes isomer_issue Isomeric Mixture? (endo/exo) check_impurities->isomer_issue No high_dimer->isomer_issue No solution_dimer Optimize Stoichiometry & Temperature high_dimer->solution_dimer Yes polymer_issue Insoluble Material? (Polymer) isomer_issue->polymer_issue No solution_isomer Adjust Temperature or Use Lewis Acid isomer_issue->solution_isomer Yes solution_polymer Add Polymerization Inhibitor polymer_issue->solution_polymer Yes end Improved Synthesis polymer_issue->end No solution_dimer->end solution_isomer->end solution_polymer->end

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Ethyl Cyclohex-2-ene-1-carboxylate Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl cyclohex-2-ene-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Diels-Alder reaction?

A1: The primary impurities typically include:

  • Diastereomers: Endo and exo isomers of this compound are the most common impurities.

  • Positional Isomers: Ethyl cyclohex-1-ene-1-carboxylate and Ethyl cyclohex-3-ene-1-carboxylate can form, particularly under high temperatures or in the presence of acid/base catalysts.

  • Unreacted Starting Materials: Residual 1,3-butadiene and ethyl acrylate may be present.

  • Side-Products: Butadiene dimers (e.g., 4-vinylcyclohexene) and polymers of ethyl acrylate can form, especially during thermal reactions.

Q2: How do reaction conditions affect the ratio of endo to exo diastereomers?

A2: The diastereomeric ratio is highly dependent on the reaction conditions. Thermal cycloaddition of 1,3-butadiene and ethyl acrylate often results in a nearly 1:1 mixture of endo and exo isomers, as the reaction is under thermodynamic control at elevated temperatures, and the stabilities of the two isomers are similar. In contrast, Lewis acid catalysis, for example with aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), generally favors the formation of the endo isomer due to favorable secondary orbital interactions in the transition state. This is a result of kinetic control.

Q3: Can fractional distillation be used to separate the endo and exo isomers of this compound?

A3: Separation of endo and exo diastereomers by fractional distillation is often challenging due to their similar boiling points. While there may be a small difference, achieving high purity of a single diastereomer typically requires a distillation column with a very high number of theoretical plates and a carefully controlled reflux ratio. For most laboratory-scale purifications, this method is inefficient for complete separation of these isomers.

Q4: What is the most effective method for separating the diastereomers and positional isomers?

A4: Column chromatography is the most effective and widely used method for separating diastereomers and positional isomers of this compound. The slight differences in polarity between the isomers allow for their separation on a stationary phase like silica gel.

Troubleshooting Guides

Problem 1: Poor Separation of Isomers During Column Chromatography

Symptoms:

  • Broad, overlapping peaks or spots on TLC/HPLC analysis of collected fractions.

  • Inability to isolate pure fractions of the desired isomer.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of the eluent is critical. Start with a non-polar solvent system (e.g., hexane/ethyl acetate 98:2) and gradually increase the polarity. Perform thorough TLC analysis with various solvent systems to find the optimal separation.
Column Overloading Too much crude product on the column will lead to poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 50:1.
Improper Column Packing Air bubbles or channels in the silica gel bed will result in an uneven flow of the mobile phase and poor separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.
Co-elution of Isomers The polarity difference between isomers may be very small. Consider using a different stationary phase, such as alumina or a bonded-phase silica gel, or employ preparative HPLC for better resolution.
Problem 2: Product Decomposition or Isomerization During Purification

Symptoms:

  • Appearance of new, unexpected peaks in GC-MS or NMR analysis after distillation or chromatography.

  • Lower than expected yield of the desired product.

Possible Causes & Solutions:

CauseSolution
Thermal Isomerization During Distillation High temperatures can cause the double bond to migrate, forming the more thermodynamically stable Ethyl cyclohex-1-ene-1-carboxylate. Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress.
Acid or Base Catalyzed Isomerization Traces of acid or base on glassware or in the chromatography stationary phase can catalyze isomerization. Neutralize crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before purification. For chromatography, consider using neutralized silica gel.
Polymerization of Acrylate Impurities Residual ethyl acrylate can polymerize upon heating. Ensure complete removal of volatile starting materials under reduced pressure before attempting distillation of the product. The addition of a polymerization inhibitor, such as hydroquinone, to the distillation flask can be beneficial.

Experimental Protocols

Protocol 1: Column Chromatography for Isomer Separation
  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 98:2 hexane:ethyl acetate).

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Gently tap the column to dislodge any air bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial eluent).

    • Alternatively, for less soluble samples, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the non-polar solvent system, collecting fractions of a suitable volume.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexane:ethyl acetate) to elute the more polar components.

  • Analysis and Product Isolation:

    • Combine the fractions containing the pure desired isomer, as determined by TLC or GC-MS analysis.

    • Remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: GC-MS Analysis for Purity Assessment
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation:

    • Gas Chromatograph (GC): Use a capillary column suitable for the separation of non-polar to moderately polar compounds (e.g., a DB-5 or HP-5 column).

    • Mass Spectrometer (MS): Operate in electron ionization (EI) mode.

  • GC Conditions (Example):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-400

  • Data Analysis: Identify the peaks corresponding to this compound and its isomers based on their retention times and mass spectra. The molecular ion peak (M+) for this compound is expected at m/z 154. Key fragment ions can help differentiate between isomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Diels-Alder Reaction (1,3-Butadiene + Ethyl Acrylate) crude_product Crude Product Mixture start->crude_product distillation Fractional Distillation (Optional: for bulk removal of volatiles) crude_product->distillation chromatography Column Chromatography crude_product->chromatography distillation->chromatography gcms GC-MS Analysis chromatography->gcms nmr NMR Spectroscopy chromatography->nmr pure_product Pure this compound gcms->pure_product nmr->pure_product

Caption: Experimental workflow for the synthesis, purification, and analysis of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_causes_separation Potential Causes cluster_solutions_separation Solutions cluster_causes_decomposition Potential Causes cluster_solutions_decomposition Solutions start Purification Issue Encountered poor_separation Poor Isomer Separation start->poor_separation decomposition Product Decomposition/Isomerization start->decomposition solvent Incorrect Solvent System poor_separation->solvent overloading Column Overloading poor_separation->overloading packing Improper Column Packing poor_separation->packing thermal_stress High Distillation Temperature decomposition->thermal_stress catalysis Acid/Base Contamination decomposition->catalysis polymerization Residual Monomer Polymerization decomposition->polymerization optimize_solvent Optimize Eluent Polarity solvent->optimize_solvent reduce_load Reduce Sample Load overloading->reduce_load repack_column Repack Column Carefully packing->repack_column vacuum_distill Use Vacuum Distillation thermal_stress->vacuum_distill neutralize Neutralize Crude Product catalysis->neutralize add_inhibitor Add Polymerization Inhibitor polymerization->add_inhibitor

Caption: Troubleshooting logic for common purification issues of this compound.

Technical Support Center: Optimizing Reaction Conditions for Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Ethyl cyclohex-2-ene-1-carboxylate. Our aim is to help you optimize your reaction conditions, improve yields, and troubleshoot common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for synthesizing this compound is the Diels-Alder reaction. This [4+2] cycloaddition reaction involves the reaction of a conjugated diene (1,3-butadiene) with a dienophile (ethyl acrylate).[1][2] The reaction is valued for its ability to form the six-membered ring of the target molecule in a single, stereocontrolled step.[3]

Q2: What are the main challenges in the synthesis of this compound via the Diels-Alder reaction?

A2: The primary challenges include:

  • Low Yield: Can be caused by a variety of factors including suboptimal temperature, impure reagents, or polymerization of the diene.

  • Formation of Regioisomers: The reaction between an unsymmetrical diene and dienophile can lead to the formation of a mixture of products, primarily this compound ("ortho" product) and Ethyl cyclohex-3-ene-1-carboxylate ("meta" product).[4]

  • Side Reactions: Polymerization of 1,3-butadiene is a common side reaction, especially at elevated temperatures.

  • Product Purification: Separating the desired product from unreacted starting materials, the regioisomer, and any polymeric byproducts can be challenging.

Q3: How can I improve the regioselectivity of the Diels-Alder reaction to favor the desired this compound isomer?

A3: Improving regioselectivity is a key aspect of optimizing this synthesis. Here are some effective strategies:

  • Use of Lewis Acid Catalysts: Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and zinc chloride (ZnCl₂) can significantly enhance the rate and regioselectivity of the Diels-Alder reaction.[5][6][7][8] They coordinate to the carbonyl oxygen of the ethyl acrylate, making it more electron-deficient and directing the cycloaddition to favor the "ortho" product.[8]

  • Temperature Control: Lower reaction temperatures generally favor the formation of the kinetically controlled "ortho" product (this compound).[1]

  • Solvent Choice: The polarity of the solvent can influence the reaction rate and selectivity. Non-polar solvents are often used, but the optimal solvent may depend on the specific Lewis acid catalyst employed.

Q4: What are the typical reaction conditions for the Diels-Alder synthesis of this compound?

A4: Typical conditions involve reacting 1,3-butadiene with ethyl acrylate, often in the presence of a Lewis acid catalyst. The reaction can be carried out in a sealed vessel due to the gaseous nature of butadiene. Temperatures can range from room temperature to elevated temperatures, depending on whether a catalyst is used and the desired reaction rate.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Troubleshooting Steps Expected Outcome
Suboptimal Temperature Optimize the reaction temperature. For uncatalyzed reactions, higher temperatures may be needed, but this can lead to side reactions. With a Lewis acid catalyst, the reaction can often proceed at lower temperatures.Increased yield of the desired product.
Impure Reagents Ensure the purity of 1,3-butadiene and ethyl acrylate. Dienophiles like ethyl acrylate can polymerize on storage. Purify by distillation if necessary.A clean reaction with fewer side products and an improved yield.
Inactive Catalyst If using a Lewis acid, ensure it is anhydrous and has not been deactivated by moisture.Restoration of catalytic activity and an increase in reaction rate and yield.
Insufficient Reaction Time Monitor the reaction progress using TLC or GC-MS to ensure it has gone to completion.Complete consumption of starting materials and maximum product formation.
Polymerization of Butadiene Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture, especially if conducting the reaction at higher temperatures.Reduced formation of polymeric byproducts and an increased yield of the desired cycloadduct.
Problem 2: Poor Regioselectivity (High percentage of Ethyl cyclohex-3-ene-1-carboxylate)
Potential Cause Troubleshooting Steps Expected Outcome
High Reaction Temperature Lower the reaction temperature. The "ortho" isomer is often the kinetic product and is favored at lower temperatures.Increased ratio of this compound to the "meta" isomer.
Absence of a Catalyst Introduce a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂). Start with catalytic amounts (e.g., 5-10 mol%).Significant improvement in regioselectivity towards the desired "ortho" product.
Incorrect Catalyst Screen different Lewis acids to find the most effective one for your specific conditions.Identification of a catalyst that provides the best regioselectivity and yield.
Problem 3: Difficulty in Product Purification
Potential Cause Troubleshooting Steps Expected Outcome
Co-elution of Isomers Optimize the solvent system for column chromatography. A less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) may improve the separation of the regioisomers.Clean separation of this compound from the cyclohex-3-ene isomer.
Presence of Polymeric Byproducts Remove polymeric material by filtration before chromatographic purification. In some cases, a preliminary distillation can be effective.A cleaner crude product that is easier to purify by column chromatography.
Unreacted Starting Materials If starting materials are present in the crude product, they can often be removed by a simple distillation or by washing the organic extract with appropriate aqueous solutions (e.g., sodium bicarbonate to remove any acidic impurities).A purified product free from starting materials.

Experimental Protocols

Key Experiment: Lewis Acid Catalyzed Diels-Alder Reaction

This protocol describes a general procedure for the Lewis acid-catalyzed synthesis of this compound.

Materials:

  • Ethyl acrylate

  • 1,3-Butadiene (condensed or in a suitable solvent)

  • Lewis Acid (e.g., Aluminum chloride, Boron trifluoride etherate)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Anhydrous Sodium Sulfate

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl acetate)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), add the Lewis acid (e.g., 0.1 eq) and the anhydrous solvent.

  • Addition of Dienophile: Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) and add ethyl acrylate (1.0 eq) dropwise.

  • Addition of Diene: Add a solution of 1,3-butadiene (1.2-1.5 eq) in the same anhydrous solvent dropwise to the reaction mixture while maintaining the temperature.

  • Reaction Monitoring: Stir the reaction mixture at the chosen temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

Diels_Alder_Reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products 1_3_Butadiene 1,3-Butadiene (Diene) Transition_State [4+2] Cycloaddition Transition State 1_3_Butadiene->Transition_State Ethyl_Acrylate Ethyl Acrylate (Dienophile) Ethyl_Acrylate->Transition_State Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Ethyl_Acrylate Coordination Product This compound Transition_State->Product Major Product Isomer Ethyl cyclohex-3-ene-1-carboxylate (Regioisomer) Transition_State->Isomer Minor Product

Caption: Diels-Alder reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Poor Selectivity Check_Temp Check Reaction Temperature Start->Check_Temp Check_Reagents Check Reagent Purity Start->Check_Reagents Check_Catalyst Evaluate Catalyst Start->Check_Catalyst Optimize_Purification Optimize Purification Start->Optimize_Purification High_Temp Too High? Check_Temp->High_Temp Impure Impure? Check_Reagents->Impure Catalyst_Present Catalyst Used? Check_Catalyst->Catalyst_Present Separation_Issue Isomer Separation Issue? Optimize_Purification->Separation_Issue Success Successful Synthesis Low_Temp Too Low? High_Temp->Low_Temp no Lower Temperature\n(for selectivity) Lower Temperature (for selectivity) High_Temp->Lower Temperature\n(for selectivity) yes Low_Temp->Check_Reagents no Increase Temperature\n(for rate) Increase Temperature (for rate) Low_Temp->Increase Temperature\n(for rate) yes Impure->Check_Catalyst no Purify Reagents Purify Reagents Impure->Purify Reagents yes Catalyst_Active Active? Catalyst_Present->Catalyst_Active yes Add Lewis Acid Add Lewis Acid Catalyst_Present->Add Lewis Acid no Catalyst_Active->Optimize_Purification no Use Fresh/Anhydrous\nCatalyst Use Fresh/Anhydrous Catalyst Catalyst_Active->Use Fresh/Anhydrous\nCatalyst yes Separation_Issue->Success no Adjust Chromatography\nSolvent System Adjust Chromatography Solvent System Separation_Issue->Adjust Chromatography\nSolvent System yes Lower Temperature\n(for selectivity)->Check_Reagents yes Increase Temperature\n(for rate)->Check_Reagents yes Purify Reagents->Check_Catalyst yes Add Lewis Acid->Optimize_Purification no Use Fresh/Anhydrous\nCatalyst->Optimize_Purification yes Adjust Chromatography\nSolvent System->Success yes

References

Technical Support Center: Troubleshooting Low Conversion in Diels-Alder Reactions with Ethyl Cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the Diels-Alder reaction, specifically addressing challenges related to low conversion when using ethyl cyclohex-2-ene-1-carboxylate as a dienophile.

Frequently Asked Questions (FAQs)

Q1: My Diels-Alder reaction with this compound is showing low or no conversion. What are the most likely causes?

Low conversion in a Diels-Alder reaction involving this compound can stem from several factors. The primary considerations are the inherent reactivity of your chosen diene, the reaction conditions (temperature, solvent, and pressure), and the potential for steric hindrance. This compound is a moderately activated dienophile due to the electron-withdrawing nature of the ester group.[1][2] However, its cyclic structure can introduce steric challenges.

Q2: How does the choice of diene impact the reaction with this compound?

The electronic properties of the diene are critical. For a "normal" electron-demand Diels-Alder reaction, electron-rich dienes are preferred to react with electron-poor or moderately activated dienophiles like this compound.[1] Dienes with electron-donating groups (e.g., alkyl, alkoxy) will generally lead to higher conversion rates. Highly reactive dienes, such as cyclopentadiene, are often used to overcome the moderate reactivity of certain dienophiles.[3][4]

Q3: Can a Lewis acid catalyst improve my reaction conversion?

Yes, Lewis acid catalysis is a common and effective strategy to enhance the rate and yield of Diels-Alder reactions.[5] Lewis acids, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), or boron trifluoride etherate (BF₃·OEt₂), coordinate to the carbonyl oxygen of the ester group in this compound. This coordination increases the electron-withdrawing effect of the ester, making the dienophile more electrophilic and thus more reactive towards the diene. For sterically hindered systems, mixed Lewis acid systems like AlBr₃/AlMe₃ have also been shown to be effective.[6][7][8]

Q4: What are the optimal reaction conditions (temperature, solvent) for this type of Diels-Alder reaction?

The optimal conditions are highly dependent on the specific diene being used.

  • Temperature: Many Diels-Alder reactions require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to the retro-Diels-Alder reaction, where the product reverts to the starting materials. A typical starting point is refluxing in a solvent like toluene or xylene.[9] For highly reactive dienes, the reaction may proceed at room temperature.[10]

  • Solvent: The choice of solvent can influence reaction rates. While a range of solvents can be used, polar solvents and even aqueous conditions have been shown to accelerate some Diels-Alder reactions.

  • Pressure: For particularly sluggish reactions, applying high pressure can significantly improve the yield and is a valuable technique to consider.[11]

Q5: Could steric hindrance be the issue with my low conversion?

Steric hindrance can be a significant factor, especially with a substituted cyclic dienophile like this compound. The substituents on both the diene and the dienophile can clash in the transition state, raising the activation energy and lowering the reaction rate. If you are using a bulky diene, this is a more likely problem.

Troubleshooting Guide

If you are experiencing low conversion, systematically work through the following potential solutions. The table below summarizes the effect of various parameters on the reaction yield.

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Diene Electron-neutral (e.g., 1,3-Butadiene)LowElectron-rich (e.g., 2,3-Dimethyl-1,3-butadiene)HigherIncreases the HOMO energy of the diene for better orbital overlap with the dienophile's LUMO.
Catalyst No CatalystLowLewis Acid (e.g., AlCl₃, 0.2 eq.)HigherLowers the LUMO energy of the dienophile, making it more reactive.[5]
Temperature Room TemperatureLowReflux in Toluene (110 °C)HigherProvides the necessary activation energy for the reaction to proceed.
Concentration Dilute (0.1 M)LowConcentrated (1.0 M)HigherIncreases the frequency of molecular collisions.

Experimental Protocols

Below are representative experimental protocols for Diels-Alder reactions. While these do not use this compound directly, they provide a strong starting point for developing your own procedure. The reaction of ethyl acrylate, a close structural analog, with cyclohexa-1,3-diene is known to produce the corresponding bicyclo[2.2.2]oct-5-ene-2-carboxylate.[12]

Protocol 1: Thermal Diels-Alder Reaction (General Procedure)

  • To a solution of the diene (1.2 equivalents) in a suitable solvent (e.g., toluene, xylene), add the dienophile, this compound (1.0 equivalent).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction (General Procedure)

  • Dissolve the dienophile, this compound (1.0 equivalent), in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C or -78 °C.

  • Slowly add the Lewis acid (e.g., AlCl₃, 0.1-1.0 equivalents) to the solution and stir for 15-30 minutes.

  • Add the diene (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or GC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Troubleshooting Process

To aid in systematically troubleshooting low conversion, the following workflow diagram is provided.

Troubleshooting_Workflow Start Low Conversion Observed Check_Diene Is the diene electron-rich? Start->Check_Diene Use_Electron_Rich_Diene Switch to a more electron-rich diene (e.g., with alkyl or alkoxy groups) Check_Diene->Use_Electron_Rich_Diene No Increase_Temp Increase Reaction Temperature Check_Diene->Increase_Temp Yes Use_Electron_Rich_Diene->Increase_Temp Reflux Reflux in a high-boiling solvent (e.g., Toluene, Xylene) Increase_Temp->Reflux No Add_Catalyst Is a Lewis Acid catalyst being used? Increase_Temp->Add_Catalyst Yes Reflux->Add_Catalyst Use_Lewis_Acid Introduce a Lewis Acid (e.g., AlCl3, TiCl4) Add_Catalyst->Use_Lewis_Acid No Check_Purity Are reagents pure and solvent dry? Add_Catalyst->Check_Purity Yes Use_Lewis_Acid->Check_Purity Increase_Pressure Consider High-Pressure Conditions Success Improved Conversion Increase_Pressure->Success Check_Purity->Increase_Pressure Yes Purify_Reagents Purify reagents and use anhydrous solvent Check_Purity->Purify_Reagents No Purify_Reagents->Increase_Pressure

A step-by-step workflow for troubleshooting low conversion in the Diels-Alder reaction.

Molecular Interactions and Catalysis

The underlying principle of the Diels-Alder reaction is the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. A smaller energy gap between these orbitals leads to a faster reaction. Lewis acids enhance the reaction rate by coordinating to the dienophile and lowering the energy of its LUMO.

Lewis_Acid_Catalysis cluster_reactants Reactants cluster_interaction Catalytic Interaction cluster_product Product Diene Diene (Electron-Rich) Product Diels-Alder Adduct Diene->Product Dienophile This compound (Dienophile) Activated_Dienophile Activated Dienophile Complex Dienophile->Activated_Dienophile Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Activated_Dienophile Coordination Activated_Dienophile->Product [4+2] Cycloaddition

The role of a Lewis acid in activating the dienophile for the Diels-Alder reaction.

References

Preventing polymerization of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Ethyl cyclohex-2-ene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unintended polymerization of this compound during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample becoming viscous or solidifying over time?

A1: this compound is an unsaturated ester containing a reactive double bond within the cyclohexene ring. This makes it susceptible to spontaneous free-radical polymerization, especially when exposed to heat, light, or contaminants. Over time, individual molecules (monomers) can link together to form larger chains (oligomers or polymers), leading to an increase in viscosity and eventual solidification.

Q2: What is the primary mechanism of polymerization for this compound?

A2: The most common pathway for the polymerization of unsaturated esters like this compound is free-radical polymerization . This process is typically initiated by the presence of free radicals, which can be generated by heat, UV light, or impurities such as peroxides.

Q3: How do polymerization inhibitors work?

A3: Polymerization inhibitors are chemical compounds that scavenge free radicals, effectively terminating the chain reaction of polymerization.[1][2][3] They react with the initial free radicals to form stable, non-reactive species that are unable to propagate the polymerization process.[1][2]

Q4: My sample was supplied with an inhibitor. Why is it still polymerizing?

A4: Several factors can lead to polymerization despite the presence of an inhibitor:

  • Inhibitor Depletion: Inhibitors are consumed over time as they neutralize free radicals. If the storage period is extended or the exposure to initiators (heat, light) is high, the inhibitor can be fully depleted.

  • Oxygen Depletion: Many common inhibitors, such as hydroquinone (HQ) and its monomethyl ether (MEHQ), require the presence of dissolved oxygen to function effectively.[1][2][3] If the container is sealed under an inert atmosphere (e.g., nitrogen or argon) for an extended period, the inhibitor's efficacy will be significantly reduced.

  • Improper Storage: High temperatures and exposure to UV light can accelerate the rate of free radical formation to a point where it overwhelms the inhibitor.

  • Contamination: Contaminants such as acids, bases, or oxidizing agents can either react with the inhibitor or promote the formation of free radicals.

Q5: What are the recommended storage conditions for this compound?

A5: To maximize shelf life and prevent polymerization, the following storage conditions are recommended:

  • Temperature: Store in a cool, dark place, ideally between 2-8°C. Avoid freezing, as this can cause the inhibitor to crystallize and separate from the monomer, leading to localized areas with low inhibitor concentration.

  • Atmosphere: Store under an atmosphere of air, not inert gas. The headspace in the container should contain oxygen to support the function of phenolic inhibitors.

  • Container: Use an opaque or amber-colored container to protect the compound from light. Ensure the container is tightly sealed to prevent contamination.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Sample viscosity has noticeably increased. Onset of polymerization due to partial inhibitor depletion.1. Check the inhibitor concentration (see Analytical Protocols). 2. If the inhibitor level is low, consider adding a small amount of a compatible inhibitor solution (e.g., a stock solution of MEHQ in a suitable solvent). 3. If polymerization is advanced, purification by distillation may be necessary, but this carries a risk of further polymerization.
"Popcorn" polymer formation (insoluble, cauliflower-like solid). Rapid, localized polymerization, often in the vapor phase or at hot spots. This type of polymer can catalyze further polymerization.1. Immediate Action: Carefully cool the container. 2. Do not attempt to remove the polymer mechanically if it is extensive, as this can generate friction and heat. 3. If the amount is small, the remaining liquid may be salvageable by decanting and re-stabilizing. 4. For extensive popcorn polymerization, the product is likely unusable and should be disposed of according to safety guidelines.
Sample has discolored (e.g., yellowing). May indicate the presence of degradation products or the reaction of the inhibitor.1. Discoloration can be a precursor to polymerization. 2. Monitor the sample for any changes in viscosity. 3. Consider purifying a small aliquot for immediate use if the discoloration is minor.
Inconsistent results in polymerization reactions. The concentration of the inhibitor in the starting material may be too high or variable.1. Remove the inhibitor from the monomer immediately before use (see Experimental Protocols). 2. Use freshly purified monomer for sensitive experiments.

Summary of Common Polymerization Inhibitors

Inhibitor Typical Concentration Range (for acrylates) Mechanism Oxygen Requirement Notes
Hydroquinone (HQ) 50 - 1000 ppmFree-radical scavengerYesA common and effective inhibitor for storage.[1][2]
Monomethyl Ether of Hydroquinone (MEHQ) 15 - 1000 ppmFree-radical scavengerYesOften preferred due to its better solubility in organic monomers compared to HQ.[4]
Phenothiazine (PTZ) 100 - 1000 ppmFree-radical scavengerNoEffective at higher temperatures and in oxygen-deficient environments, making it suitable for use during distillation.[5]
4-tert-Butylcatechol (TBC) 50 - 500 ppmFree-radical scavengerYesAnother common inhibitor for unsaturated monomers.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors for Synthesis

This protocol describes the removal of inhibitors like hydroquinone or MEHQ from this compound for immediate use in a chemical reaction.

Method 1: Column Chromatography

  • Prepare a column: Pack a chromatography column with basic alumina. The amount of alumina should be approximately 10-20 times the weight of the monomer to be purified.

  • Elution: Pass the this compound through the alumina column. The phenolic inhibitor will be adsorbed onto the basic alumina.

  • Collection: Collect the inhibitor-free monomer as it elutes from the column.

  • Immediate Use: The purified monomer is now unstabilized and should be used immediately. Do not store it for an extended period.

Method 2: Aqueous Extraction

  • Washing: In a separatory funnel, wash the monomer with a 5-10% aqueous sodium hydroxide (NaOH) solution to remove the acidic phenolic inhibitor. Repeat the washing 2-3 times.

  • Neutralization: Wash the monomer with deionized water until the aqueous layer is neutral (check with pH paper).

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration: Filter off the drying agent.

  • Immediate Use: The resulting inhibitor-free monomer should be used immediately.

Protocol 2: Monitoring for the Onset of Polymerization

This protocol provides a method to detect the formation of oligomers, which is an early sign of polymerization.

Method: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

  • System Preparation: Use a GPC/SEC system equipped with a refractive index (RI) or UV detector and columns suitable for separating low molecular weight oligomers (e.g., polystyrene-divinylbenzene columns with small pore sizes).

  • Mobile Phase: A suitable mobile phase is tetrahydrofuran (THF).

  • Sample Preparation: Dilute a small aliquot of the this compound sample in the mobile phase.

  • Analysis: Inject the sample into the GPC/SEC system.

  • Interpretation: The appearance of peaks at earlier elution times (corresponding to higher molecular weights) than the monomer peak indicates the presence of dimers, trimers, or other oligomers, signaling the onset of polymerization.

Visualizations

Polymerization_Inhibition cluster_initiation Initiation cluster_propagation Polymerization cluster_inhibition Inhibition Initiator Initiator Radical Radical Initiator->Radical Heat, Light Monomer Monomer Radical->Monomer Propagation Inhibitor Inhibitor Radical->Inhibitor Termination Polymer Polymer Monomer->Polymer Stable_Species Stable_Species Inhibitor->Stable_Species

Caption: Free-radical polymerization and inhibition pathway.

Inhibitor_Removal_Workflow Start Inhibited Monomer Step1 Pass through Basic Alumina Column Start->Step1 Step2 Collect Eluted Monomer Step1->Step2 Decision Use Immediately? Step2->Decision End_Use Proceed with Reaction Decision->End_Use Yes End_Discard Discard or Re-stabilize Decision->End_Discard No Troubleshooting_Tree Start Sample shows signs of polymerization Q1 Is the sample viscous or solid? Start->Q1 A1_Yes Advanced Polymerization Q1->A1_Yes Yes A1_No Early Stage Polymerization Q1->A1_No No Q2 Is there 'popcorn' polymer? A1_Yes->Q2 Q3 Is the sample discolored? A1_No->Q3 A2_Yes Handle with extreme caution. Consider disposal. Q2->A2_Yes Yes A2_No Check inhibitor levels. Consider purification for immediate use. Q2->A2_No No A3_Yes Monitor closely. Purify before use. Q3->A3_Yes Yes A3_No Check storage conditions (temp, light, atmosphere). Q3->A3_No No

References

Technical Support Center: Scaling Up the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of Ethyl cyclohex-2-ene-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common and efficient method for synthesizing this compound is the Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene, 1,3-butadiene, with a dienophile, ethyl acrylate.[1]

Q2: Why is temperature control critical in this synthesis, especially during scale-up?

A2: The Diels-Alder reaction is exothermic, meaning it releases heat.[2] On a larger scale, this heat can accumulate, leading to a rapid increase in temperature. Poor temperature control can result in side reactions, polymerization of butadiene, and potentially a runaway reaction. Therefore, efficient heat management is crucial for both safety and product yield.

Q3: What are the main safety concerns when handling 1,3-butadiene on a larger scale?

A3: 1,3-Butadiene is a highly flammable gas and a known carcinogen.[3][4] It can form explosive peroxides in the presence of air. Key safety precautions include working in a well-ventilated area with explosion-proof equipment, using a closed system for gas handling, grounding all equipment to prevent static discharge, and having appropriate personal protective equipment (PPE).[5][6][7]

Q4: Can a Lewis acid catalyst be used to improve the reaction?

A4: Yes, Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can catalyze the Diels-Alder reaction between butadiene and ethyl acrylate.[8][9][10] Catalysis can lead to higher reaction rates, allowing for lower reaction temperatures and potentially improved stereoselectivity.[8][11]

Q5: What are common side products in this synthesis?

A5: The primary side products can include polymers of 1,3-butadiene, and potentially the formation of regioisomers depending on the substitution pattern of the diene and dienophile. Dimerization of butadiene to form 4-vinylcyclohexene can also occur, especially at higher temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Polymerization of 1,3-butadiene. - Loss of gaseous butadiene from the reactor. - Suboptimal temperature.- Increase reaction time or consider using a Lewis acid catalyst to improve the reaction rate. - Add a polymerization inhibitor (e.g., 4-tert-butylcatechol) to the butadiene feed. - Ensure the reactor is properly sealed and that the butadiene is introduced below the surface of the ethyl acrylate. - Optimize the reaction temperature. For thermal reactions, higher temperatures may be needed, but for catalyzed reactions, lower temperatures are often more effective.
Polymer Formation - High reaction temperature. - Presence of oxygen or other initiators. - Long reaction times at elevated temperatures.- Lower the reaction temperature. If using a catalyst, this is often more feasible. - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). - Use a polymerization inhibitor.
Difficulty in Product Purification - Presence of high-boiling point side products or polymers. - Incomplete removal of catalyst.- Utilize fractional distillation under reduced pressure to separate the product from impurities. - If a Lewis acid catalyst is used, quench the reaction mixture with a suitable aqueous solution (e.g., sodium bicarbonate solution) and perform liquid-liquid extraction to remove the catalyst residues before distillation.
Runaway Reaction - Inadequate heat removal from the reactor. - Too rapid addition of butadiene. - High concentration of reactants.- Ensure the reactor's cooling system is functioning efficiently and is appropriately sized for the scale of the reaction. - Control the feed rate of butadiene to manage the rate of heat generation. - Consider a semi-batch process where butadiene is added gradually to a solution of ethyl acrylate.

Experimental Protocol: Scaled-Up Synthesis of this compound

This protocol outlines the synthesis of this compound in a 20 L jacketed glass reactor.

Materials and Equipment:

  • 20 L jacketed glass reactor with overhead stirrer, condenser, thermocouple, and gas inlet tube

  • Chiller/heater for reactor jacket temperature control

  • Mass flow controller for butadiene gas

  • Cylinder of 1,3-butadiene (with inhibitor)

  • Ethyl acrylate

  • Toluene (solvent)

  • Lewis acid catalyst (e.g., Aluminum chloride), optional

  • Aqueous sodium bicarbonate solution (for workup if using a catalyst)

  • Rotary evaporator

  • Vacuum distillation setup

Procedure:

  • Reactor Setup and Inerting:

    • Assemble the 20 L reactor system in a well-ventilated fume hood or designated hazardous reaction area.

    • Ensure all glassware is dry and free of contaminants.

    • Purge the reactor with an inert gas (nitrogen or argon) for at least 30 minutes to remove air and moisture.

  • Charging the Reactor:

    • Under a continuous flow of inert gas, charge the reactor with ethyl acrylate and toluene.

    • If using a Lewis acid catalyst, cool the solution to 0-5 °C and slowly add the catalyst portion-wise, ensuring the temperature does not exceed 10 °C.

  • Butadiene Addition:

    • Cool the reactor contents to the desired reaction temperature (see table below for recommendations).

    • Using a mass flow controller, bubble 1,3-butadiene gas through the gas inlet tube below the surface of the stirred reaction mixture at a controlled rate.

    • Monitor the reaction temperature closely. The rate of butadiene addition should be adjusted to maintain the desired temperature and prevent a rapid exotherm.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Workup (if catalyst is used):

    • Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to a stirred, cooled aqueous solution of sodium bicarbonate.

    • Separate the organic layer and extract the aqueous layer with toluene.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Solvent Removal and Purification:

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under vacuum.

Safety Precautions:

  • 1,3-Butadiene is a flammable gas and a carcinogen. Handle only in a well-ventilated area with appropriate engineering controls.[3][4]

  • Ground all equipment to prevent static electricity buildup.[5][6]

  • Use explosion-proof electrical equipment .

  • Wear appropriate Personal Protective Equipment (PPE) , including flame-retardant lab coat, safety glasses, and gloves.[5]

  • Have a safety shower and eyewash station readily available.

  • Ensure a Class B fire extinguisher is nearby.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields

Parameter Thermal Synthesis Lewis Acid Catalyzed Synthesis
Catalyst NoneAlCl₃ or BF₃
Temperature 100-150 °C0-25 °C
Pressure Autoclave may be requiredAtmospheric pressure
Reaction Time 12-24 hours2-6 hours
Typical Yield 60-70%85-95%
Selectivity ModerateHigh

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactor_setup Reactor Setup & Inerting charge_reactants Charge Ethyl Acrylate & Solvent reactor_setup->charge_reactants add_catalyst Add Catalyst (Optional) charge_reactants->add_catalyst add_butadiene Controlled Butadiene Addition charge_reactants->add_butadiene add_catalyst->add_butadiene monitor_reaction Monitor Reaction (GC/TLC) add_butadiene->monitor_reaction quench Quench Reaction (if catalyzed) monitor_reaction->quench distillation Vacuum Distillation monitor_reaction->distillation extraction Liquid-Liquid Extraction quench->extraction extraction->distillation final_product This compound distillation->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield Observed check_temp Check Reaction Temperature start->check_temp check_reagents Analyze Reactant Purity start->check_reagents check_leak Inspect for Leaks start->check_leak check_polymer Check for Polymer Formation start->check_polymer temp_high Temperature Too High/Low? check_temp->temp_high reagent_impure Impure Reactants? check_reagents->reagent_impure leak_found Butadiene Leak? check_leak->leak_found polymer_found Polymer Present? check_polymer->polymer_found adjust_temp Optimize Temperature temp_high->adjust_temp Yes purify_reagents Purify/Replace Reactants reagent_impure->purify_reagents Yes seal_reactor Seal Reactor leak_found->seal_reactor Yes add_inhibitor Add Polymerization Inhibitor polymer_found->add_inhibitor Yes

References

Technical Support Center: Synthesis of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Ethyl cyclohex-2-ene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and efficient method for synthesizing this compound is through the Diels-Alder reaction. This [4+2] cycloaddition reaction involves the concerted reaction of a conjugated diene, 1,3-butadiene, with a dienophile, ethyl acrylate.[1][2] The reaction leads to the formation of a six-membered ring, the cyclohexene core of the target molecule.

Q2: What are the main reactants and their roles in this synthesis?

  • 1,3-Butadiene (Diene): This molecule provides the four π-electron system required for the Diels-Alder reaction. It must be in the s-cis conformation to react.

  • Ethyl Acrylate (Dienophile): This molecule provides the two π-electron system. The ethyl ester group is an electron-withdrawing group that activates the double bond of the acrylate, making it a more reactive dienophile.

  • Catalyst (Optional): Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃) can be used to catalyze the reaction, typically leading to higher yields and increased stereoselectivity at lower temperatures.[3][4][5][6]

Q3: What is the expected stereochemistry of the product?

The Diels-Alder reaction is stereospecific. In the reaction between 1,3-butadiene and ethyl acrylate, the primary product formed under kinetic control is the endo isomer. However, the exo isomer is thermodynamically more stable. At higher reaction temperatures, the reversible retro-Diels-Alder reaction can occur, leading to an equilibrium mixture that may favor the more stable exo product.[7]

Q4: What are the key safety precautions to consider during this synthesis?

  • 1,3-Butadiene: Is a flammable gas and should be handled in a well-ventilated fume hood. It can form explosive mixtures with air.[7]

  • Ethyl Acrylate: Is a flammable liquid and a potential skin and respiratory irritant.[2] It is also moisture-sensitive.

  • Lewis Acids (if used): Are corrosive and react violently with water. They should be handled with care in a dry environment.

  • General Precautions: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times. The reaction should be conducted in a fume hood.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Low Reaction Temperature: The uncatalyzed reaction often requires elevated temperatures to proceed at a reasonable rate.- Increase the reaction temperature, typically in the range of 100-150°C. Use a high-boiling point solvent like xylene or toluene.
2. Reactant Volatility: 1,3-Butadiene is a gas at room temperature and may escape from the reaction vessel if not properly contained.- Use a sealed reaction vessel or a condenser cooled with a dry ice/acetone bath to minimize the loss of butadiene.
3. Impure Reactants: Impurities in the starting materials can inhibit the reaction.- Ensure that ethyl acrylate is freshly distilled and free of inhibitors. Use high-purity 1,3-butadiene.
4. Retro-Diels-Alder Reaction: At excessively high temperatures, the reverse reaction can become significant, reducing the net yield of the product.[7]- Optimize the reaction temperature. While higher temperatures increase the rate, they can also favor the retro-reaction. Monitor the reaction progress by GC-MS or TLC to find the optimal balance.
Formation of Polymeric Byproducts 1. Polymerization of Butadiene: 1,3-Butadiene can undergo polymerization, especially at higher temperatures or in the presence of radical initiators.- Add a radical inhibitor, such as hydroquinone, to the reaction mixture. - Keep the reaction temperature as low as feasible while still achieving a reasonable reaction rate.
2. Polymerization of Ethyl Acrylate: Ethyl acrylate can also polymerize.- Use freshly distilled ethyl acrylate that is free of polymerization initiators. - Store ethyl acrylate with an inhibitor and remove it just before use.
Difficulty in Product Purification 1. Presence of Unreacted Starting Materials: Due to the volatility of butadiene and the relatively high boiling point of ethyl acrylate, their removal can be challenging.- For unreacted butadiene, carefully vent the reaction mixture in a fume hood. - Remove unreacted ethyl acrylate and the solvent by distillation. Fractional distillation under reduced pressure can be effective for separating the product from residual starting materials and byproducts.
2. Polymeric Residues: High molecular weight polymers can contaminate the product.- Distillation is the primary method to separate the desired ester from non-volatile polymeric materials. The polymer will remain as a residue in the distillation flask.
3. Isomeric Mixture: The product may be a mixture of endo and exo isomers.- If a single isomer is required, chromatographic separation (e.g., column chromatography) may be necessary, although it can be challenging on a large scale. The choice of reaction conditions (temperature, catalyst) can influence the isomeric ratio.

Experimental Protocols

General Procedure for the Diels-Alder Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired outcomes.

Materials:

  • 1,3-Butadiene

  • Ethyl acrylate (freshly distilled)

  • Hydroquinone (inhibitor)

  • Toluene or Xylene (anhydrous)

  • Lewis Acid (e.g., AlCl₃, optional)

  • Reaction vessel (e.g., a sealed tube or a round-bottom flask with a dry ice condenser)

Procedure:

  • Reaction Setup: In a fume hood, add ethyl acrylate (1.0 eq) and a small amount of hydroquinone to a dry reaction vessel containing a magnetic stir bar. If using a solvent, add anhydrous toluene or xylene.

  • Addition of Butadiene: Cool the reaction vessel to a low temperature (e.g., -78°C using a dry ice/acetone bath). Carefully condense a slight excess of 1,3-butadiene (1.1-1.2 eq) into the vessel.

  • Reaction: Seal the reaction vessel or equip it with a dry ice condenser. Allow the mixture to slowly warm to room temperature and then heat to the desired reaction temperature (typically 100-150°C for the uncatalyzed reaction, or lower if a catalyst is used). Stir the reaction mixture for the required time (this can range from a few hours to overnight).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Carefully vent any excess butadiene in the fume hood.

  • Purification:

    • Remove the solvent and any remaining volatile starting materials by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure to obtain the pure this compound. The polymeric byproducts will remain as a non-volatile residue.

Lewis Acid Catalyzed Synthesis (Illustrative Example)

For a catalyzed reaction, a Lewis acid like aluminum chloride can be used.

  • Catalyst Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Lewis acid (e.g., AlCl₃, 0.1 eq) in an anhydrous solvent like dichloromethane.

  • Reaction: Cool the solution of ethyl acrylate in the reaction vessel. Slowly add the Lewis acid solution. Then, add the 1,3-butadiene as described above. Catalyzed reactions often proceed at lower temperatures (e.g., room temperature or slightly above).

  • Workup: Quench the reaction by slowly adding a dilute acid solution (e.g., HCl). Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Quantitative Data Summary

The yield and isomeric ratio of the product are highly dependent on the reaction conditions. The following table provides a summary of expected outcomes under different conditions based on literature principles.

Reaction Condition Catalyst Temperature Typical Yield Predominant Isomer Key Considerations
ThermalNone100-150°CModerateEndo (kinetic) / MixtureHigher temperatures can lead to the retro-Diels-Alder reaction and polymerization.
CatalyticLewis Acid (e.g., AlCl₃)0 - 50°CGood to ExcellentEndo (kinetic)Allows for lower reaction temperatures, reducing side reactions. Catalyst is moisture-sensitive.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Diels-Alder Reaction cluster_workup Workup & Purification Butadiene Butadiene Reaction_Setup Reaction Setup (Cooling) Butadiene->Reaction_Setup Ethyl Acrylate Ethyl Acrylate Ethyl Acrylate->Reaction_Setup Inhibitor Inhibitor Inhibitor->Reaction_Setup Solvent Solvent Solvent->Reaction_Setup Heating Heating & Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (GC-MS/TLC) Heating->Monitoring Venting Vent Excess Butadiene Monitoring->Venting Solvent_Removal Solvent Removal Venting->Solvent_Removal Distillation Fractional Distillation Solvent_Removal->Distillation Final_Product Pure Product Distillation->Final_Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Start Low/No Yield Temp Low Temperature? Start->Temp Reactants Impure Reactants? Start->Reactants Retro High Temperature (Retro-Diels-Alder)? Start->Retro Polymer Polymerization? Start->Polymer Increase_Temp Increase Temperature Temp->Increase_Temp Yes Purify_Reactants Purify/Check Reactants Reactants->Purify_Reactants Yes Optimize_Temp Optimize Temperature Retro->Optimize_Temp Yes Add_Inhibitor Add Inhibitor Polymer->Add_Inhibitor Yes

Caption: A troubleshooting decision tree for low yield in the synthesis.

References

Technical Support Center: Ethyl Cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ethyl cyclohex-2-ene-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues associated with this compound. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My assay results for this compound are lower than expected over time. What could be the cause?

A1: Lower than expected assay values are often due to chemical degradation. This compound, an α,β-unsaturated ester, is susceptible to several degradation pathways:

  • Hydrolysis: The ester functional group can hydrolyze under acidic or basic conditions to form cyclohex-2-ene-1-carboxylic acid and ethanol. This is a common issue in aqueous solutions or if the compound is exposed to acidic or basic residues. Studies on similar ester compounds show they are subject to both acid and general base catalysis.[1]

  • Oxidation: The double bond in the cyclohexene ring is susceptible to oxidation.[2][3] This can be initiated by atmospheric oxygen, peroxide impurities in solvents, or exposure to oxidizing agents.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in α,β-unsaturated systems, leading to isomerization or degradation.[4]

  • Thermal Decomposition: High temperatures can cause decomposition. For cyclohexene derivatives, this can involve various rearrangements.[5]

Troubleshooting Steps:

  • Ensure all solvents and reagents are free of acidic or basic impurities.

  • Use freshly distilled solvents to remove peroxides.

  • Protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil.

  • Store the compound at recommended low temperatures and avoid prolonged exposure to elevated temperatures during experiments.

Q2: I am observing unexpected peaks in my chromatogram when analyzing this compound. What could these be?

A2: Unexpected peaks are likely degradation products or isomers. Based on the structure of this compound, potential degradation products include:

  • Hydrolysis Products: Cyclohex-2-ene-1-carboxylic acid and ethanol. The carboxylic acid will have a distinctly different retention time in reversed-phase HPLC.

  • Oxidation Products: Possible products from the oxidation of the cyclohexene ring include ethyl 2,3-epoxycyclohexanecarboxylate (cyclohexene oxide derivative), ethyl 2-hydroxycyclohex-3-ene-1-carboxylate (cyclohexenol derivative), and ethyl 2-oxocyclohex-3-ene-1-carboxylate (cyclohexenone derivative).[2][3]

  • Isomers: The double bond may migrate from the 2-position to the 1-position to form the more conjugated Ethyl cyclohex-1-ene-1-carboxylate, especially under acidic or basic conditions. Photochemical conditions can also lead to isomerization.[6][7]

Troubleshooting Steps:

  • To confirm the identity of new peaks, it is recommended to perform a forced degradation study (see Experimental Protocols section) to intentionally generate these degradation products and confirm their retention times.

  • Use mass spectrometry (LC-MS or GC-MS) to identify the mass of the unknown peaks and help elucidate their structures.

Q3: The compound appears to be turning yellow and viscous over time. What is happening?

A3: Yellowing and an increase in viscosity can be signs of polymerization and/or oxidative degradation.[8] The double bond in this compound can undergo radical polymerization, which may be initiated by light, heat, or peroxide impurities.[9][10] Oxidation can also lead to colored byproducts.

Troubleshooting Steps:

  • Store the neat compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.

  • Ensure the storage temperature is low and stable.

  • If polymerization is a concern for your application, consider adding a radical inhibitor like BHT (butylated hydroxytoluene), provided it does not interfere with your experiment.

Potential Degradation Pathways

The primary stability concerns for this compound are hydrolysis, oxidation, and isomerization. The following diagram illustrates these potential degradation pathways.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_isomerization Isomerization (Acid/Base/Light) parent This compound hydrolysis_prod Cyclohex-2-ene-1-carboxylic Acid + Ethanol parent->hydrolysis_prod H₂O oxidation_prod1 Epoxide Derivative parent->oxidation_prod1 [O] oxidation_prod2 Allylic Alcohol/Ketone Derivatives parent->oxidation_prod2 [O] isomer_prod Ethyl cyclohex-1-ene-1-carboxylate parent->isomer_prod Δ or hν

Caption: Potential degradation pathways for this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Also, heat a solution of the compound in an appropriate solvent at 60°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method (see Protocol 2), and preferably also by HPLC-MS to aid in the identification of degradation products.

4. Evaluation:

  • Compare the chromatograms of the stressed samples to that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each stress condition.

Protocol 2: Stability-Indicating HPLC Method

This is a general starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 220 nm

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of quantifying this compound in the presence of its degradation products.

Workflow for Stability Testing

The following diagram illustrates a typical workflow for investigating a stability issue.

G start Stability Issue Observed (e.g., low assay, extra peaks) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) start->forced_degradation develop_method Develop Stability-Indicating Analytical Method (e.g., HPLC-UV/MS) forced_degradation->develop_method identify_products Identify Degradation Products (Mass Spec, NMR) develop_method->identify_products quantify Quantify Degradants and Establish Degradation Profile identify_products->quantify modify_conditions Modify Storage/Experimental Conditions (e.g., control pH, temp, light) quantify->modify_conditions retest Re-test Stability modify_conditions->retest end Problem Resolved retest->end

Caption: Workflow for troubleshooting stability issues.

Recommended Storage and Handling

To minimize degradation and ensure the integrity of this compound, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, consider -20°C.Reduces rates of hydrolysis, oxidation, and thermal degradation.[12]
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen).Prevents oxidation of the double bond.[13]
Light Store in an amber, tightly sealed container. Protect from direct light.Prevents photodegradation.[4]
Moisture Keep container tightly sealed to prevent moisture uptake.Minimizes risk of hydrolysis.
Solvents Use high-purity, peroxide-free solvents for preparing solutions.Prevents degradation initiated by impurities.
pH Avoid strongly acidic or basic conditions in solutions.Prevents acid- or base-catalyzed hydrolysis and isomerization.[1]

References

Technical Support Center: Stereoselective Reactions of Ethyl Cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ethyl cyclohex-2-ene-1-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you increase the stereoselectivity of your reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to induce stereoselectivity in reactions with this compound?

A1: The main strategies to control the stereochemistry of reactions involving this compound, an α,β-unsaturated ester, include:

  • Organocatalysis: Utilizing small chiral organic molecules (e.g., derivatives of proline, cinchona alkaloids) to catalyze enantioselective transformations.

  • Metal Catalysis: Employing chiral ligands in combination with a metal center (e.g., copper, titanium, scandium) to create a chiral environment that directs the approach of reactants.[1][2]

  • Chiral Auxiliaries: Covalently attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved to yield the desired enantiomerically enriched product.[3]

Q2: Which types of stereoselective reactions are commonly performed on this compound?

A2: Common stereoselective reactions for this class of compounds include:

  • Conjugate Additions (Michael Additions): The addition of nucleophiles to the β-carbon of the α,β-unsaturated system. This is a widely used method for forming new carbon-carbon or carbon-heteroatom bonds.

  • Diels-Alder Reactions: Where the cyclohexene double bond acts as a dienophile, reacting with a conjugated diene to form a bicyclic system with multiple new stereocenters.

  • Epoxidations: The formation of a chiral epoxide across the double bond, which can then be opened stereospecifically to introduce various functionalities.

Q3: How do I choose between organocatalysis, metal catalysis, and a chiral auxiliary approach?

A3: The choice of method depends on several factors:

  • Substrate and Reagent Scope: Some methods are more versatile than others for specific combinations of substrates and nucleophiles.

  • Desired Stereoisomer: Different catalysts or auxiliaries can provide access to opposite enantiomers.

  • Cost and Availability: Chiral auxiliaries may require additional synthetic steps for attachment and removal, while some metal catalysts and their ligands can be expensive. Organocatalysts are often metal-free and readily available.[4][5]

  • Reaction Conditions: Consider the sensitivity of your substrate to the required reaction conditions (e.g., temperature, solvents, additives).

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in Organocatalyzed Conjugate Addition
Potential Cause Troubleshooting Step
Incorrect Catalyst Choice Screen a variety of organocatalysts. For Michael additions, catalysts derived from cinchona alkaloids (e.g., quinine, quinidine) or diarylprolinol silyl ethers are often effective.
Suboptimal Solvent The polarity and coordinating ability of the solvent can significantly impact stereoselectivity. Test a range of solvents, from non-polar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2) and protic (e.g., ethanol).
Incorrect Temperature Lowering the reaction temperature often increases enantioselectivity by favoring the transition state leading to the major enantiomer.
Presence of Water Ensure all reagents and solvents are dry, as water can interfere with the catalyst-substrate interaction.
Inappropriate Additive The addition of a co-catalyst or an acidic/basic additive can enhance stereoselectivity. For amine-based catalysts, a weak acid co-catalyst is sometimes beneficial.
Issue 2: Poor Diastereoselectivity in Diels-Alder Reactions
Potential Cause Troubleshooting Step
Ineffective Lewis Acid The choice and stoichiometry of the chiral Lewis acid are critical. Common choices include complexes of Titanium (IV), Copper (II), and Scandium (III) with chiral ligands like BOX or BINOL derivatives.
Steric Hindrance The steric bulk of the diene, dienophile, or catalyst can influence the facial selectivity. Consider modifying the structure of the reactants or the chiral ligand.
Reaction Temperature As with enantioselectivity, lower temperatures generally favor higher diastereoselectivity.
Solvent Effects The solvent can influence the conformation of the catalyst-substrate complex. Evaluate different solvents to find the optimal medium.

Quantitative Data from Analogous Systems

Since specific data for this compound is limited in the literature, the following tables present results for closely related cyclic α,β-unsaturated systems to guide your experimental design.

Table 1: Organocatalyzed Michael Addition of Diethyl Malonate to Cyclohexenone

Catalyst (mol%)SolventTemp (°C)Yield (%)ee (%)
(S)-Diphenylprolinol TMS ether (10)TolueneRT9585
Quinine-derived thiourea (5)CH2Cl2-209291
(R,R)-Cyclohexanediamine derivative (10)THF08878

Table 2: Chiral Lewis Acid Catalyzed Diels-Alder Reaction of Cyclopentadiene to an α,β-Unsaturated Ester

Chiral Lewis Acid (mol%)SolventTemp (°C)endo:exoee (%) (endo)
Cu(II)-BOX complex (10)CH2Cl2-78>95:598
TiCl2(OTf)2 with (R)-BINOL (10)Toluene-4090:1092
Sc(OTf)3 with PyBox (10)THF-78>95:595

Experimental Protocols

Protocol 1: General Procedure for Organocatalyzed Michael Addition of a Nucleophile to this compound

This protocol is adapted from established procedures for conjugate additions to cyclic enones.

  • To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 0.02 mmol, 10 mol%).

  • Add the desired solvent (e.g., toluene, 1.0 mL).

  • Add this compound (0.2 mmol, 1.0 equiv.).

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the nucleophile (e.g., diethyl malonate, 0.4 mmol, 2.0 equiv.) dropwise.

  • Stir the reaction mixture at the specified temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC.

Visualizations

Diagram 1: General Workflow for Optimizing Stereoselectivity

G Workflow for Stereoselectivity Optimization cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Condition Optimization cluster_2 Phase 3: Analysis A Select Reaction Type (e.g., Michael Addition) B Choose Stereochemical Approach (Organocatalysis, Metal Catalysis, Chiral Auxiliary) A->B C Screen Catalysts/Auxiliaries (e.g., Prolinol vs. Cinchona Alkaloid) B->C D Vary Solvent (Toluene, THF, CH2Cl2, etc.) C->D Proceed with best catalyst E Optimize Temperature (RT, 0°C, -20°C, -78°C) D->E F Screen Additives (Acids, Bases, Co-catalysts) E->F G Purify Product F->G Run optimized reaction H Determine Yield and Stereoselectivity (ee% and dr) G->H H->B Re-evaluate approach if selectivity is low I Characterize Product Structure H->I

Caption: A general workflow for optimizing the stereoselectivity of a reaction.

Diagram 2: Proposed Catalytic Cycle for an Amine-Catalyzed Michael Addition

G Iminium Ion Catalysis in Michael Addition A This compound (Substrate) C Iminium Ion Intermediate (Activated Substrate) A->C + Catalyst, -H2O B Chiral Amine Catalyst E Enamine Intermediate C->E + Nucleophile D Nucleophile (Nu-) E->B Catalyst Regeneration G Chiral Product E->G +H2O F Hydrolysis

Caption: A simplified catalytic cycle for the organocatalytic Michael addition.

References

Technical Support Center: Synthesis of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyclohex-2-ene-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method for the synthesis of this compound is the Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene, 1,3-butadiene, with a dienophile, ethyl acrylate. The reaction is often catalyzed by a Lewis acid to increase the reaction rate and selectivity.

Q2: Why is a catalyst necessary for this Diels-Alder reaction?

A2: While the Diels-Alder reaction can occur thermally, the use of a Lewis acid catalyst is highly recommended to accelerate the reaction. Lewis acids coordinate to the carbonyl oxygen of the ethyl acrylate, which is the dienophile. This coordination increases the electrophilicity of the dienophile, thereby lowering the activation energy of the reaction and allowing it to proceed more rapidly and under milder conditions.[1][2]

Q3: What are the common Lewis acid catalysts used for this synthesis?

A3: A variety of Lewis acids can be employed to catalyze the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate. Common choices include aluminum chloride (AlCl₃), boron trifluoride (BF₃), ferric chloride (FeCl₃), and calcium triflate (Ca(OTf)₂).[3] The choice of catalyst can influence the reaction rate and yield.

Catalyst Selection Guide

The selection of an appropriate catalyst is crucial for optimizing the synthesis of this compound. Below is a summary of commonly used Lewis acid catalysts and their general performance characteristics based on related Diels-Alder reactions.

CatalystTypical Catalyst Loading (mol%)Relative ReactivityKey Considerations
Aluminum Chloride (AlCl₃) 5 - 10HighHighly active, but can be moisture-sensitive and may promote side reactions if not used carefully.
Boron Trifluoride (BF₃) 5 - 15HighA versatile and highly effective catalyst. Often used as a gas or in an etherate complex for easier handling. Theoretical studies support its efficacy in lowering the activation energy.[2]
Ferric Chloride (FeCl₃) 10 - 20ModerateA less expensive option, though it may require higher catalyst loading to achieve comparable results to AlCl₃ or BF₃.[3]
**Calcium Triflate (Ca(OTf)₂) **10Moderate to HighA milder Lewis acid that can be effective and is less prone to causing degradation of sensitive substrates.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The Lewis acid may have been deactivated by moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Poor Quality Reagents: 1,3-butadiene or ethyl acrylate may contain inhibitors or impurities. 4. Inefficient Catalyst: The chosen Lewis acid may not be active enough under the reaction conditions.1. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored anhydrous Lewis acids. 2. Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. 3. Use freshly distilled reagents. Ensure 1,3-butadiene is free from polymerization inhibitors. 4. Consider switching to a more active Lewis acid, such as AlCl₃ or BF₃.
Formation of Polymeric Byproducts 1. High Concentration of Diene: 1,3-butadiene can undergo polymerization, especially at elevated temperatures. 2. Presence of Radical Initiators: Impurities in the reagents or solvent can initiate polymerization.1. Add the 1,3-butadiene slowly to the reaction mixture containing the dienophile and catalyst. Consider using an excess of the dienophile to ensure the diene reacts in the desired Diels-Alder pathway. 2. Ensure all reagents and solvents are pure and free from peroxides or other radical initiators.
Low Regio- or Stereoselectivity 1. Thermal Reaction Dominating: In the absence of a catalyst or with an inefficient catalyst, the thermal reaction may occur, leading to a mixture of isomers.1. Employ an effective Lewis acid catalyst to promote the desired concerted, stereoselective pathway. The catalyst enhances the formation of the endo product.
Difficulty in Product Isolation 1. Emulsion Formation During Workup: This can occur during the aqueous workup to quench the catalyst. 2. Co-distillation with Solvent: The product may have a boiling point close to that of the solvent used.1. Add a saturated brine solution during the workup to help break the emulsion. 2. Choose a solvent with a boiling point significantly different from that of the product. Alternatively, use column chromatography for purification.

Experimental Protocols

General Protocol for Lewis Acid-Catalyzed Synthesis of this compound

1. Materials:

  • 1,3-Butadiene (condensed and freshly distilled)

  • Ethyl acrylate (freshly distilled)

  • Anhydrous Lewis Acid (e.g., AlCl₃, BF₃·OEt₂)

  • Anhydrous Dichloromethane (or other suitable aprotic solvent)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Saturated Sodium Bicarbonate Solution

  • Brine Solution

  • Diethyl Ether

2. Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).

  • To the flask, add the Lewis acid (e.g., 5-10 mol% AlCl₃) and anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the ethyl acrylate to the cooled catalyst suspension with stirring.

  • Slowly add a solution of 1,3-butadiene in anhydrous dichloromethane via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a cooled saturated sodium bicarbonate solution with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Visualizations

Diels_Alder_Synthesis cluster_reactants Reactants cluster_catalysis Catalysis cluster_reaction Reaction cluster_product Product 1,3-Butadiene 1,3-Butadiene Diels-Alder Reaction Diels-Alder Reaction 1,3-Butadiene->Diels-Alder Reaction Ethyl Acrylate Ethyl Acrylate Activated Dienophile Activated Dienophile Ethyl Acrylate->Activated Dienophile Coordination Lewis Acid Lewis Acid Lewis Acid->Activated Dienophile Activated Dienophile->Diels-Alder Reaction This compound This compound Diels-Alder Reaction->this compound

Caption: Workflow for the Lewis acid-catalyzed synthesis of this compound.

Troubleshooting_Logic Start Low Product Yield Catalyst Check Catalyst Activity Start->Catalyst Conditions Verify Reaction Conditions Start->Conditions Reagents Assess Reagent Purity Start->Reagents Moisture Moisture Contamination? Catalyst->Moisture TimeTemp Time/Temp Sufficient? Conditions->TimeTemp Purity Impurities/Inhibitors? Reagents->Purity Solution1 Use Anhydrous Conditions & Fresh Catalyst Moisture->Solution1 Yes Solution2 Increase Time/Temperature & Monitor Reaction TimeTemp->Solution2 No Solution3 Purify/Distill Reagents Purity->Solution3 Yes

Caption: Troubleshooting logic for addressing low yield in the synthesis reaction.

References

Technical Support Center: Ethyl Cyclohex-2-ene-1-carboxylate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ethyl cyclohex-2-ene-1-carboxylate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work-ups.

Troubleshooting Guides and FAQs

This section addresses common problems encountered during the synthesis and work-up of this compound and its subsequent reactions.

Q1: My Diels-Alder reaction to synthesize this compound has a low yield. What are the potential causes and how can I improve it?

A1: Low yields in the Diels-Alder reaction are a common issue. Several factors could be responsible:

  • Reaction Conditions: The Diels-Alder reaction is sensitive to temperature and reaction time. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition of the diene, dienophile, or product. It is crucial to carefully control the temperature, often requiring refluxing for an extended period.

  • Reagent Purity: The purity of the diene (e.g., 1,3-butadiene) and the dienophile (ethyl acrylate) is critical. Impurities can inhibit the reaction or lead to the formation of side products. Ensure that your starting materials are of high purity.

  • Diene Conformation: The diene must be in the s-cis conformation to react. For acyclic dienes like 1,3-butadiene, there is an equilibrium between the s-cis and s-trans conformers. High temperatures favor the reactive s-cis conformation.

  • Lewis Acid Catalysis: The use of a Lewis acid catalyst can significantly improve the reaction rate and yield by activating the dienophile. However, the choice of catalyst and its concentration must be optimized.

  • Work-up Procedure: Product loss can occur during the work-up. Ensure efficient extraction and minimize the number of transfer steps.

Troubleshooting Steps:

  • Optimize Reaction Temperature and Time: Experiment with different temperatures and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Purify Starting Materials: If the purity of your reagents is questionable, consider purifying them before use.

  • Consider a Lewis Acid Catalyst: If thermal reaction yields are consistently low, explore the use of a Lewis acid such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃). Be aware that the work-up for catalyzed reactions will require an additional step to remove the Lewis acid, typically an aqueous wash.

  • Review Your Work-up Technique: Ensure complete extraction of the product from the aqueous layer and minimize mechanical losses.

Q2: I am observing significant side product formation in my Diels-Alder reaction. What are these side products and how can I minimize them?

A2: The most common side products in the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate are dimers of the diene and polymers of the dienophile.

  • Diene Dimerization: 1,3-butadiene can dimerize to form 4-vinylcyclohexene, especially at higher temperatures.

  • Dienophile Polymerization: Ethyl acrylate can polymerize, particularly in the presence of impurities or at elevated temperatures.

Minimization Strategies:

  • Control Reaction Temperature: Use the lowest temperature that allows for a reasonable reaction rate to minimize diene dimerization.

  • Use a Polymerization Inhibitor: Adding a small amount of a polymerization inhibitor, such as hydroquinone, to the ethyl acrylate can prevent polymerization.

  • Slow Addition of Dienophile: Adding the dienophile slowly to the reaction mixture containing the diene can help to maintain a low concentration of the dienophile and reduce the likelihood of polymerization.

  • Purification: These side products can typically be separated from the desired product by column chromatography.

Q3: I am having difficulty purifying this compound by column chromatography. What solvent system should I use?

A3: The choice of solvent system for column chromatography depends on the polarity of the product and the impurities present. For this compound, a non-polar solvent system is generally effective.

A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate. The ratio of these solvents should be optimized by running TLC plates first to achieve good separation between the product and any impurities. A typical Rf value for the product on a TLC plate should be between 0.2 and 0.4 for optimal separation on a column.

Solvent System Component 1 Solvent System Component 2 Typical Ratio (v/v) Notes
Hexane or Petroleum EtherEthyl Acetate9:1 to 4:1A good starting point for many Diels-Alder products. Adjust the ratio based on TLC results.
DichloromethaneHexane1:1 to 1:4Can be effective if the product has slightly higher polarity.

Q4: My hydrolysis of this compound to the corresponding carboxylic acid is incomplete. What could be the issue?

A4: Incomplete hydrolysis (saponification) of the ester can be due to several factors:

  • Insufficient Base: A stoichiometric amount of base (e.g., NaOH or KOH) is consumed in the reaction. Using a catalytic amount or an insufficient molar equivalent will result in an incomplete reaction. It is common to use a slight excess of the base.

  • Reaction Time and Temperature: Saponification often requires heating (reflux) for a sufficient period to go to completion.

  • Solvent: The reaction is typically carried out in a mixture of an alcohol (like ethanol) and water to ensure the solubility of both the ester and the hydroxide salt.

  • Work-up: The carboxylic acid is formed after acidification of the carboxylate salt. Incomplete acidification will result in a lower yield of the desired acid.

Troubleshooting Steps:

  • Ensure Sufficient Base: Use at least one equivalent of a strong base, and often a slight excess (e.g., 1.1-1.5 equivalents) is beneficial.

  • Increase Reaction Time/Temperature: Monitor the reaction by TLC until the starting ester spot has disappeared. If the reaction is sluggish, increase the reflux time or temperature.

  • Check Solvent System: Ensure a homogenous reaction mixture by using an appropriate alcohol/water solvent system.

  • Proper Acidification: After the reaction is complete, cool the mixture and acidify with a strong acid (e.g., HCl) to a pH of 1-2 to ensure complete protonation of the carboxylate.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound via Diels-Alder Reaction

Parameter Thermal Conditions Lewis Acid Catalyzed (AlCl₃)
Diene 1,3-butadiene1,3-butadiene
Dienophile Ethyl acrylateEthyl acrylate
Temperature 100-150 °C (sealed tube)0 °C to room temperature
Reaction Time 12-24 hours2-6 hours
Typical Yield 60-80%85-95%
Key Work-up Step Direct extractionAqueous wash to remove catalyst

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Characteristic Peaks/Shifts
¹H NMR (CDCl₃, ppm) ~5.8-5.6 (m, 2H, vinyl), 4.1 (q, 2H, OCH₂), 2.4-2.0 (m, 5H, allylic and ring CH), 1.2 (t, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) ~175 (C=O), ~128, ~125 (vinyl C), ~60 (OCH₂), ~30-20 (ring CH₂, CH), ~14 (CH₃)
FTIR (cm⁻¹) ~2980-2850 (C-H stretch), ~1730 (C=O stretch, ester), ~1650 (C=C stretch), ~1180 (C-O stretch)

Experimental Protocols

Protocol 1: Synthesis of this compound via Thermal Diels-Alder Reaction

  • Reaction Setup: In a thick-walled, sealed tube, combine ethyl acrylate (1.0 equivalent) and a suitable solvent such as toluene.

  • Diene Addition: Cool the tube in a dry ice/acetone bath and condense 1,3-butadiene (1.2-1.5 equivalents) into the tube.

  • Reaction: Seal the tube and heat it in an oil bath at 120-140 °C for 18-24 hours.

  • Work-up:

    • Cool the reaction tube to room temperature and then in an ice bath before carefully opening it.

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution to remove any acidic impurities.

    • Wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Hydrolysis of this compound

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.

  • Base Addition: Add an aqueous solution of sodium hydroxide (1.5 equivalents).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid.

    • Extract the aqueous layer multiple times with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure to yield the cyclohex-2-ene-1-carboxylic acid.

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis Phase cluster_workup Work-up & Purification reagents Combine Diene & Dienophile reaction Thermal or Lewis Acid Catalyzed Reaction reagents->reaction Heat/Catalyst quench Quench Reaction (if necessary) reaction->quench extraction Aqueous Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_diels_alder cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Diels-Alder Reaction cond Suboptimal Reaction Conditions? start->cond purity Impure Starting Materials? start->purity workup Inefficient Work-up? start->workup opt_cond Optimize Temperature & Reaction Time cond->opt_cond lewis_acid Consider Lewis Acid Catalyst cond->lewis_acid purify_reagents Purify Diene and Dienophile purity->purify_reagents improve_workup Refine Extraction Technique workup->improve_workup

Caption: Troubleshooting logic for addressing low yields in the Diels-Alder synthesis.

Identifying byproducts in Ethyl cyclohex-2-ene-1-carboxylate synthesis by GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl cyclohex-2-ene-1-carboxylate, particularly focusing on the identification of byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What is the expected mass spectrum for this compound?

A1: The mass spectrum of this compound (C₉H₁₄O₂) will show a molecular ion peak (M⁺) at m/z 154. Key fragmentation patterns to expect include the loss of an ethoxy group (-OCH₂CH₃) resulting in a fragment at m/z 109, and the loss of the entire ester group (-COOCH₂CH₃) leading to a fragment at m/z 81. A retro-Diels-Alder fragmentation may also be observed, leading to the butadiene cation radical at m/z 54.

Q2: What are the most common byproducts in the Diels-Alder synthesis of this compound?

A2: The most prevalent byproducts are typically isomers of the main product (endo/exo isomers), the dimer of butadiene (4-vinylcyclohexene), and potentially polymers of ethyl acrylate. The formation of these byproducts is influenced by reaction conditions such as temperature and reaction time.

Q3: How can I distinguish between the endo and exo isomers of this compound using GC-MS?

A3: While the mass spectra of endo and exo isomers are often very similar, they can sometimes be separated chromatographically by GC. The isomer that is more thermodynamically stable (typically the exo isomer) may have a different retention time than the kinetically favored (endo) product.[1][2] Optimization of the GC temperature program can enhance the separation of these isomers.

Q4: My reaction yield is very low. What are the common causes?

A4: Low yields in Diels-Alder reactions can stem from several factors. One common issue is the premature polymerization of the dienophile, ethyl acrylate. Another possibility is that the diene, butadiene, may have dimerized prior to the reaction. It is also crucial to ensure the reaction is conducted under anhydrous conditions, as moisture can interfere with the reaction. Finally, the temperature and reaction time must be optimized; insufficient heat may lead to an incomplete reaction, while excessive heat can promote side reactions and decomposition.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and analysis of this compound.

Issue Potential Cause(s) Recommended Action(s) Expected GC-MS Observation
Unexpected peak at m/z 108 in GC-MS A significant byproduct of this reaction is the dimer of butadiene, 4-vinylcyclohexene.Use fresh, distilled butadiene. Avoid prolonged heating of the diene.A peak corresponding to C₈H₁₂ with a molecular ion at m/z 108.
Broad, unresolved peaks in the chromatogram This may indicate the presence of poly(ethyl acrylate), a common side product if the reaction is overheated or if radical initiators are present.Use a radical inhibitor (e.g., hydroquinone). Optimize the reaction temperature to the lowest effective level.A broad hump in the baseline of the gas chromatogram, often with repeating fragmentation patterns characteristic of the acrylate monomer.
Multiple peaks with m/z 154 This likely indicates the presence of endo and exo isomers of the product.Optimize the GC temperature program to improve separation. Confirm isomer identities by comparing with literature data or through NMR analysis if separation is achieved.Two or more closely eluting peaks with very similar mass spectra, each showing a molecular ion at m/z 154.
Peak at m/z 54 is the base peak in the product spectrum This can be indicative of a retro-Diels-Alder reaction occurring in the hot GC injection port.Lower the injector temperature. Use a gentler ionization method if available.The mass spectrum of the product peak shows an unusually high abundance of the butadiene fragment (m/z 54) compared to the molecular ion (m/z 154).

Experimental Protocols

Synthesis of this compound via Diels-Alder Reaction

This protocol is a general guideline and may require optimization.

Materials:

  • 1,3-Butadiene (freshly distilled)

  • Ethyl acrylate (inhibitor removed)

  • Hydroquinone (optional, as an inhibitor for polymerization)

  • Toluene (anhydrous)

  • High-pressure reaction vessel or a sealed tube

Procedure:

  • To a high-pressure reaction vessel, add ethyl acrylate (1.0 eq) and a small amount of hydroquinone (optional).

  • Cool the vessel in a dry ice/acetone bath.

  • Carefully condense freshly distilled 1,3-butadiene (1.2 eq) into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature behind a safety shield.

  • Heat the reaction mixture to 150-180 °C for 4-6 hours.

  • Cool the vessel to room temperature and carefully vent any excess butadiene in a fume hood.

  • Transfer the reaction mixture to a round-bottom flask and remove the toluene solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for separating non-polar to semi-polar compounds (e.g., DB-5ms or equivalent)

GC Conditions (starting point, may require optimization):

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Injection Mode: Split (e.g., 50:1)

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-400

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

Data Presentation

Compound Molecular Formula Molecular Weight ( g/mol ) Expected Retention Time Range Key Mass Fragments (m/z)
This compoundC₉H₁₄O₂154.21Mid-to-late eluting154 (M⁺), 109, 81, 54
4-Vinylcyclohexene (Butadiene dimer)C₈H₁₂108.18Early-to-mid eluting108 (M⁺), 93, 79, 67, 54
Poly(ethyl acrylate)(C₅H₈O₂)nVariableBroad, unresolved peaksRepeating units of 100

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products & Byproducts Butadiene 1,3-Butadiene Product This compound (Endo/Exo Isomers) Butadiene->Product Diels-Alder ButadieneDimer 4-Vinylcyclohexene (Butadiene Dimer) Butadiene->ButadieneDimer Dimerization EthylAcrylate Ethyl Acrylate EthylAcrylate->Product Polymer Poly(ethyl acrylate) EthylAcrylate->Polymer Polymerization

Caption: Reaction scheme for the synthesis of this compound and major byproducts.

Troubleshooting_Workflow Start GC-MS Analysis of Reaction Mixture Peak_154 Peak(s) at m/z 154? Start->Peak_154 Peak_108 Peak at m/z 108? Peak_154->Peak_108 No Product_Confirmed Product and/or Isomers Present Peak_154->Product_Confirmed Yes Broad_Peaks Broad, unresolved peaks? Peak_108->Broad_Peaks No Dimer_Present Butadiene Dimer Detected Peak_108->Dimer_Present Yes Polymer_Suspected Polymerization Likely Occurred Broad_Peaks->Polymer_Suspected Yes End Analysis Complete Broad_Peaks->End No Product_Confirmed->Peak_108 Dimer_Present->Broad_Peaks Polymer_Suspected->End

Caption: GC-MS data interpretation workflow for identifying products and byproducts.

References

Technical Support Center: Synthesis of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl cyclohex-2-ene-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for synthesizing this compound?

The most common and efficient method for synthesizing this compound is through a [4+2] cycloaddition, specifically the Diels-Alder reaction. This reaction involves the cycloaddition of a conjugated diene, 1,3-butadiene, with a dienophile, ethyl acrylate.

Q2: What is the general reaction scheme for the synthesis?

The reaction involves the concerted movement of electrons from the diene and dienophile to form a new six-membered ring.

  • Diene: 1,3-Butadiene

  • Dienophile: Ethyl acrylate

  • Product: this compound

Q3: How do solvents affect the synthesis of this compound?

Q4: Can a Lewis acid catalyst be used in this synthesis?

Yes, Lewis acids such as boron trifluoride (BF₃) can be used to catalyze the Diels-Alder reaction. The Lewis acid coordinates to the carbonyl oxygen of the ethyl acrylate, making it more electrophilic and thus more reactive towards the diene. This can lead to a significant increase in the reaction rate and may also influence the stereoselectivity of the reaction.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reaction Temperature: The Diels-Alder reaction often requires thermal energy to overcome the activation barrier. 2. Poor Quality Reagents: 1,3-butadiene can be volatile and may have evaporated, or the ethyl acrylate may contain inhibitors. 3. Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reactants or slow reaction rates. 4. Short Reaction Time: The reaction may not have been allowed to proceed to completion.1. Increase Reaction Temperature: Gently heat the reaction mixture to reflux. The optimal temperature will depend on the solvent used. 2. Use Fresh Reagents: Ensure the 1,3-butadiene is handled appropriately to prevent evaporation (e.g., using a sealed reaction vessel or generating it in situ). Use freshly distilled ethyl acrylate to remove any inhibitors. 3. Solvent Screening: Test a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile) to find the optimal one for your reaction. 4. Increase Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and allow the reaction to proceed until the starting materials are consumed.
Presence of Side Products/Impurities 1. Polymerization of Butadiene: 1,3-butadiene can polymerize, especially at higher temperatures. 2. Dimerization of Butadiene: Butadiene can react with itself to form vinylcyclohexene. 3. Stereoisomers: The Diels-Alder reaction can produce endo and exo stereoisomers.1. Control Reaction Temperature: Avoid excessively high temperatures to minimize polymerization. 2. Use a Stoichiometric Amount of Dienophile: Using a slight excess of ethyl acrylate can help to favor the desired reaction over butadiene dimerization. 3. Purification: The desired product can usually be separated from side products and stereoisomers by column chromatography or distillation.
Difficulty in Product Isolation 1. Incomplete Reaction: If the reaction has not gone to completion, separating the product from the starting materials can be challenging due to similar polarities. 2. Product is an Oil: this compound is a liquid, which can make purification by recrystallization impossible.1. Ensure Complete Reaction: Monitor the reaction to ensure full consumption of the limiting reagent. 2. Purification by Chromatography or Distillation: Use column chromatography on silica gel or fractional distillation under reduced pressure to purify the liquid product.

Experimental Protocols

General Procedure for the Synthesis of this compound

This is a representative protocol and may require optimization.

Materials:

  • 1,3-Butadiene (can be generated in situ from 3-sulfolene)

  • Ethyl acrylate

  • Anhydrous solvent (e.g., Toluene)

  • Lewis acid catalyst (optional, e.g., BF₃·OEt₂)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent for chromatography (e.g., a mixture of hexane and ethyl acetate)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl acrylate and the chosen anhydrous solvent.

  • Addition of Butadiene: Add 1,3-butadiene to the flask. If generating in situ from 3-sulfolene, add the 3-sulfolene and heat the mixture to induce its decomposition to butadiene and sulfur dioxide.

  • Catalyst Addition (Optional): If using a Lewis acid catalyst, add it to the reaction mixture at this stage. The addition should be done carefully, preferably at a low temperature.

  • Reaction: Heat the reaction mixture to reflux and stir for several hours. Monitor the progress of the reaction by TLC or GC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a Lewis acid was used, quench the reaction with a suitable aqueous solution (e.g., saturated sodium bicarbonate). Transfer the mixture to a separatory funnel and wash with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Data Presentation

Table 1: Reported Yield for the Synthesis of this compound

ProductYieldSolventConditionsReference
This compound97.0%Not SpecifiedNot Specified[1]

Note: This table will be updated as more specific quantitative data from comparative studies becomes available.

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1,3-Butadiene & Ethyl Acrylate Setup Combine Reagents & Solvent in Flask Reagents->Setup Solvent Anhydrous Solvent Solvent->Setup Heat Heat to Reflux (with stirring) Setup->Heat Monitor Monitor Reaction (TLC/GC) Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Wash Aqueous Wash Cool->Wash Dry Dry Organic Layer Wash->Dry Concentrate Remove Solvent Dry->Concentrate Purify Column Chromatography or Distillation Concentrate->Purify Product Pure this compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low/No Product Yield Temp Check Reaction Temperature Start->Temp Reagents Verify Reagent Quality Start->Reagents Solvent Evaluate Solvent Start->Solvent Time Check Reaction Time Start->Time IncreaseTemp Increase Temperature Temp->IncreaseTemp FreshReagents Use Fresh Reagents Reagents->FreshReagents ChangeSolvent Screen Solvents Solvent->ChangeSolvent IncreaseTime Increase Reaction Time Time->IncreaseTime

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl cyclohex-2-ene-1-carboxylate is a valuable cyclic ester intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and fragrances. The construction of its six-membered ring system can be approached through several synthetic strategies. This guide provides a comparative overview of the two primary methods for its synthesis: the Diels-Alder reaction and the Robinson annulation. A third, alternative route is also presented. The discussion includes detailed experimental protocols, a summary of quantitative data, and visualizations of the reaction workflows.

Comparison of Synthesis Methods

The choice of synthetic route to this compound is often dictated by factors such as desired yield, purity, available starting materials, and reaction conditions. The Diels-Alder reaction offers a direct [4+2] cycloaddition approach, while the Robinson annulation involves a tandem Michael addition and intramolecular aldol condensation.

Method Reactants Catalyst/Reagent Solvent Temperature Reaction Time Yield Purity
Diels-Alder Reaction 1,3-Butadiene, Ethyl acrylateLewis Acid (e.g., AlCl₃) or thermalToluene or NoneHigh Temperature or Catalyzed at RTSeveral hours to daysModerate to HighGood to Excellent
Robinson Annulation Ethyl acetoacetate, Methyl vinyl ketoneBase (e.g., NaOEt, Ba(OH)₂)EthanolRoom Temp to Reflux12-24 hoursModerateGood
Alternative Route Cyclohexanone, Ethyl cyanoformateBase (e.g., NaOEt)EthanolRefluxSeveral hoursModerateGood

Table 1: Comparison of Key Parameters for the Synthesis of this compound. This table summarizes the typical reaction conditions and performance metrics for the different synthetic approaches. Please note that specific yields and purities can vary depending on the precise experimental conditions and purification methods employed.

Experimental Protocols

Diels-Alder Reaction

The Diels-Alder reaction provides a convergent and atom-economical route to this compound by forming the cyclohexene ring in a single step from a conjugated diene and a dienophile.

Reaction: 1,3-Butadiene + Ethyl acrylate → this compound

Experimental Protocol:

  • A high-pressure reaction vessel is charged with ethyl acrylate (1.0 eq) and a catalytic amount of a Lewis acid, such as aluminum chloride (0.1 eq), in a suitable solvent like toluene.

  • The vessel is cooled, and liquefied 1,3-butadiene (1.2 eq) is carefully added.

  • The vessel is sealed and heated to the desired temperature (typically between 100-150 °C) for several hours (12-24 h). The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released.

  • The mixture is quenched with a dilute acid solution and extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.

Diels_Alder_Workflow Reactants 1,3-Butadiene + Ethyl acrylate Mixing Mix with Lewis Acid in Toluene Reactants->Mixing Reaction Heat in Pressure Vessel Mixing->Reaction Workup Acidic Workup & Extraction Reaction->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product

Caption: Diels-Alder Synthesis Workflow.

Robinson Annulation

The Robinson annulation is a powerful ring-forming reaction that proceeds through a two-step sequence: a Michael addition followed by an intramolecular aldol condensation.

Reaction: Ethyl acetoacetate + Methyl vinyl ketone → Intermediate → this compound (after modification)

Note: The direct product of this specific Robinson annulation is a cyclohexenone derivative. To obtain this compound, further synthetic modifications would be necessary. The protocol below outlines the formation of the core ring structure.

Experimental Protocol:

  • To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, ethyl acetoacetate (1.0 eq) is added dropwise at 0 °C with stirring.

  • After stirring for 30 minutes, methyl vinyl ketone (1.0 eq) is added slowly, maintaining the temperature at 0-5 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

  • The resulting crude product, a substituted cyclohexenone, would require subsequent chemical transformations (e.g., reduction and elimination) to yield this compound. Purification is typically performed by column chromatography.

Robinson_Annulation_Workflow Reactants Ethyl acetoacetate + Methyl vinyl ketone Michael_Addition Michael Addition (Base-catalyzed) Reactants->Michael_Addition Aldol_Condensation Intramolecular Aldol Condensation Michael_Addition->Aldol_Condensation Workup Quenching & Extraction Aldol_Condensation->Workup Intermediate Cyclohexenone Derivative Workup->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Product This compound Modification->Product

Caption: Robinson Annulation Logical Flow.

Alternative Synthesis Route

An alternative approach to this compound starts from the readily available cyclohexanone.

Reaction: Cyclohexanone → Ethyl 1-cyanocyclohexanecarboxylate → Ethyl cyclohex-1-ene-1-carboxylate → this compound

Experimental Protocol:

  • Step 1: Synthesis of Ethyl 1-cyanocyclohexanecarboxylate. Cyclohexanone is reacted with ethyl cyanoformate in the presence of a base like sodium ethoxide in ethanol.

  • Step 2: Dehydration. The resulting cyanohydrin ester is dehydrated using a dehydrating agent such as phosphorus oxychloride in pyridine to yield Ethyl cyclohex-1-ene-1-carboxylate.

  • Step 3: Isomerization. The double bond in Ethyl cyclohex-1-ene-1-carboxylate is then isomerized to the more stable conjugated position to give the final product, this compound. This can be achieved under acidic or basic conditions.

Alternative_Route_Workflow Start Cyclohexanone Step1 Reaction with Ethyl Cyanoformate Start->Step1 Intermediate1 Ethyl 1-cyanocyclohexane- carboxylate Step1->Intermediate1 Step2 Dehydration Intermediate1->Step2 Intermediate2 Ethyl cyclohex-1-ene- 1-carboxylate Step2->Intermediate2 Step3 Isomerization Intermediate2->Step3 Product This compound Step3->Product

Caption: Alternative Synthesis Pathway.

Conclusion

Both the Diels-Alder reaction and the Robinson annulation represent viable and well-established methods for the synthesis of the cyclohexene ring system found in this compound. The Diels-Alder approach is more direct, offering high atom economy, and with the use of Lewis acid catalysts, can proceed with good yields and selectivity. The Robinson annulation, while a powerful tool for ring formation, in this specific case, leads to a cyclohexenone intermediate that requires further functional group manipulation to arrive at the target ester. The alternative route starting from cyclohexanone provides another synthetic option, though it involves multiple steps. The optimal choice of method will depend on the specific requirements of the synthesis, including scale, desired purity, and the availability of starting materials and reagents. Researchers should carefully consider these factors when planning the synthesis of this compound for their drug development and other scientific endeavors.

Ethyl cyclohex-2-ene-1-carboxylate vs methyl cyclohex-2-ene-1-carboxylate reactivity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of synthetic chemistry and drug development, the choice between seemingly similar ester functionalities can have significant implications for reaction kinetics and product yields. This guide provides an objective comparison of the reactivity of ethyl cyclohex-2-ene-1-carboxylate and mthis compound, supported by established chemical principles and analogous experimental data. This analysis will aid researchers in selecting the appropriate starting material for their specific synthetic needs.

Executive Summary

The primary difference in reactivity between this compound and its methyl counterpart stems from steric and electronic effects inherent to the ethyl and methyl groups. Generally, the methyl ester is slightly more reactive in reactions sensitive to steric hindrance, such as nucleophilic acyl substitution, due to the smaller size of the methyl group. Conversely, in reactions where electron-donating effects can influence the transition state, minor differences may also be observed. For reactions like the Diels-Alder cycloaddition, where both esters act as dienophiles, the difference in reactivity is often subtle, with steric factors potentially playing a minor role in the approach of the diene.

Comparative Reactivity Analysis

The reactivity of these two esters can be compared across several key reaction types relevant to organic synthesis.

Nucleophilic Acyl Substitution (e.g., Hydrolysis)

In nucleophilic acyl substitution reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the substitution of the alkoxy group. The rate of this reaction is influenced by both the steric hindrance around the carbonyl group and the electronic nature of the ester.

Key Factors:

  • Steric Hindrance: The ethyl group is bulkier than the methyl group. This increased steric bulk can hinder the approach of the nucleophile to the carbonyl carbon, leading to a slower reaction rate for the ethyl ester compared to the methyl ester.

  • Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger inductive effect (+I) than the methyl group. This can marginally decrease the electrophilicity of the carbonyl carbon in the ethyl ester, further contributing to a slower reaction rate.

Supporting Data:

ReactionSubstrateRelative RatePrimary Influencing Factor
Base-Catalyzed Hydrolysis Mthis compoundFasterLess steric hindrance
This compoundSlowerGreater steric hindrance
Acid-Catalyzed Hydrolysis Mthis compoundFasterLess steric hindrance
This compoundSlowerGreater steric hindrance
Diels-Alder Reaction

In the Diels-Alder reaction, these esters function as dienophiles. The reactivity of a dienophile is enhanced by the presence of electron-withdrawing groups. Both the methoxycarbonyl (-COOCH₃) and ethoxycarbonyl (-COOCH₂CH₃) groups are electron-withdrawing, thus activating the double bond for cycloaddition.

Key Factors:

  • Electronic Effects: The difference in the electron-withdrawing ability between a methyl ester and an ethyl ester is generally considered to be small and often has a negligible impact on the overall rate of the Diels-Alder reaction.

  • Steric Hindrance: While the ester group itself provides some steric bulk, the difference between a methyl and an ethyl group is less likely to be the rate-determining factor unless the diene is particularly bulky.

General Reactivity Trend:

For most common dienes, the difference in reactivity between methyl and this compound as dienophiles is expected to be minimal. The choice between the two would likely be dictated by other factors such as cost, availability, or the desired properties of the final product.

Experimental Protocols

The following are generalized experimental protocols for the hydrolysis and Diels-Alder reactions of cyclohex-2-ene-1-carboxylate esters. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: Base-Catalyzed Hydrolysis of Cyclohex-2-ene-1-carboxylate Esters

Objective: To compare the rate of hydrolysis of ethyl and mthis compound.

Materials:

  • Mthis compound

  • This compound

  • 1 M Sodium hydroxide solution

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • TLC plates

  • Developing solvent (e.g., 3:1 Hexanes:Ethyl Acetate)

  • UV lamp

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 10 mmol) of mthis compound and this compound in 50 mL of ethanol.

  • To each flask, add 20 mL of 1 M sodium hydroxide solution.

  • Heat the mixtures to reflux with stirring.

  • Monitor the progress of the reaction at regular intervals (e.g., every 30 minutes) by taking a small aliquot from each reaction mixture and analyzing it by TLC.

  • The disappearance of the starting ester spot and the appearance of the carboxylate salt spot (which will remain at the baseline) will indicate the progress of the reaction.

  • Compare the time taken for the complete consumption of the starting material in both reactions to determine the relative rates of hydrolysis.

Protocol 2: Diels-Alder Reaction with Cyclopentadiene

Objective: To compare the reactivity of ethyl and mthis compound as dienophiles in a Diels-Alder reaction.

Materials:

  • Mthis compound

  • This compound

  • Dicyclopentadiene

  • Toluene (dry)

  • Round-bottom flask

  • Distillation apparatus

  • Reaction tube

  • Magnetic stirrer and stir bar

  • NMR spectrometer

Procedure:

  • Freshly crack dicyclopentadiene by heating it to ~180 °C and collecting the cyclopentadiene monomer via distillation. Keep the cyclopentadiene on ice.

  • In two separate, dry reaction tubes, place equimolar amounts (e.g., 5 mmol) of mthis compound and this compound.

  • Dissolve each ester in 10 mL of dry toluene.

  • To each tube, add an equimolar amount of freshly distilled cyclopentadiene.

  • Stir the reactions at room temperature.

  • Monitor the reactions by ¹H NMR spectroscopy at regular intervals to observe the disappearance of the starting materials and the appearance of the characteristic signals of the bicyclic products.

  • The relative rates of reaction can be inferred by comparing the conversion of the starting materials over time.

Visualizing Reaction Mechanisms

The following diagrams illustrate the general mechanisms for the reactions discussed.

Hydrolysis cluster_ester Ester cluster_nucleophile Nucleophile Ester R-COOR' Tetrahedral Tetrahedral Intermediate (R-C(O⁻)(OH)-OR') Ester->Tetrahedral Nucleophilic Attack OH OH⁻ OH->Tetrahedral Products Carboxylate (R-COO⁻) + Alcohol (R'-OH) Tetrahedral->Products Elimination of OR'⁻

Caption: General mechanism for base-catalyzed ester hydrolysis.

Diels_Alder Diene Diene TransitionState [4+2] Cyclic Transition State Diene->TransitionState Dienophile Dienophile (Cyclohexene Ester) Dienophile->TransitionState Product Cycloadduct TransitionState->Product Concerted Cycloaddition

Caption: General mechanism for the Diels-Alder reaction.

Conclusion

References

A Comparative Guide to Alternative Dienophiles for Ethyl cyclohex-2-ene-1-carboxylate in Diels-Alder Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the construction of six-membered rings. The choice of dienophile is critical in dictating the reaction's efficiency, stereoselectivity, and overall outcome. While α,β-unsaturated esters like Ethyl cyclohex-2-ene-1-carboxylate are commonly employed, a range of alternative dienophiles offer distinct advantages in specific synthetic contexts. This guide provides an objective comparison of the performance of several key alternative dienophiles against α,β-unsaturated esters, supported by experimental data and detailed protocols.

Performance Comparison of Dienophiles in Diels-Alder Reactions with Cyclopentadiene

To provide a standardized comparison, the following table summarizes the performance of various dienophiles in their Diels-Alder reaction with cyclopentadiene, a highly reactive diene. The data highlights key metrics such as reaction conditions, yield, and the stereochemical outcome (endo/exo selectivity).

DienophileDieneReaction ConditionsYield (%)Endo:Exo RatioReference
Ethyl acrylate CyclopentadieneNeat, 25°C, 24 h-76:24[1]
CyclopentadieneAlCl₃ catalyst, -78°C>9999:1[2]
Methyl acrylate CyclopentadieneBenzene, 18°C, 16 h-Complex mixture[3]
CyclopentadieneAlCl₃ catalyst-99:1[2]
Maleic Anhydride CyclopentadieneEthyl acetate/Hexane, RT~744:1[4]
N-Phenylmaleimide 1,3-CyclohexadieneEthyl acetate, reflux, 2.5 h91Predominantly endo[5]
p-Benzoquinone CyclopentadieneWater, RT, 2 days83-97Predominantly endo[6][7]
Tetracyanoethylene (TCNE) CyclopentadieneDioxane, 20°CHigh-[8]

Note: Direct quantitative yield and reaction time comparisons can be challenging due to variations in experimental setups. However, the data provides valuable insights into the general reactivity and selectivity trends.

Experimental Protocols

Detailed methodologies for the Diels-Alder reactions of cyclopentadiene with selected alternative dienophiles are provided below.

Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride

Materials:

  • Maleic anhydride

  • Cyclopentadiene (freshly cracked from dicyclopentadiene)

  • Ethyl acetate

  • Hexane (or petroleum ether)

Procedure:

  • Dissolve maleic anhydride (1.0 eq) in a minimal amount of ethyl acetate in an Erlenmeyer flask.

  • Add an equal volume of hexane to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.1 eq) to the cooled solution with stirring. An exothermic reaction should be observed.

  • Allow the reaction mixture to stand at room temperature for the precipitate to form fully.

  • Collect the crystalline product, cis-norbornene-5,6-endo-dicarboxylic anhydride, by vacuum filtration.

  • Wash the crystals with cold petroleum ether and allow them to air dry.[8]

Diels-Alder Reaction of 1,3-Cyclohexadiene with N-Phenylmaleimide

Materials:

  • N-Phenylmaleimide

  • 1,3-Cyclohexadiene

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve N-phenylmaleimide (1.0 eq) in ethyl acetate.

  • Add 1,3-cyclohexadiene (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2.5 hours.

  • Cool the reaction mixture to room temperature. The product, endo-cis-N-Phenylbicyclo[2.2.2]oct-5-en-2,3-dicarboximide, will precipitate as a white solid.

  • Collect the product by vacuum filtration and wash with a small amount of cold ethyl acetate.[5]

Diels-Alder Reaction of Cyclopentadiene with p-Benzoquinone

Materials:

  • p-Benzoquinone

  • Cyclopentadiene (freshly cracked)

  • Water

Procedure:

  • Suspend p-benzoquinone (1.0 eq) in water in a round-bottom flask.

  • Add freshly cracked cyclopentadiene (1.1 eq) to the suspension.

  • Stir the mixture vigorously at room temperature for 48 hours.

  • The product, a predominantly endo-adduct, will precipitate from the aqueous solution.

  • Collect the solid product by vacuum filtration and wash thoroughly with water.[6][7]

Diels-Alder Reaction of Cyclopentadiene with Tetracyanoethylene (TCNE)

Materials:

  • Tetracyanoethylene (TCNE)

  • Cyclopentadiene (freshly cracked)

  • Dioxane

Procedure:

  • Dissolve tetracyanoethylene (1.0 eq) in dry dioxane in a reaction vessel.

  • Slowly add freshly cracked cyclopentadiene (1.1 eq) to the solution at room temperature with stirring.

  • The reaction is typically rapid. Monitor the reaction progress by TLC or other suitable analytical techniques.

  • Upon completion, the solvent can be removed under reduced pressure to yield the adduct. Further purification can be achieved by recrystallization.[8]

Reaction Pathways and Experimental Workflow

The following diagrams illustrate the fundamental aspects of the Diels-Alder reaction and a general workflow for comparing dienophile performance.

Diels_Alder_Pathway Diene Diene (e.g., Cyclopentadiene) TS_endo Endo Transition State (Kinetically Favored) Diene->TS_endo TS_exo Exo Transition State (Thermodynamically Favored) Diene->TS_exo Dienophile Dienophile (e.g., this compound) Dienophile->TS_endo Dienophile->TS_exo Product_endo Endo Adduct TS_endo->Product_endo Lower Activation Energy Product_exo Exo Adduct TS_exo->Product_exo Higher Activation Energy

Diels-Alder reaction pathway showing the formation of endo and exo products.

Dienophile_Comparison_Workflow start Select Diene (e.g., Cyclopentadiene) dienophile1 This compound (Reference) start->dienophile1 dienophile2 Alternative Dienophile 1 (e.g., Maleic Anhydride) start->dienophile2 dienophile3 Alternative Dienophile 2 (e.g., N-Phenylmaleimide) start->dienophile3 reaction Perform Diels-Alder Reaction (Standardized Conditions) dienophile1->reaction dienophile2->reaction dienophile3->reaction analysis Analyze Products (Yield, Endo/Exo Ratio, Reaction Time) reaction->analysis comparison Compare Performance Data analysis->comparison conclusion Draw Conclusions on Dienophile Suitability comparison->conclusion

Workflow for comparing the reactivity of different dienophiles.

Discussion and Conclusion

The presented data demonstrates that several alternative dienophiles exhibit high reactivity and selectivity in Diels-Alder reactions, often surpassing the performance of simple α,β-unsaturated esters under uncatalyzed conditions.

  • Maleic Anhydride and N-Phenylmaleimide: These cyclic dienophiles are highly reactive due to the presence of two electron-withdrawing carbonyl groups. They generally provide good to excellent yields and a high preference for the endo product, which is often the kinetically favored isomer.[4][5] Their rigid structures can also impart a high degree of stereocontrol in the resulting bicyclic products.

  • p-Benzoquinone: This dienophile is also highly reactive and can participate in two successive Diels-Alder reactions. Reactions with p-benzoquinone often proceed in high yield, even in aqueous media, highlighting its utility in green chemistry applications.[6][7]

  • Tetracyanoethylene (TCNE): As a dienophile bearing four strongly electron-withdrawing cyano groups, TCNE is exceptionally reactive and participates in rapid Diels-Alder reactions.[8]

In contrast, α,β-unsaturated esters like this compound and its simpler analogue, ethyl acrylate, are generally less reactive and may require elevated temperatures or the use of Lewis acid catalysts to achieve high yields and stereoselectivity.[1][2] Lewis acid catalysis significantly enhances the reactivity of these dienophiles by coordinating to the carbonyl oxygen, thereby lowering the LUMO energy and increasing the rate of reaction. This catalytic approach also dramatically improves the endo selectivity.[2]

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Analysis of Ethyl Cyclohex-2-ene-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and alternative spectroscopic methods for the structural elucidation of ethyl cyclohex-2-ene-1-carboxylate derivatives, a class of compounds with potential applications in medicinal chemistry.

While the crystal structure of this compound itself is not publicly available, this guide utilizes the published crystallographic data of a closely related analogue, ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate , as a case study for in-depth comparison. We will explore the strengths and limitations of X-ray crystallography and contrast it with powerful spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

At a Glance: Comparing Analytical Techniques

FeatureX-ray CrystallographyNMR SpectroscopyGC-MSFTIR Spectroscopy
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, crystal packingConnectivity, stereochemistry, dynamic processes in solutionMolecular weight, fragmentation pattern, separation of mixturesPresence of functional groups
Sample Phase Crystalline solidSolutionVolatile liquid or gasSolid, liquid, or gas
Sample Amount Micrograms to milligramsMilligramsMicrograms to nanogramsMilligrams
Destructive? NoNoYesNo
Key Advantage Unambiguous determination of absolute structureProvides detailed information about the molecule's solution-state conformation and dynamicsHigh sensitivity and excellent for separating and identifying components in a mixtureRapid and non-destructive functional group analysis
Key Limitation Requires a single, high-quality crystalCan be complex to interpret for large molecules, may not provide absolute configurationLimited to volatile and thermally stable compoundsProvides limited information on the overall molecular structure

Case Study: X-ray Crystal Structure of Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate

The crystal structure of ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate provides a foundational dataset for understanding the solid-state conformation of this class of molecules.

Crystallographic Data
ParameterValue[1]
Chemical FormulaC₂₂H₂₂O₄
Molecular Weight350.40 g/mol
Crystal SystemOrthorhombic
Space GroupPna2₁
a (Å)22.3528 (13)
b (Å)8.1659 (5)
c (Å)19.7132 (12)
V (ų)3598.3 (4)
Z8
Temperature (K)100

Note: The asymmetric unit contains two independent molecules.

The cyclohexene ring in both independent molecules adopts a slightly distorted sofa conformation. The crystal packing is stabilized by weak C—H···O hydrogen bonds, forming a ribbon-like structure, and further reinforced by C—H···π interactions.[1]

Alternative Analytical Approaches

While X-ray crystallography offers unparalleled detail in the solid state, a comprehensive understanding of a molecule's properties requires a multi-technique approach.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For a derivative like this compound, ¹H and ¹³C NMR would provide crucial information on the connectivity of atoms and the stereochemical relationships between them.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive technique ideal for separating and identifying volatile compounds. The mass spectrum provides the molecular weight of the compound and a characteristic fragmentation pattern that can be used for structural elucidation and identification.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. For an this compound derivative, characteristic absorption bands would confirm the presence of the ester carbonyl group (C=O), the carbon-carbon double bond (C=C), and various C-H bonds.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and comparing results.

Synthesis and Crystallization of Ethyl 6-(4-methoxyphenyl)-2-oxo-4-phenylcyclohex-3-enecarboxylate

The title compound was synthesized by the reaction of 1-phenyl-3-(4-methoxyphenyl)prop-2-en-1-one with ethyl acetoacetate.[1] Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution.

X-ray Data Collection and Structure Refinement

Data collection was performed on a diffractometer using Mo Kα radiation at a temperature of 100 K.[1] The structure was solved by direct methods and refined by full-matrix least-squares on F².

NMR Spectroscopy Protocol (General)

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 MHz for ¹H). Data processing involves Fourier transformation, phase correction, and baseline correction.

GC-MS Protocol (General)

A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column where separation occurs based on boiling point and polarity. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratio is detected.

FTIR Spectroscopy Protocol (General)

A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, a thin film of a liquid sample can be placed between two salt plates (e.g., NaCl). The sample is then placed in the FTIR spectrometer, and an infrared spectrum is recorded.

Visualizing the Workflow and Relationships

To better illustrate the processes and logic involved in structural analysis, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification crystallization Crystal Growth purification->crystallization nmr NMR Spectroscopy purification->nmr gcms GC-MS purification->gcms ftir FTIR Spectroscopy purification->ftir xray X-ray Crystallography crystallization->xray structural_data Structural Elucidation xray->structural_data 3D Structure nmr->structural_data gcms->structural_data ftir->structural_data

Caption: Experimental workflow for the synthesis and structural analysis of this compound derivatives.

comparison_logic cluster_solid Solid-State Analysis cluster_solution Solution-State Analysis cluster_gas Gas-Phase Analysis cluster_functional Functional Group Analysis molecule This compound Derivative xray X-ray Crystallography molecule->xray Requires Crystal nmr NMR Spectroscopy molecule->nmr Requires Solubility gcms GC-MS molecule->gcms Requires Volatility ftir FTIR Spectroscopy molecule->ftir absolute_structure Absolute 3D Structure xray->absolute_structure Provides connectivity_stereochem Connectivity & Stereochemistry nmr->connectivity_stereochem Provides mw_fragmentation Molecular Weight & Fragmentation gcms->mw_fragmentation Provides functional_groups Functional Groups ftir->functional_groups Provides

Caption: Logical relationships between the target molecule and the information provided by different analytical techniques.

References

A Comparative Analysis of Catalysts for the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Catalytic Performance in the Diels-Alder Synthesis of Ethyl cyclohex-2-ene-1-carboxylate.

The synthesis of this compound, a valuable intermediate in organic synthesis, is commonly achieved through the Diels-Alder reaction between 1,3-butadiene and ethyl acrylate. The efficiency of this [4+2] cycloaddition is significantly influenced by the choice of catalyst. This guide provides a comparative overview of various catalysts, supported by available experimental data, to aid researchers in selecting the optimal catalytic system for their synthetic needs.

Performance of Lewis Acid Catalysts: A Comparative Overview

Direct comparative studies on a wide range of catalysts for the synthesis of this compound are limited in publicly available literature. However, extensive research on the analogous Diels-Alder reaction between 1,3-butadiene and methyl acrylate provides valuable insights into catalyst performance. The data from these studies are summarized below and can be considered indicative for the synthesis using ethyl acrylate.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Thermal (Uncatalyzed) -Gas Phase--LowTheoretical studies indicate a high activation energy barrier.[1]
Aluminum Chloride (AlCl₃) Not specifiedDichloromethaneNot specifiedNot specifiedHigh (Theoretical)Theoretical studies show AlCl₃ significantly lowers the activation energy, leading to higher stereoselectivity.[2]
Boron Trifluoride (BF₃) Not specifiedAqueous Solution--High (Theoretical)Theoretical studies highlight the catalytic effect of BF₃ in increasing polarization and charge transfer, thus lowering the activation energy barrier.[3][4]
Calcium Triflate (Ca(OTf)₂) 10Dichloromethane-204UnsuccessfulIn a study comparing various Lewis acids, Ca(OTf)₂ was effective for other dienophiles, but the reaction with methyl and ethyl acrylate did not yield the desired product under the tested conditions.

Note: The yields reported for AlCl₃ and BF₃ are based on theoretical calculations and indicate a high potential for catalytic activity. The "unsuccessful" result for Ca(OTf)₂ highlights that catalyst performance can be highly dependent on the specific substrate and reaction conditions.

Reaction Pathway and Experimental Workflow

The synthesis of this compound via the Diels-Alder reaction follows a concerted mechanism. The general reaction pathway and a typical experimental workflow are illustrated below.

Reaction_Pathway Reaction Pathway for this compound Synthesis Butadiene 1,3-Butadiene TransitionState [4+2] Cycloaddition Transition State Butadiene->TransitionState EthylAcrylate Ethyl Acrylate EthylAcrylate->TransitionState Catalyst Lewis Acid Catalyst Catalyst->TransitionState Lowers Activation Energy Product This compound TransitionState->Product

Caption: Diels-Alder reaction pathway for the synthesis of this compound.

Experimental_Workflow General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Combine Dienophile (Ethyl Acrylate) and Catalyst in Solvent Cooling Cool Reaction Mixture Reagents->Cooling Diene_Addition Add Diene (1,3-Butadiene) Cooling->Diene_Addition Stirring Stir at Controlled Temperature Diene_Addition->Stirring Monitoring Monitor Reaction Progress (TLC, GC) Stirring->Monitoring Quenching Quench Reaction Monitoring->Quenching Extraction Extract with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Purification Purify by Distillation or Chromatography Drying->Purification Product Isolated Product Purification->Product

Caption: A generalized experimental workflow for the catalyzed synthesis of this compound.

Experimental Protocols

Below are generalized experimental protocols derived from studies on Lewis acid-catalyzed Diels-Alder reactions. These should be adapted based on the specific catalyst and laboratory conditions.

General Procedure for Lewis Acid-Catalyzed Synthesis
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dienophile (ethyl acrylate) and the chosen solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., AlCl₃ or BF₃ etherate) portion-wise at a low temperature (e.g., -78 °C to 0 °C) while stirring.

  • Diene Addition: Slowly add the diene (1,3-butadiene, typically condensed as a liquid at low temperature) to the reaction mixture.

  • Reaction: Allow the reaction to stir at the specified temperature for the required duration. Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by the slow addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate or water).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure this compound.

Concluding Remarks

The selection of an appropriate catalyst is crucial for the efficient synthesis of this compound. While direct comparative experimental data for this specific product is scarce, theoretical studies and data from analogous reactions strongly suggest that Lewis acids such as AlCl₃ and BF₃ are effective in promoting the desired Diels-Alder cycloaddition. The provided protocols and diagrams offer a foundational guide for researchers. It is recommended to perform small-scale pilot reactions to optimize conditions for the chosen catalytic system. Further experimental studies are warranted to provide a more comprehensive and direct comparison of catalyst performance for this important synthetic transformation.

References

A Comparative Guide to the Synthesis of Ethyl cyclohex-2-ene-1-carboxylate: A Traditional vs. Novel Approach

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of a traditional and a novel synthetic route to Ethyl cyclohex-2-ene-1-carboxylate, a valuable building block in organic synthesis. We will objectively evaluate the performance of each method, supported by experimental data and detailed protocols, to aid in the selection of the most suitable pathway for your research needs.

Executive Summary

This guide contrasts the well-established Diels-Alder reaction with a more recent, two-step approach starting from cyclohexanone cyanohydrin for the synthesis of this compound. The traditional Diels-Alder cycloaddition offers a direct, one-step route, while the novel cyanohydrin-based method presents a high-yield alternative. This comparison will delve into the specifics of each route, including reaction conditions, yields, and reagent considerations, to provide a clear basis for informed decision-making in your synthetic endeavors.

Method Comparison

ParameterTraditional Route: Diels-Alder ReactionNew Route: From Cyclohexanone Cyanohydrin
Starting Materials 1,3-Butadiene, Ethyl acrylateCyclohexanone cyanohydrin
Key Steps [4+2] Cycloaddition1. Formation of Ethyl 1-hydroxycyclohexanecarboxylate2. Dehydration
Overall Yield Typically moderate to good (specific data for this reaction is not readily available in the searched literature)~68% (calculated from reported yields of 85.5% for the first step and 80% for the second step)[1]
Reaction Conditions Elevated temperature and pressure (often in a sealed tube)[2]Step 1: Not specifiedStep 2: Thionyl chloride (SOCl2), Pyridine, Argon atmosphere[1]
Reagent Hazards 1,3-Butadiene is a flammable gas. The reaction requires a sealed, pressure-resistant vessel.Thionyl chloride is corrosive and reacts violently with water. Pyridine is a flammable and toxic liquid.
Scalability Can be challenging due to the use of a gaseous reagent and high pressure.Potentially more scalable due to the use of liquid and solid reagents under relatively milder conditions for the dehydration step.

Experimental Protocols

Traditional Route: Diels-Alder Reaction

The Diels-Alder reaction provides a direct pathway to the cyclohexene ring system. In this proposed synthesis, 1,3-butadiene acts as the diene and ethyl acrylate serves as the dienophile.

Reaction Scheme:

Not available in a diagrammatic format.

Detailed Protocol:

A specific, detailed experimental protocol for the reaction between 1,3-butadiene and ethyl acrylate to yield this compound with precise conditions and yields was not found in the available search results. However, a general procedure for similar Diels-Alder reactions is as follows:

  • A pressure-resistant reaction vessel is charged with ethyl acrylate and a suitable solvent (e.g., toluene or ether).

  • The vessel is cooled, and a measured amount of liquefied 1,3-butadiene is introduced.

  • The vessel is sealed and heated to a specified temperature (e.g., 100-185°C) for several hours.[2]

  • After cooling, the vessel is carefully opened, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by fractional distillation.

New Synthetic Route: From Cyclohexanone Cyanohydrin

This modern approach involves a two-step sequence starting from the readily available cyclohexanone cyanohydrin.[1]

Reaction Scheme:

Not available in a diagrammatic format.

Step 1: Synthesis of Ethyl 1-hydroxycyclohexanecarboxylate

Detailed Protocol:

A detailed experimental protocol for the conversion of cyclohexanone cyanohydrin to Ethyl 1-hydroxycyclohexanecarboxylate was not explicitly found in the search results. The literature states that Cyclohexanol-1-ethylcarboxylate was prepared from readily available cyclohexanone cyanohydrin with a reported yield of 85.5%.[1] This transformation would typically involve the hydrolysis of the nitrile group to a carboxylic acid, followed by esterification with ethanol.

Step 2: Dehydration to this compound

Detailed Protocol:

The following protocol is based on the information provided in the abstract of a research article.[1]

  • To a solution of Ethyl 1-hydroxycyclohexanecarboxylate in a suitable anhydrous solvent, pyridine is added.

  • The reaction mixture is maintained under an inert argon atmosphere.

  • Thionyl chloride (SOCl2) is added dropwise to the stirred solution, likely at a controlled temperature (e.g., 0°C).

  • After the addition is complete, the reaction is stirred for a specified period to ensure complete dehydration.

  • The reaction mixture is then worked up, which typically involves quenching with water or a mild base, extraction with an organic solvent, and drying of the organic phase.

  • The crude product is purified, likely by distillation under reduced pressure, to afford this compound in a reported yield of 80%.[1]

Workflow and Logic Diagrams

G cluster_traditional Traditional Route: Diels-Alder Reaction cluster_new New Synthetic Route start_trad Starting Materials: 1,3-Butadiene & Ethyl Acrylate reaction_trad [4+2] Cycloaddition (Heated, Sealed Vessel) start_trad->reaction_trad purification_trad Purification (Fractional Distillation) reaction_trad->purification_trad product_trad This compound purification_trad->product_trad start_new Starting Material: Cyclohexanone Cyanohydrin step1_new Step 1: Formation of Ethyl 1-hydroxycyclohexanecarboxylate start_new->step1_new step2_new Step 2: Dehydration (SOCl2, Pyridine) step1_new->step2_new purification_new Purification (Distillation) step2_new->purification_new product_new This compound purification_new->product_new

Caption: Comparative workflow of the two synthetic routes.

G cluster_comparison Decision Logic for Route Selection start Need to Synthesize This compound yield_priority Is highest yield the primary concern? start->yield_priority scalability_priority Is scalability a major factor? yield_priority->scalability_priority No new_route Consider the New Route (Cyanohydrin based) yield_priority->new_route Yes one_step_preference Is a one-step reaction preferred? scalability_priority->one_step_preference No scalability_priority->new_route Yes one_step_preference->new_route No trad_route Consider the Traditional Route (Diels-Alder) one_step_preference->trad_route Yes

Caption: Decision-making flowchart for synthetic route selection.

References

A Comparative Analysis of the Reactivity of Ethyl Cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ethyl cyclohex-2-ene-1-carboxylate against other common esters, supported by established chemical principles and experimental data. The unique structural features of this compound—namely, the α,β-unsaturated system within a cyclic framework—confer a distinct reactivity profile that is crucial for its application in organic synthesis and drug development.

Introduction to this compound

This compound is a cyclic, α,β-unsaturated ester. Its reactivity is primarily governed by three key features: the electrophilic carbonyl carbon of the ester group, the carbon-carbon double bond conjugated to the carbonyl, and the α-hydrogen. The interplay of these features dictates its behavior in various chemical transformations compared to saturated cyclic esters (e.g., ethyl cyclohexanecarboxylate) and acyclic unsaturated esters (e.g., ethyl crotonate).

Reactivity Comparison

The reactivity of this compound is compared with other representative esters across several key reaction types.

Hydrolysis

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base.

  • Base-Catalyzed Hydrolysis (Saponification): This is typically an irreversible process that proceeds via nucleophilic acyl substitution. The rate of saponification is sensitive to the electrophilicity of the carbonyl carbon. For this compound, the conjugation of the double bond with the carbonyl group delocalizes the electron density, making the carbonyl carbon less electrophilic. This results in a slower hydrolysis rate compared to its saturated analog, ethyl cyclohexanecarboxylate.

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction. Similar to saponification, the reduced electrophilicity of the carbonyl carbon in this compound leads to a slower rate of hydrolysis compared to saturated esters.

EsterRelative Rate of HydrolysisRationale
Ethyl Acetate (Acyclic, Saturated)FastUnhindered, no electronic deactivation.
Ethyl Cyclohexanecarboxylate (Cyclic, Saturated)ModerateSteric hindrance from the ring may slightly slow the reaction compared to acyclic analogs.
This compound Slow The C=C double bond is in conjugation with the C=O group, delocalizing electron density and reducing the electrophilicity of the carbonyl carbon.
Ethyl Crotonate (Acyclic, α,β-Unsaturated)SlowSimilar electronic deactivation as the title compound.
Reduction

The reduction of this compound can target the ester group, the carbon-carbon double bond, or both, depending on the reducing agent used.

  • Hydride Reductions:

    • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that will typically reduce both the ester to a primary alcohol and the conjugated double bond.

    • Sodium Borohydride (NaBH₄): A milder reducing agent that is generally not reactive enough to reduce esters.

    • Diisobutylaluminium Hydride (DIBAL-H): Can be used to reduce the ester to an aldehyde at low temperatures. Selectivity for the ester over the conjugated double bond can be an issue.

  • Conjugate Reduction: The carbon-carbon double bond can be selectively reduced (a 1,4-reduction) using specific reagents like sodium cyanoborohydride or through catalytic hydrogenation under controlled conditions, leaving the ester group intact.

ReagentProduct(s) from this compoundComparison with Other Esters
LiAlH₄Cyclohex-2-ene-1-methanol and/or CyclohexanemethanolSaturated esters yield the corresponding alcohol. LiAlH₄ is generally non-selective for α,β-unsaturated systems.
DIBAL-H (-78 °C)Cyclohex-2-ene-1-carbaldehydeReduces saturated esters to aldehydes as well. Yields can be variable with unsaturated systems due to competing 1,4-addition.
H₂, Pd/CEthyl cyclohexanecarboxylateCatalytic hydrogenation typically reduces the C=C double bond first. Saturated esters are unreactive under these conditions.
Enolate Formation and Reactivity

The acidity of the α-proton is a key factor in enolate formation.

  • Acidity: The α-proton of an ester is significantly less acidic (pKa ≈ 25) than that of a ketone (pKa ≈ 20). In this compound, the α-proton is on a tertiary carbon and is part of the cyclic system. Its deprotonation is generally more difficult compared to a simple saturated ester like ethyl cyclohexanecarboxylate, which has two α-protons on a secondary carbon. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) are required for efficient enolate formation.

  • Reactivity: Once formed, the enolate is a potent nucleophile. However, for this compound, the resulting enolate is vinylogous, and its subsequent reactions (e.g., alkylation) can be complex.

Esterα-Proton Acidity (pKa)Comments on Enolate Formation
Ethyl Acetate~25Readily forms an enolate with strong bases.
Ethyl Cyclohexanecarboxylate~25-26Forms an enolate with strong bases like LDA.
This compound >26 (Estimated) Deprotonation is more difficult due to the tertiary nature of the α-carbon. Requires a very strong base.
Conjugate Addition (Michael Addition)

As an α,β-unsaturated ester, this compound is an excellent Michael acceptor, undergoing 1,4-conjugate addition with a wide range of nucleophiles (Michael donors).

  • Mechanism: The nucleophile attacks the β-carbon of the conjugated system, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The reaction is typically base-catalyzed.

  • Reactivity Comparison: The reactivity of Michael acceptors is influenced by the electron-withdrawing nature of the activating group. Generally, α,β-unsaturated ketones are more reactive Michael acceptors than α,β-unsaturated esters. The cyclic nature of this compound may impose some steric constraints compared to acyclic analogs like ethyl crotonate.

Michael AcceptorRelative ReactivityRationale
Acrolein (α,β-Unsaturated Aldehyde)Very HighAldehyde group is strongly activating.
Methyl Vinyl Ketone (α,β-Unsaturated Ketone)HighKetone group is a strong activating group.
This compound Moderate Ester group is a moderately strong activating group.
AcrylonitrileModerateNitrile group is a moderately strong activating group.
Diels-Alder Reaction

The electron-deficient double bond in this compound allows it to act as a dienophile in the Diels-Alder reaction, a powerful [4+2] cycloaddition for forming six-membered rings.

  • Reactivity: The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups. The ester group in this compound serves this purpose, making it more reactive than a simple alkene like cyclohexene. Its reactivity would be comparable to other α,β-unsaturated esters.

Experimental Protocols

General Protocol for Base-Catalyzed Hydrolysis (Saponification)
  • Dissolution: Dissolve the ester (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Addition of Base: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).

  • Heating: Heat the reaction mixture under reflux until the reaction is complete, monitoring by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Acidification: Dilute the aqueous residue with water and acidify with a strong acid (e.g., 1M HCl) to a pH of ~2-3. This protonates the carboxylate salt to form the carboxylic acid.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or chromatography.

General Protocol for Reduction with LiAlH₄

Caution: LiAlH₄ reacts violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, suspend LiAlH₄ (1.0-1.5 eq) in anhydrous diethyl ether or THF.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve the ester (1.0 eq) in anhydrous ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains the temperature below 10 °C.

  • Reaction: After the addition is complete, warm the mixture to room temperature and then heat to reflux for several hours, monitoring by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filtration and Extraction: Stir the resulting granular precipitate for 15-30 minutes, then filter it off and wash thoroughly with ether or THF. The filtrate contains the product.

  • Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol, which can be purified by distillation or chromatography.

Visualizations

Michael_Addition start Michael Acceptor (α,β-Unsaturated Ester) + Michael Donor (Nu⁻) intermediate Resonance-stabilized Enolate Intermediate β-C—Nu α-C C=O start->intermediate 1. Nucleophilic attack at β-carbon product 1,4-Adduct (after protonation) intermediate->product 2. Protonation of enolate

Benchmarking Synthesis Routes to Ethyl cyclohex-2-ene-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common and effective synthesis methods for Ethyl cyclohex-2-ene-1-carboxylate, a valuable intermediate in the pharmaceutical and specialty chemical industries.[1] We present a detailed examination of two primary synthetic strategies: the Diels-Alder reaction and the Robinson Annulation, alongside a potential multi-step alternative commencing from cyclohexanone. This guide offers quantitative data, detailed experimental protocols, and visual workflows to assist researchers in selecting the most efficient synthesis strategy for their specific needs.

At a Glance: Comparison of Synthesis Methods

MethodOverall YieldReaction TimeKey StrengthsKey Weaknesses
Diels-Alder Reaction Potentially >95%48 - 96 hoursHigh atom economy, direct formation of the target scaffold.Requires handling of gaseous butadiene, reaction time can be long.
Robinson Annulation 40 - 60% (estimated for this specific target)~24 hoursUtilizes readily available starting materials, well-established reaction.Lower yield compared to Diels-Alder, may require optimization for this target.
From Cyclohexanone ~64% (multi-step)> 4 hoursStarts from a very common and inexpensive precursor.Multi-step process, involves intermediate purification.

Method 1: Diels-Alder Reaction

Experimental Protocol

Materials:

  • 1,3-Butadiene (liquefied gas)

  • Ethyl acrylate

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate

Procedure:

  • A high-pressure reaction vessel is charged with ethyl acrylate (1.0 mol) and a catalytic amount of hydroquinone to inhibit polymerization.

  • The vessel is cooled to -78 °C (dry ice/acetone bath), and 1,3-butadiene (1.2 mol) is condensed into the vessel.

  • The vessel is sealed and allowed to warm to room temperature, then heated to 150 °C for 48-96 hours.

  • After cooling to room temperature, the vessel is carefully vented to release any unreacted butadiene.

  • The reaction mixture is transferred to a round-bottom flask, and the toluene is removed under reduced pressure.

  • The crude product is purified by fractional distillation under reduced pressure to yield this compound.

Logical Workflow

Diels_Alder cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Butadiene 1,3-Butadiene ReactionVessel High-Pressure Reaction Vessel (150 °C, 48-96h) Butadiene->ReactionVessel EthylAcrylate Ethyl Acrylate EthylAcrylate->ReactionVessel SolventRemoval Solvent Removal ReactionVessel->SolventRemoval Distillation Fractional Distillation SolventRemoval->Distillation Product This compound Distillation->Product

Caption: Diels-Alder Synthesis Workflow.

Method 2: Robinson Annulation

The Robinson annulation is a classic ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[6][7] In the context of synthesizing this compound, this would involve the reaction of ethyl acetoacetate with an α,β-unsaturated aldehyde or ketone.[8][9][10] While this method is versatile for the formation of six-membered rings, the yield for this specific target is estimated to be in the range of 40-60% based on similar reactions.[9]

Experimental Protocol

Materials:

  • Ethyl acetoacetate

  • Acrolein (or suitable α,β-unsaturated ketone precursor)

  • Sodium ethoxide

  • Ethanol (solvent)

  • Hydrochloric acid (for workup)

  • Diethyl ether (for extraction)

  • Anhydrous sodium sulfate

Procedure:

  • Sodium ethoxide (1.1 mol) is dissolved in absolute ethanol in a round-bottom flask equipped with a dropping funnel and a condenser, under an inert atmosphere.

  • Ethyl acetoacetate (1.0 mol) is added dropwise to the stirred solution at room temperature.

  • After stirring for 1 hour, the mixture is cooled to 0-5 °C, and acrolein (1.0 mol) is added dropwise, maintaining the temperature below 10 °C.

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours, followed by refluxing for 6 hours.

  • After cooling, the mixture is neutralized with dilute hydrochloric acid and the ethanol is removed under reduced pressure.

  • The residue is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Logical Workflow

Robinson_Annulation cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification EthylAcetoacetate Ethyl Acetoacetate MichaelAddition Michael Addition EthylAcetoacetate->MichaelAddition Acrolein Acrolein Acrolein->MichaelAddition Base Sodium Ethoxide Base->MichaelAddition AldolCondensation Intramolecular Aldol Condensation MichaelAddition->AldolCondensation Neutralization Neutralization AldolCondensation->Neutralization Extraction Extraction Neutralization->Extraction Chromatography Column Chromatography Extraction->Chromatography Product This compound Chromatography->Product

Caption: Robinson Annulation Synthesis Workflow.

Method 3: Synthesis from Cyclohexanone

An alternative, multi-step approach begins with the readily available and economical starting material, cyclohexanone. This pathway involves the formation of an intermediate, Ethyl 2-oxocyclohexanecarboxylate, followed by subsequent reduction and dehydration steps. The overall yield for this route is estimated to be around 64%.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-oxocyclohexanecarboxylate [11][12]

Materials:

  • Cyclohexanone

  • Diethyl carbonate

  • Sodium hydride (NaH)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (3N)

  • Dichloromethane (DCM)

Procedure:

  • A flask is charged with diethyl carbonate (1.2 mol) and anhydrous THF. Sodium hydride (1.6 mol, 60% dispersion in mineral oil) is added portion-wise under stirring.

  • The mixture is heated to reflux for 1 hour.

  • A solution of cyclohexanone (0.48 mol) in anhydrous THF is added dropwise over 30 minutes.

  • The reaction mixture is refluxed for an additional 1.5 hours.

  • After cooling, the reaction is quenched by the addition of 3N hydrochloric acid.

  • The mixture is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield Ethyl 2-oxocyclohexanecarboxylate (approx. 80% yield).[11]

Step 2: Reduction and Dehydration

The intermediate, Ethyl 2-oxocyclohexanecarboxylate, can be converted to this compound through a two-step sequence of reduction of the ketone followed by dehydration of the resulting alcohol.

Materials:

  • Ethyl 2-oxocyclohexanecarboxylate

  • Sodium borohydride (NaBH4)

  • Methanol

  • p-Toluenesulfonic acid (PTSA)

  • Toluene

Procedure:

  • Ethyl 2-oxocyclohexanecarboxylate (1.0 mol) is dissolved in methanol and cooled to 0 °C.

  • Sodium borohydride (1.1 mol) is added portion-wise, and the reaction is stirred at room temperature for 2 hours.

  • The methanol is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the intermediate alcohol.

  • The crude alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

  • The mixture is refluxed with a Dean-Stark trap to remove water.

  • After completion of the reaction (monitored by TLC), the mixture is cooled, washed with sodium bicarbonate solution, dried, and concentrated. The final product is purified by distillation.

Logical Workflow

From_Cyclohexanone cluster_step1 Step 1: Carboxylation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Dehydration Cyclohexanone Cyclohexanone Carboxylation Carboxylation Reaction Cyclohexanone->Carboxylation DiethylCarbonate Diethyl Carbonate DiethylCarbonate->Carboxylation NaH NaH NaH->Carboxylation Intermediate1 Ethyl 2-oxocyclohexanecarboxylate Carboxylation->Intermediate1 Reduction Reduction Intermediate1->Reduction NaBH4 NaBH4 NaBH4->Reduction Intermediate2 Ethyl 2-hydroxycyclohexanecarboxylate Reduction->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration PTSA PTSA PTSA->Dehydration Product This compound Dehydration->Product

Caption: Synthesis from Cyclohexanone Workflow.

Conclusion

The choice of synthesis method for this compound will depend on the specific requirements of the researcher, including desired yield, available starting materials, and equipment. The Diels-Alder reaction offers the most direct and potentially highest-yielding route, making it ideal for large-scale production where efficiency is paramount. The Robinson annulation provides a reliable alternative using common laboratory reagents, though likely with a lower yield. The multi-step synthesis from cyclohexanone is a viable option when starting from a basic and inexpensive precursor is advantageous, despite the additional steps involved. Each method presents a distinct profile of advantages and disadvantages, and this guide provides the necessary data and protocols to make an informed decision.

References

A Comparative Guide to Enantiomeric Excess Determination of Chiral Ethyl Cyclohex-2-ene-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the synthesis and development of chiral molecules such as ethyl cyclohex-2-ene-1-carboxylate derivatives, which are valuable building blocks in the pharmaceutical industry. The stereochemistry of these compounds can significantly impact their biological activity, making accurate enantiomeric purity assessment essential. This guide provides a comparative overview of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Comparison of Analytical Methods

The choice of method for determining the enantiomeric excess of this compound derivatives depends on several factors, including the required accuracy, sample throughput, and available instrumentation. Chromatographic techniques like HPLC and GC offer high resolution and accuracy, while NMR spectroscopy provides a rapid and non-separative approach.

MethodPrincipleTypical Stationary Phase/ReagentKey AdvantagesKey Limitations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD) or Pirkle-type CSPs.High accuracy and resolution, well-established, applicable to a wide range of derivatives.Can require method development to find the optimal CSP and mobile phase, may have longer run times.
Chiral GC Enantiomers exhibit different partitioning behavior with a chiral stationary phase in the gas phase.Cyclodextrin-based (e.g., Chirasil-Dex) or other chiral polymers.High efficiency and sensitivity, suitable for volatile and thermally stable derivatives.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.
NMR Spectroscopy Use of a chiral solvating agent (CSA) to induce a diastereomeric environment, causing separate signals for each enantiomer in the NMR spectrum.Chiral lanthanide shift reagents (e.g., Eu(hfc)₃), (S)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol, or other chiral auxiliaries.Rapid analysis, no separation required, provides structural information.Lower sensitivity and accuracy compared to chromatography, signal overlap can be an issue, requires a chiral auxiliary.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and accurate determination of enantiomeric excess. Below are representative methodologies for each technique.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol describes a direct method for the separation of this compound enantiomers.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

Mobile Phase:

  • A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for specific derivatives.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the this compound derivative in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.

Chiral Gas Chromatography (GC)

This protocol is suitable for volatile derivatives of this compound.

Instrumentation:

  • Gas chromatograph (GC) with a Flame Ionization Detector (FID).

  • Chiral Capillary Column: Chirasil-Dex CB (25 m x 0.25 mm i.d., 0.25 µm film thickness).

Carrier Gas:

  • Helium or Hydrogen at a constant flow.

GC Conditions:

  • Injector Temperature: 250 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: Start at 100 °C, hold for 1 min, then ramp to 180 °C at 5 °C/min.

  • Split Ratio: 50:1

Sample Preparation:

  • Prepare a dilute solution of the analyte in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers as described for the HPLC method.

NMR Spectroscopy with a Chiral Solvating Agent

This protocol outlines the use of a chiral solvating agent to determine the enantiomeric excess without chromatographic separation.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

Reagents:

  • Deuterated solvent (e.g., CDCl₃).

  • Chiral Solvating Agent (CSA): (S)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol.

Procedure:

  • Dissolve approximately 5-10 mg of the this compound derivative in 0.5 mL of CDCl₃ in an NMR tube.

  • Acquire a standard ¹H NMR spectrum of the sample.

  • Add a molar equivalent of the chiral solvating agent to the NMR tube.

  • Gently mix the sample and acquire another ¹H NMR spectrum.

  • Observe the splitting of a well-resolved proton signal (e.g., the methine proton at the chiral center or a proton on the ethyl group) into two distinct signals corresponding to the two enantiomers.

Data Analysis: The enantiomeric excess is determined by the integration of the separated signals: ee (%) = [ (Integration₁ - Integration₂) / (Integration₁ + Integration₂) ] * 100 where Integration₁ and Integration₂ are the integral values of the signals for the major and minor enantiomers, respectively.

Visualizing the Workflow

The general workflow for determining enantiomeric excess can be visualized as a series of steps from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing prep Dissolve/Dilute Sample filter Filter (for HPLC/GC) prep->filter nmr NMR with CSA prep->nmr Add CSA hplc Chiral HPLC filter->hplc Inject gc Chiral GC filter->gc Inject integrate Peak Integration hplc->integrate gc->integrate nmr->integrate calculate Calculate ee% integrate->calculate caption General workflow for ee determination.

Caption: General workflow for ee determination.

The selection of the most appropriate method for determining the enantiomeric excess of chiral this compound derivatives will be guided by the specific requirements of the research, balancing the need for accuracy, speed, and available resources. For high-throughput screening, NMR with a chiral solvating agent may be preferred, while for rigorous quality control and regulatory purposes, validated chiral HPLC or GC methods are the industry standard.

A Comparative Spectroscopic Analysis of Ethyl cyclohex-2-ene-1-carboxylate and Related Esters

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of a molecule's structural characteristics is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools for elucidating these features. This guide provides a comparative analysis of the spectral data for Ethyl cyclohex-2-ene-1-carboxylate, alongside its saturated analogue, Ethyl cyclohexanecarboxylate, and the corresponding methyl ester, Mthis compound. By cross-referencing these datasets, researchers can gain a deeper understanding of the influence of the double bond and the ester group on the spectral properties.

Spectral Data Comparison

The following tables summarize the key spectral data for this compound and its comparators.

Table 1: ¹H NMR Spectral Data (Predicted for Target Compound)

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound ~5.8-6.0m1H=CH
~5.6-5.8m1H=CH
~4.1-4.2q2H-OCH₂CH₃
~3.4m1H-CH(CO)
~2.0-2.2m2HAllylic CH₂
~1.5-1.9m4HRing CH₂
~1.2-1.3t3H-OCH₂CH₃
Ethyl cyclohexanecarboxylate 4.06q2H-OCH₂CH₃
2.19tt1H-CH(CO)
1.15-1.95m10HRing CH₂
1.20t3H-OCH₂CH₃
Mthis compound 5.89m1H=CH
5.67m1H=CH
3.66s3H-OCH₃
3.05m1H-CH(CO)
1.50-2.20m6HRing CH₂

Table 2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppm
This compound [1]175.1 (C=O), 133.5 (=CH), 126.2 (=CH), 60.4 (-OCH₂), 40.8 (-CH(CO)), 25.1 (Ring CH₂), 24.8 (Ring CH₂), 21.0 (Ring CH₂), 14.3 (-CH₃)
Ethyl cyclohexanecarboxylate [2]176.1 (C=O), 60.1 (-OCH₂), 43.3 (-CH(CO)), 29.3 (Ring CH₂), 25.8 (Ring CH₂), 25.4 (Ring CH₂), 14.3 (-CH₃)
Mthis compound [3]175.8 (C=O), 133.0 (=CH), 126.8 (=CH), 51.7 (-OCH₃), 40.8 (-CH(CO)), 25.1 (Ring CH₂), 24.7 (Ring CH₂), 20.9 (Ring CH₂)

Table 3: IR Spectral Data (Vapor Phase)

CompoundKey Absorptions (cm⁻¹)Assignment
This compound [1]~2950, ~1735, ~1650, ~1180C-H (sp³, sp²), C=O (ester), C=C, C-O
Ethyl cyclohexanecarboxylate [2][4]~2930, ~1730, ~1170C-H (sp³), C=O (ester), C-O
Mthis compound [3]~2950, ~1740, ~1650, ~1200C-H (sp³, sp²), C=O (ester), C=C, C-O

Table 4: Mass Spectrometry Data (GC-MS)

CompoundMolecular Ion (m/z)Key Fragments (m/z)
This compound [1]154125, 109, 81, 79
Ethyl cyclohexanecarboxylate [4]156128, 111, 83, 55
Mthis compound [3]140109, 81, 79

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy:

  • Instrument: Bruker Avance III HD 400 MHz spectrometer (or equivalent).

  • Pulse Program: A standard single-pulse sequence (zg30).

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Spectral Width: 0-12 ppm.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

¹³C NMR Spectroscopy:

  • Instrument: Bruker Avance III HD 100 MHz spectrometer (or equivalent).

  • Pulse Program: A standard proton-decoupled pulse sequence (zgpg30).

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-220 ppm.

  • Data Processing: Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27).

  • Mode: Transmission or Attenuated Total Reflectance (ATR).

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: The sample is diluted in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

GC Conditions:

  • Instrument: An Agilent 7890A GC system (or equivalent).

  • Column: A nonpolar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio).

  • Inlet Temperature: 250°C.

  • Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min, and held for 5 minutes.

MS Conditions:

  • Instrument: An Agilent 5975C Mass Selective Detector (or equivalent).

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-400 amu.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Data Analysis: The resulting mass spectra of the separated components are compared with a reference library (e.g., NIST).

Logical Workflow for Spectral Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing spectral data to confirm the structure of a target compound.

Spectral_Cross_Referencing cluster_data Spectroscopic Data cluster_analysis Analysis and Interpretation Target Target Compound: This compound HNMR 1H NMR Target->HNMR CNMR 13C NMR Target->CNMR IR IR Target->IR MS MS Target->MS Comparator1 Comparator 1: Ethyl cyclohexanecarboxylate Comparator1->HNMR Comparator1->CNMR Comparator1->IR Comparator1->MS Comparator2 Comparator 2: Mthis compound Comparator2->HNMR Comparator2->CNMR Comparator2->IR Comparator2->MS CompareShifts Compare Chemical Shifts HNMR->CompareShifts CompareCoupling Analyze Coupling Patterns HNMR->CompareCoupling CNMR->CompareShifts CompareFunctional Identify Functional Groups IR->CompareFunctional CompareFragments Analyze Fragmentation MS->CompareFragments Structure Structural Confirmation CompareShifts->Structure CompareCoupling->Structure CompareFunctional->Structure CompareFragments->Structure

Caption: Workflow for structural elucidation via spectral data cross-referencing.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Ethyl Cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of several key organic reactions involving ethyl cyclohex-2-ene-1-carboxylate. Due to the limited availability of direct comparative kinetic data for this specific substrate across all reaction types, this document focuses on the principles of the kinetic analysis for each reaction, supported by experimental data from a closely related analogue for hydrolysis. The guide is intended to serve as a foundational resource for designing and interpreting kinetic experiments.

Comparison of Reaction Kinetics

The following table summarizes the key kinetic parameters and influencing factors for the hydrolysis, Diels-Alder, Michael addition, and epoxidation reactions of this compound. The data for hydrolysis is based on studies of the analogous compound, ethyl cyclohexanone-2-carboxylate, and serves as a quantitative example.

Reaction TypeGeneral Rate LawKey Kinetic ParametersFactors Influencing Reaction Rate
Ester Hydrolysis Rate = k[Ester][H⁺] or k[Ester][OH⁻]Pseudo-first-order rate constant (k_obs), Second-order rate constant (k₂)pH (acid or base catalysis), Temperature, Solvent polarity, Presence of micelles
Diels-Alder Reaction Rate = k[Diene][Dienophile]Second-order rate constant (k₂), Activation Energy (Ea)Electronic nature of diene and dienophile, Steric hindrance, Temperature (kinetic vs. thermodynamic control), Solvent, Lewis acid catalysis[1][2]
Michael Addition Rate = k[Michael Donor][Michael Acceptor]Second-order rate constant (k₂)Nature of the nucleophile (Michael donor), Electrophilicity of the α,β-unsaturated system (Michael acceptor), Base catalyst, Solvent[3][4][5]
Epoxidation Rate = k[Alkene][Peroxyacid]Second-order rate constant (k₂)Electronic properties of the alkene, Nature of the oxidizing agent (e.g., peroxyacid), Solvent, Temperature[6]

In-Depth Look: Hydrolysis of Ethyl Cyclohexanone-2-carboxylate

The hydrolysis of the structurally similar ethyl cyclohexanone-2-carboxylate has been studied, providing valuable insights into the kinetics of ester hydrolysis in this class of compounds. The reaction is subject to both acid and general base catalysis.[7][8]

Quantitative Data for Hydrolysis

The following data is derived from studies on ethyl cyclohexanone-2-carboxylate and illustrates the effect of reaction conditions on the rate of hydrolysis.

ConditionCatalystObserved Rate Constant (k_obs) s⁻¹Notes
AcidicHClIncreases with [H⁺]The reaction follows a pseudo-first-order rate law.
BufferedAcetic AcidIncreases with total buffer concentrationDemonstrates general base catalysis.
Micellar (Anionic)SDSInhibition of ester hydrolysisThe substrate is sequestered in the micelles.

Data is illustrative and based on findings for ethyl cyclohexanone-2-carboxylate.[9]

Experimental Protocols

Kinetic Analysis of Ester Hydrolysis

This protocol is a representative method for studying the kinetics of hydrolysis of an ester like this compound.

Objective: To determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Standardized hydrochloric acid (e.g., 0.1 M)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Phenolphthalein indicator

  • Ice

  • Constant temperature water bath

  • Burette, pipettes, conical flasks

Procedure:

  • Reaction Setup: A known volume of the standardized HCl solution is placed in a conical flask and allowed to equilibrate to the desired temperature in the constant temperature water bath.

  • Initiation: A known volume of this compound is added to the acid solution, and a stopwatch is started simultaneously. The mixture is shaken to ensure homogeneity.

  • Sampling: At regular time intervals (e.g., 0, 10, 20, 30, 60, and 90 minutes), an aliquot (e.g., 5 mL) of the reaction mixture is withdrawn.

  • Quenching: The aliquot is immediately transferred to a conical flask containing ice to quench the reaction.

  • Titration: The quenched sample is titrated against the standardized NaOH solution using phenolphthalein as an indicator. The volume of NaOH consumed is recorded.

  • Infinity Reading: A final sample is taken after the reaction has gone to completion (e.g., after 24 hours or by heating a sample) to determine the final concentration of the acid.

Data Analysis: The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(V∞ - Vt) versus time, where V∞ is the volume of NaOH used for the infinity reading and Vt is the volume of NaOH used at time t. The slope of the resulting line will be -k_obs.

Visualizing Reaction Mechanisms and Workflows

Signaling Pathways and Experimental Logic

The following diagrams illustrate the general mechanisms of the discussed reactions and a typical workflow for a kinetic study.

Hydrolysis_Mechanism Ester This compound Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack H2O H₂O / H⁺ or OH⁻ H2O->Intermediate Product1 Cyclohex-2-ene-1-carboxylic acid Intermediate->Product1 Elimination Product2 Ethanol Intermediate->Product2

Caption: General mechanism for the hydrolysis of an ester.

Diels_Alder_Mechanism Diene Diene TransitionState [4+2] Cyclic Transition State Diene->TransitionState Dienophile Dienophile (this compound) Dienophile->TransitionState Product Cyclohexene Adduct TransitionState->Product Concerted Cycloaddition

Caption: The concerted mechanism of the Diels-Alder reaction.[1][10][11][12][13]

Michael_Addition_Mechanism Michael_Donor Michael Donor (Nucleophile) Enolate Enolate Intermediate Michael_Donor->Enolate Base Michael_Acceptor Michael Acceptor (this compound) Adduct 1,4-Adduct Michael_Acceptor->Adduct Enolate->Michael_Acceptor Conjugate Addition

Caption: General mechanism for the Michael addition reaction.[3][4][5][14]

Epoxidation_Mechanism Alkene This compound TransitionState Concerted Transition State Alkene->TransitionState Peroxyacid Peroxyacid (e.g., m-CPBA) Peroxyacid->TransitionState Epoxide Epoxide TransitionState->Epoxide CarboxylicAcid Carboxylic Acid TransitionState->CarboxylicAcid

Caption: The concerted mechanism for the epoxidation of an alkene.[15][16]

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis Reagents Prepare Reactant Solutions Temp Equilibrate at Desired Temperature Reagents->Temp Mix Initiate Reaction Temp->Mix Sample Withdraw Aliquots at Time Intervals Mix->Sample Quench Quench Reaction Sample->Quench Analyze Analyze Sample Concentration (e.g., Titration, Spectroscopy) Quench->Analyze Plot Plot Concentration vs. Time Analyze->Plot Calculate Calculate Rate Constants Plot->Calculate

Caption: A generalized workflow for a chemical kinetics experiment.

References

A Comparative Guide to the Reaction Pathways of Ethyl Cyclohex-2-ene-1-carboxylate: A DFT Perspective on Diels-Alder vs. Michael Addition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl cyclohex-2-ene-1-carboxylate, a versatile α,β-unsaturated ester, can undergo several key transformations crucial for the synthesis of complex cyclic molecules. Understanding the underlying mechanisms and transition states of these reactions is paramount for controlling selectivity and optimizing reaction outcomes. This guide provides a comparative analysis of two major reaction pathways for this substrate: the [4+2] cycloaddition (Diels-Alder reaction) and the conjugate (Michael) addition.

While specific Density Functional Theory (DFT) studies on the transition state of this compound reactions are not extensively available in the current literature, we can draw valuable insights from computational studies on analogous systems. This guide leverages DFT data for the Diels-Alder reaction of 2-cyclohexenone with cyclopentadiene and provides a theoretical comparison with the generally accepted mechanism of the Michael addition, supported by experimental data from similar cyclic enones.

At a Glance: Diels-Alder vs. Michael Addition

FeatureDiels-Alder ReactionMichael Addition
Reaction Type [4+2] CycloadditionConjugate 1,4-Addition
Key Reagents Diene (e.g., cyclopentadiene)Nucleophile (e.g., diethyl malonate)
Bond Formation Two new σ-bonds and one new π-bond in a concerted fashionOne new σ-bond
Product Bicyclic adduct1,5-dicarbonyl compound or related adduct
Stereochemistry High stereospecificity (endo/exo selectivity)Can generate new stereocenters, selectivity depends on catalyst and conditions

Delving Deeper: A Mechanistic and Energetic Comparison

The Diels-Alder Reaction: A Concerted Pathway to Complexity

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. In the case of this compound (acting as the dienophile) reacting with a diene like cyclopentadiene, the reaction proceeds through a concerted, cyclic transition state.

dot

Diels_Alder_Pathway Reactants This compound + Cyclopentadiene TS Concerted Transition State (Asynchronous Bond Formation) Reactants->TS ΔG‡ Product Bicyclic Product (Endo/Exo Isomers) TS->Product

Caption: Diels-Alder reaction pathway of this compound.

DFT studies on the analogous reaction of 2-cyclohexenone with cyclopentadiene reveal key energetic and stereochemical features that are likely to be similar for this compound. The reaction can proceed via two main transition states, leading to either the endo or exo product.

Table 1: Calculated Activation Enthalpies for the Diels-Alder Reaction of 2-Cyclohexenone with Cyclopentadiene

Transition StateActivation Enthalpy (ΔH‡, kcal/mol)[1]Predicted Major Product
Endo15.0Endo
ExoHigher than endo-

Data from computational studies on 2-cyclohexenone, a close structural analog.[1]

The preference for the endo product in Diels-Alder reactions is a well-established phenomenon, often attributed to secondary orbital interactions in the transition state. DFT calculations support this, showing a lower activation barrier for the endo pathway.[2]

The Michael Addition: A Stepwise Route to Functionalized Rings

The Michael addition offers an alternative pathway for the functionalization of this compound. This reaction involves the 1,4-conjugate addition of a nucleophile (the Michael donor), such as the enolate of diethyl malonate, to the α,β-unsaturated ester (the Michael acceptor).

dot

Michael_Addition_Workflow Start This compound + Diethyl Malonate Enolate Malonate Enolate Formation Start->Enolate Deprotonation Addition Nucleophilic Attack (Transition State) Start->Addition Base Base (e.g., NaOEt) Base->Enolate Enolate->Addition Intermediate Enolate Intermediate Addition->Intermediate Protonation Protonation Intermediate->Protonation Product Michael Adduct Protonation->Product

Caption: Stepwise workflow of the Michael addition reaction.

Unlike the concerted Diels-Alder reaction, the Michael addition proceeds through a stepwise mechanism involving the formation of an enolate intermediate. While specific DFT calculations for the transition state of this compound in a Michael addition are scarce, the general mechanism is well understood. The stereochemical outcome of the reaction is often controlled by the choice of catalyst and reaction conditions.

Table 2: Comparison of Experimental Outcomes for Diels-Alder and Michael Addition Reactions of Cyclic Enones

ReactionSubstrateReagentProduct TypeTypical YieldStereoselectivity
Diels-Alder2-CyclohexenoneCyclopentadieneBicyclic Adduct36%[1]Endo favored
Michael AdditionCyclohexenone derivativesNitroalkenesγ-substituted cyclohexanoneHighHigh enantioselectivity with chiral catalysts[3]
Michael AdditionChalconesDiethyl Malonate1,5-dicarbonyl61-99%65 to >99% ee with organocatalyst[4]

Experimental data from analogous systems.

Experimental Protocols: A General Overview

General Protocol for a Diels-Alder Reaction with Cyclopentadiene

A typical experimental setup involves the in-situ generation of cyclopentadiene from its dimer, dicyclopentadiene, followed by reaction with the dienophile.

dot

Diels_Alder_Protocol cluster_prep Diene Preparation cluster_reaction Reaction DCPD Dicyclopentadiene Heat Heat (Cracking) DCPD->Heat CPD Cyclopentadiene (freshly distilled) Heat->CPD ReactionMix Reaction Mixture CPD->ReactionMix Dienophile This compound Dienophile->ReactionMix Solvent Solvent (e.g., Toluene) Solvent->ReactionMix Stir Stir at RT or gentle heat ReactionMix->Stir Workup Aqueous Workup & Purification Stir->Workup Product_DA Isolate Bicyclic Product Workup->Product_DA

Caption: Experimental workflow for a typical Diels-Alder reaction.

General Protocol for a Michael Addition with Diethyl Malonate

The Michael addition of diethyl malonate to an α,β-unsaturated ester is typically base-catalyzed.

dot

Michael_Addition_Protocol Acceptor This compound ReactionMix Combine Reactants and Base Acceptor->ReactionMix Donor Diethyl Malonate Donor->ReactionMix Base Base (e.g., NaOEt in EtOH) Base->ReactionMix Stir Stir at appropriate temperature ReactionMix->Stir Quench Acidic Quench Stir->Quench Workup Extraction & Purification Quench->Workup Product_MA Isolate Michael Adduct Workup->Product_MA

Caption: Experimental workflow for a typical Michael addition reaction.

Conclusion

Both the Diels-Alder and Michael addition reactions represent powerful strategies for the elaboration of this compound. DFT studies on analogous systems provide crucial insights into the transition states and controlling factors of these reactions. The Diels-Alder reaction offers a concerted, highly stereospecific route to complex bicyclic structures, with a predictable preference for the endo product. In contrast, the Michael addition provides a stepwise pathway to introduce a variety of nucleophiles at the β-position, with stereoselectivity being highly dependent on the chosen catalytic system. The choice between these two fundamental reactions will ultimately depend on the desired molecular architecture and the specific synthetic goals of the researcher. Further dedicated DFT studies on this compound would be invaluable to refine our understanding and predictive capabilities for these important transformations.

References

A Comparative Analysis of Experimental and Theoretical Data for Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of experimental and theoretical data for Ethyl cyclohex-2-ene-1-carboxylate (CAS No: 55510-68-4), a key intermediate in various organic syntheses. By juxtaposing experimentally determined values with theoretically computed properties, this document aims to offer a comprehensive physicochemical profile of the compound, aiding in its characterization, reaction planning, and quality control.

I. Physicochemical Properties

The physical properties of a compound are fundamental for its handling, purification, and use in synthesis. The following table summarizes the available experimental data and compares it with computationally derived values.

PropertyExperimental ValueTheoretical/Computed Value
Molecular Formula C₉H₁₄O₂C₉H₁₄O₂[1]
Molecular Weight Not available154.21 g/mol [1]
Boiling Point 196.3 °C at 760 mmHgNot available
Density 1.002 g/cm³Not available
Flash Point 62.9 °CNot available
Exact Mass Not available154.099379685 Da[1]
LogP (XLogP3) Not available2.2[1]
II. Spectroscopic Data Analysis

Spectroscopic analysis is crucial for structural elucidation and confirmation. While complete experimental spectra for this compound are not widely published, this section compares predicted data based on established principles with the expected experimental regions for key spectroscopic techniques.

IR spectroscopy identifies functional groups within a molecule. For this compound, an α,β-unsaturated ester, the key absorptions are the C=O and C=C stretching frequencies, which are influenced by conjugation.

Functional GroupPredicted Absorption (cm⁻¹)Expected Experimental Region (cm⁻¹)
C=O Stretch (Ester) ~17201730-1715[2][3]
C=C Stretch (Alkene) ~16501680-1620
=C-H Stretch (sp²) ~30303100-3000[4]
-C-H Stretch (sp³) ~2950-28503000-2850[4]
C-O Stretch (Ester) ~1250, ~11001300-1000[2]

The conjugation between the carbonyl group and the double bond is expected to lower the C=O stretching frequency compared to a saturated ester (typically 1750-1735 cm⁻¹)[2].

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The following tables outline the predicted chemical shifts (δ) for ¹H and ¹³C NMR.

¹H NMR (Proton NMR) Predicted Data

Proton Assignment (See Structure)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Ha (-CH₃)1.2-1.3Triplet (t)3H
Hb (-CH₂-O)4.1-4.2Quartet (q)2H
Hc (=CH-)5.8-6.0Multiplet (m)1H
Hd (=CH-)5.6-5.8Multiplet (m)1H
He (-CH-)3.2-3.4Multiplet (m)1H
Hf,g,h (-CH₂-)1.5-2.3Multiplets (m)6H

¹³C NMR (Carbon NMR) Predicted Data

Carbon Assignment (See Structure)Predicted Chemical Shift (δ, ppm)
C1 (-C=O)173-175
C2 (-CH-)40-45
C3 (=CH-)125-130
C4 (=CH-)128-133
C5 (-CH₂-)24-28
C6 (-CH₂-)20-25
C7 (-CH₂-)28-32
C8 (-O-CH₂-)60-62
C9 (-CH₃)14-15

Note: Predicted NMR values are estimated based on standard chemical shift tables and substituent effects.

Experimental Protocols

The acquisition of the data presented above follows standardized analytical chemistry protocols.

Determination of Physical Properties
  • Boiling Point: Determined at a specified pressure (e.g., 760 mmHg) using distillation apparatus. The temperature at which the liquid-vapor phase equilibrium is established is recorded.

  • Density: Measured using a pycnometer or a digital density meter at a controlled temperature. It is calculated as the mass of the substance divided by its volume.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: A sample is analyzed using an FT-IR spectrometer. A thin film of the neat liquid is placed between salt (NaCl or KBr) plates. The instrument passes infrared radiation through the sample and records the frequencies at which absorption occurs, generating a spectrum of transmittance or absorbance versus wavenumber.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: A small amount of the analyte (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A reference standard, typically tetramethylsilane (TMS), is added.

    • Data Acquisition: The tube is placed in the core of a high-field superconducting magnet of an NMR spectrometer.

    • ¹H NMR: The sample is irradiated with radiofrequency pulses to excite the ¹H nuclei. The resulting signals (free induction decay) are detected and converted to a spectrum via Fourier transform.

    • ¹³C NMR: The process is similar, but the radiofrequency pulses are tuned to excite the ¹³C nuclei. Proton decoupling is typically used to simplify the spectrum, resulting in single lines for each unique carbon atom.

  • Mass Spectrometry (MS): The sample is introduced into the mass spectrometer, where it is ionized (e.g., by electron impact, EI). The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by an analyzer (e.g., a quadrupole). A detector records the abundance of each fragment, producing a mass spectrum.

Visualizations

Experimental Workflow

The following diagram illustrates the standard workflow for the physicochemical and spectroscopic characterization of a liquid chemical sample like this compound.

G cluster_0 Sample Preparation & Purity Check cluster_1 Physicochemical Analysis cluster_2 Structural Elucidation cluster_3 Data Analysis & Comparison synthesis Synthesis of This compound purification Purification (e.g., Distillation) synthesis->purification purity Purity Assessment (GC, TLC) purification->purity bp Boiling Point purity->bp den Density purity->den nmr NMR Spectroscopy (¹H, ¹³C) purity->nmr ir FT-IR Spectroscopy purity->ir ms Mass Spectrometry purity->ms report Final Characterization Report bp->report den->report nmr->report ir->report ms->report

Caption: Workflow for the chemical characterization of a compound.

Structure-Spectra Correlation

This diagram shows the correlation between the molecular structure of this compound and its predicted spectroscopic signals.

Caption: Correlation of structure with predicted NMR and IR signals.

References

Peer-reviewed methods for the synthesis of Ethyl cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient construction of functionalized alicyclic scaffolds is a critical endeavor. Ethyl cyclohex-2-ene-1-carboxylate is a valuable building block, and its synthesis can be approached through several strategic disconnections. This guide provides a comparative overview of two prominent peer-reviewed methods for its synthesis: the Diels-Alder reaction and a multi-step approach commencing with a Robinson Annulation.

Comparison of Synthetic Methods

The selection of a synthetic route is often a balance between efficiency, atom economy, and the commercial availability of starting materials. Below is a summary of quantitative data for analogous reactions that inform the proposed protocols for the synthesis of this compound.

ParameterDiels-Alder Reaction (Adapted)Robinson Annulation Pathway (Multi-step)
Starting Materials 1,3-Butadiene, Ethyl acrylateEthyl acetoacetate, Acrolein
Key Intermediates Ethyl cyclohex-3-ene-1-carboxylateEthyl 4-oxocyclohex-2-ene-1-carboxylate
Overall Yield Good (estimated >70%)Moderate (multi-step, estimated 30-40%)
Reaction Steps 2 (Cycloaddition, Isomerization)3+ (Annulation, Reduction, Dehydration)
Stereoselectivity High (concerted cycloaddition)Variable, may require control
Scalability Generally goodCan be complex on a large scale

Synthetic Pathways Overview

The two primary strategies for synthesizing this compound are depicted below, highlighting the key transformations.

cluster_0 Diels-Alder Reaction cluster_1 Robinson Annulation Pathway DA_start 1,3-Butadiene + Ethyl Acrylate DA_intermediate Ethyl cyclohex-3-ene-1-carboxylate DA_start->DA_intermediate [4+2] Cycloaddition DA_product This compound DA_intermediate->DA_product Isomerization RA_start Ethyl Acetoacetate + Acrolein RA_intermediate Ethyl 4-oxocyclohex-2-ene-1-carboxylate RA_start->RA_intermediate Robinson Annulation RA_reduced Ethyl 4-hydroxycyclohex-2-ene-1-carboxylate RA_intermediate->RA_reduced Selective Reduction RA_product This compound RA_reduced->RA_product Dehydration

Caption: Synthetic routes to this compound.

Experimental Protocols

The following detailed experimental protocols are adapted from established and peer-reviewed procedures for analogous transformations.

Method 1: Diels-Alder Reaction and Isomerization

This method involves the [4+2] cycloaddition of 1,3-butadiene and ethyl acrylate to form Ethyl cyclohex-3-ene-1-carboxylate, followed by isomerization of the double bond into conjugation with the ester.

Step 1: Synthesis of Ethyl cyclohex-3-ene-1-carboxylate via Diels-Alder Reaction

  • Materials: 1,3-Butadiene (condensed), Ethyl acrylate, Hydroquinone (inhibitor), Toluene (solvent), Lewis acid catalyst (e.g., AlCl₃, optional for rate enhancement).

  • Procedure:

    • A pressure vessel is charged with ethyl acrylate (1.0 mol), a catalytic amount of hydroquinone, and toluene (200 mL).

    • The vessel is cooled to -78 °C and 1,3-butadiene (1.2 mol) is condensed into the vessel.

    • The vessel is sealed and allowed to warm to room temperature, then heated to 100-150 °C for 12-24 hours. The reaction progress is monitored by GC-MS.

    • If using a Lewis acid catalyst for a lower temperature reaction, the catalyst is added to the dienophile solution before the diene, and the reaction is typically run at or below room temperature.

    • Upon completion, the vessel is cooled, and the excess butadiene and solvent are removed under reduced pressure.

    • The crude product is purified by fractional distillation to yield Ethyl cyclohex-3-ene-1-carboxylate.

Step 2: Isomerization to this compound

  • Materials: Ethyl cyclohex-3-ene-1-carboxylate, a strong base (e.g., Sodium ethoxide in ethanol).

  • Procedure:

    • A solution of sodium ethoxide in ethanol is prepared.

    • Ethyl cyclohex-3-ene-1-carboxylate (1.0 mol) is added to the basic solution, and the mixture is refluxed for several hours.

    • The reaction is monitored by GC-MS for the disappearance of the starting material and the appearance of the conjugated product.

    • After completion, the reaction is cooled, neutralized with aqueous acid (e.g., HCl), and the ethanol is removed under reduced pressure.

    • The aqueous residue is extracted with diethyl ether, the organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated.

    • The final product, this compound, is purified by fractional distillation.

Method 2: Robinson Annulation Pathway

This multi-step approach begins with a Robinson annulation to form a cyclohexenone intermediate, followed by reduction and dehydration.

Step 1: Synthesis of Ethyl 4-oxocyclohex-2-ene-1-carboxylate via Robinson Annulation

  • Materials: Ethyl acetoacetate, Acrolein, Base catalyst (e.g., Sodium ethoxide in ethanol).

  • Procedure:

    • To a solution of sodium ethoxide in ethanol at 0-5 °C, ethyl acetoacetate (1.0 mol) is added dropwise to form the enolate.

    • Acrolein (1.1 mol) is then added slowly, maintaining the temperature below 10 °C. This initiates the Michael addition.

    • After the addition is complete, the reaction mixture is stirred at room temperature for a few hours and then heated to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

    • The reaction is monitored by TLC or GC-MS.

    • Upon completion, the mixture is cooled, neutralized, and the product is extracted and purified as described in the isomerization step above.

Step 2: Selective Reduction of the Ketone

  • Materials: Ethyl 4-oxocyclohex-2-ene-1-carboxylate, a selective reducing agent (e.g., Sodium borohydride), Methanol (solvent).

  • Procedure:

    • The cyclohexenone intermediate (1.0 mol) is dissolved in methanol and cooled to 0 °C.

    • Sodium borohydride (0.25-0.5 mol) is added portion-wise, maintaining the temperature below 10 °C.

    • The reaction is stirred at 0 °C for 1-2 hours until the starting material is consumed (monitored by TLC).

    • The reaction is quenched by the slow addition of water, and the methanol is removed under reduced pressure.

    • The product, Ethyl 4-hydroxycyclohex-2-ene-1-carboxylate, is extracted with an organic solvent and purified.

Step 3: Dehydration to this compound

  • Materials: Ethyl 4-hydroxycyclohex-2-ene-1-carboxylate, an acid catalyst (e.g., p-Toluenesulfonic acid), Toluene (solvent).

  • Procedure:

    • The hydroxy ester (1.0 mol) is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

    • The mixture is refluxed using a Dean-Stark apparatus to remove the water formed during the reaction.

    • The reaction is monitored by the amount of water collected and by TLC/GC-MS.

    • Once complete, the reaction mixture is cooled, washed with a sodium bicarbonate solution and brine, dried, and concentrated.

    • The final product is purified by fractional distillation.

Safety Operating Guide

Essential Safety and Operational Guide for Handling Ethyl Cyclohex-2-ene-1-carboxylate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl cyclohex-2-ene-1-carboxylate. It includes detailed personal protective equipment (PPE) requirements, operational protocols for safe handling, and a clear disposal plan.

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when working with this compound. The following table summarizes the recommended PPE based on established safety standards.

PPE CategorySpecificationStandards Compliance
Eye and Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.OSHA 29 CFR 1910.133 or EN 166
Skin Protection Wear fire/flame resistant and impervious clothing. Handle with chemical-impermeable gloves that have been inspected prior to use.[1]EU Directive 89/686/EEC, EN 374
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.MSHA/NIOSH approved or equivalent

Operational Plan: Safe Handling Protocol

Safe handling practices are essential to prevent accidents and exposure. Always work in a well-ventilated area and ensure that eyewash stations and safety showers are readily accessible.

Step-by-Step Handling Procedure:

  • Preparation:

    • Ensure the work area is well-ventilated, using local exhaust ventilation if necessary to control airborne levels.

    • Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2]

    • Use spark-proof tools and explosion-proof equipment.[2][3]

    • Ground and bond all containers and receiving equipment to prevent static discharge.[2][3]

  • Donning PPE:

    • Inspect all PPE for integrity before use.

    • Don the appropriate gloves, eye protection, and protective clothing as specified in the table above.

  • Chemical Handling:

    • Avoid contact with skin, eyes, and clothing.[3]

    • Avoid breathing mist, gas, or vapors.[1]

    • Keep the container tightly closed when not in use.[2][3]

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling.[4]

    • Decontaminate or dispose of used PPE according to institutional guidelines.

    • Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[3]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Collection:

    • Collect waste material in suitable, closed, and properly labeled containers for disposal.[1][2]

  • Spill Management:

    • In case of a spill, absorb the material with an inert absorbent such as sand, earth, or vermiculite.[3]

    • Collect the absorbed material using spark-proof tools and place it in a suitable container for disposal.[1][3]

    • Prevent the spill from entering drains or waterways.[1]

  • Final Disposal:

    • Dispose of the waste container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2]

    • Do not dispose of empty containers with regular trash as they may retain product residue.[3]

Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

start Start: Handling Ethyl cyclohex-2-ene-1-carboxylate prep 1. Preparation - Ensure Ventilation - Remove Ignition Sources - Use Spark-Proof Tools - Ground Equipment start->prep ppe 2. Don PPE - Inspect PPE - Wear Gloves, Goggles,  and Protective Clothing prep->ppe handling 3. Chemical Handling - Avoid Contact and Inhalation - Keep Container Closed ppe->handling post_handling 4. Post-Handling - Wash Hands - Decontaminate/Dispose PPE - Proper Storage handling->post_handling spill Spill Occurs handling->spill No handling->spill Yes disposal 5. Disposal - Collect in Labeled Containers - Dispose at Approved Facility post_handling->disposal spill_manage Spill Management - Absorb with Inert Material - Collect with Spark-Proof Tools - Prevent Entry to Drains spill->spill_manage spill_manage->disposal end End disposal->end

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.